2,6-Dibromo-4-fluorotoluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMPJTQRCBFUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Strategic Value of Halogenated Aromatic Scaffolds
An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of 2,6-Dibromo-4-fluorotoluene
In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic core is paramount. Halogenated compounds, in particular, serve as exceptionally versatile building blocks, offering tunable electronic properties and multiple handles for synthetic diversification. This compound (CAS No. 906649-94-3) emerges as a preeminent example of such a scaffold.[1][2][3] Its unique substitution pattern—a directing methyl group, a bio-isosterically significant fluorine atom, and two differentially reactive bromine atoms—provides a rich platform for complex molecular architecture. This guide offers an in-depth exploration of its chemical properties, spectroscopic signature, and proven synthetic utility, designed for the practicing researcher engaged in the art of molecular construction.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective application. While some experimental data for this compound is not widely published, we can deduce its key characteristics from its structure and data from analogous compounds.
Physicochemical Properties
The physical properties of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification design.
| Property | Value / Predicted Value | Rationale & Significance |
| Molecular Formula | C₇H₅Br₂F | - |
| Molecular Weight | 267.92 g/mol | Essential for stoichiometric calculations in reaction planning. |
| Appearance | Colorless to light yellow liquid/low melting solid | Typical for small, halogenated aromatic compounds. |
| Boiling Point | >200 °C (Predicted) | High due to molecular weight and polarity; suggests vacuum distillation for purification. |
| Melting Point | Not readily available | May be a low-melting solid at room temperature. |
| Density | ~1.8 g/cm³ (Predicted) | Significantly denser than water, a key consideration for aqueous workups. |
| Solubility | Insoluble in water; soluble in common organic solvents (THF, Dioxane, Toluene, CH₂Cl₂) | The nonpolar aromatic core and halogens dictate its solubility profile. |
Spectroscopic Signature
The spectroscopic data provides an unambiguous fingerprint for the molecule, crucial for reaction monitoring and final product confirmation. The following is a predicted profile based on established principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the molecule's C₂ symmetry, the two aromatic protons are chemically equivalent.
-
Aromatic Protons (H-3, H-5): A single signal, likely a doublet due to coupling with the ¹⁹F nucleus, is expected around δ 7.2-7.5 ppm. The ortho-coupling to fluorine (³JHF) typically falls in the 5-9 Hz range.
-
Methyl Protons (CH₃): A singlet will appear in the upfield region, likely around δ 2.3-2.5 ppm.
-
-
¹³C NMR: The carbon spectrum, with proton decoupling, will reveal the unique carbon environments.
-
C-F (C-4): This carbon will exhibit a large one-bond carbon-fluorine coupling (¹JCF) of approximately 240-260 Hz, appearing as a doublet around δ 158-162 ppm.
-
C-Br (C-2, C-6): A single signal for these two equivalent carbons is expected around δ 115-120 ppm, likely showing a smaller C-F coupling.
-
C-H (C-3, C-5): A single signal for these carbons will appear as a doublet due to two-bond C-F coupling (²JCF) around δ 130-135 ppm.
-
C-CH₃ (C-1): The ipso-carbon attached to the methyl group will be found around δ 138-142 ppm.
-
CH₃: The methyl carbon signal will be upfield, around δ 20-22 ppm.
-
-
¹⁹F NMR: A single resonance is expected, which will appear as a triplet due to coupling with the two equivalent ortho protons (H-3 and H-5).
Electron Impact (EI) mass spectrometry will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet with a ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4] Key fragmentation patterns would include the loss of a bromine atom ([M-Br]⁺) and the loss of a methyl radical ([M-CH₃]⁺).
Synthesis and Purification
A reliable supply of high-purity starting material is non-negotiable. This compound can be synthesized via the direct electrophilic bromination of 4-fluorotoluene. The methyl group is an ortho-, para-director; however, since the para position is blocked by fluorine, bromination is directed to the ortho positions. The presence of two electron-withdrawing halogens deactivates the ring, requiring a catalyst and preventing straightforward tribromination.
Diagram: Synthetic Workflow
References
2,6-Dibromo-4-fluorotoluene molecular structure
An In-depth Technical Guide to the Molecular Structure of 2,6-Dibromo-4-fluorotoluene
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No. 906649-94-3), a pivotal intermediate in the synthesis of complex organic molecules. Intended for researchers, chemists, and professionals in drug development, this document delves into the structural elucidation of this compound through modern spectroscopic techniques, outlines a representative synthetic pathway, and discusses its applications. The strategic placement of bromo- and fluoro- substituents on the toluene scaffold imparts unique reactivity, making it a valuable building block in the creation of novel pharmaceuticals and agrochemicals.[1]
Introduction: The Strategic Importance of Halogenated Intermediates
In the landscape of synthetic organic chemistry, halogenated aromatic compounds are indispensable tools. They serve as versatile precursors for constructing complex molecular architectures through a variety of coupling reactions and substitutions. This compound is a prime example of such a strategically designed intermediate.[1] Its structure is not a random assortment of halogens; rather, it is a carefully considered arrangement designed to offer multiple, distinct reaction pathways.
The presence of fluorine, the most electronegative element, is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1][2] The two bromine atoms, on the other hand, provide reactive handles, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental to modern drug discovery and materials science.[1] This guide will dissect the structure of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is defined by its molecular structure and resulting physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 906649-94-3 | [3][4] |
| Molecular Formula | C₇H₅Br₂F | [5] |
| Molecular Weight | 267.92 g/mol | [5] |
| IUPAC Name | 2,6-Dibromo-1-fluoro-4-methylbenzene | Inferred from structure |
The arrangement of the substituents on the toluene ring is critical. The methyl group is at position 1, the two bromine atoms are at positions 2 and 6 (ortho to the methyl group), and the fluorine atom is at position 4 (para to the methyl group).
Caption: Molecular structure of this compound.
Structural Elucidation via Spectroscopy
Confirming the molecular structure of a compound like this compound is achieved by synthesizing data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6]
Expertise & Causality: For this compound, the symmetry of the molecule is a key determinant of its NMR spectrum. Due to the substitution pattern, the two aromatic protons (at C3 and C5) are chemically equivalent, as are the two bromine-bearing carbons (C2 and C6). This equivalence simplifies the spectrum and provides clear evidence for the proposed structure.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 2.3 - 2.5 | Singlet (s) | Methyl (CH₃) protons |
| ¹H | ~ 7.0 - 7.3 | Doublet (d) or Triplet (t) | Aromatic protons (H-3, H-5) |
| ¹³C | ~ 20 - 25 | Quartet (q) | Methyl carbon (CH₃) |
| ¹³C | ~ 115 - 125 (J_CF ≈ 20-25 Hz) | Doublet (d) | Aromatic carbons (C-3, C-5) |
| ¹³C | ~ 120 - 130 | Singlet (s) or Doublet (d) | Brominated carbons (C-2, C-6) |
| ¹³C | ~ 135 - 145 | Doublet (d) | Methyl-bearing carbon (C-1) |
| ¹³C | ~ 155 - 165 (J_CF ≈ 240-250 Hz) | Doublet (d) | Fluorinated carbon (C-4) |
| The multiplicity of the aromatic protons will be influenced by coupling to the fluorine atom (⁴J_HF), potentially appearing as a triplet or a doublet of doublets depending on the resolution and coupling constants. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Expertise & Causality: The IR spectrum provides confirmatory evidence for the aromatic ring and the presence of C-F and C-Br bonds. The C-F stretch is typically strong and found in a characteristic region of the spectrum, providing a clear diagnostic peak.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Weak | Aliphatic C-H Stretch (from CH₃) |
| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| 1280 - 1200 | Strong | C-F Stretch |
| 650 - 550 | Medium-Strong | C-Br Stretch |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet. If it is a low-melting solid or oil, a thin film can be prepared between two salt (NaCl or KBr) plates.[7]
-
Background Scan: Perform a background scan of the empty sample compartment or the clean salt plates to subtract atmospheric and plate absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Expertise & Causality: The most telling feature in the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] A molecule with two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[9] This pattern is a definitive indicator of the presence of two bromine atoms.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Identity | Predicted Relative Intensity |
| 266 | [M]⁺ (contains 2 x ⁷⁹Br) | ~25% (part of 1:2:1 pattern) |
| 268 | [M+2]⁺ (contains ¹x⁷⁹Br, ¹x⁸¹Br) | ~50% (part of 1:2:1 pattern) |
| 270 | [M+4]⁺ (contains 2 x ⁸¹Br) | ~25% (part of 1:2:1 pattern) |
| 251/253/255 | [M-CH₃]⁺ | Variable |
| 187/189 | [M-Br]⁺ | Variable |
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate a positively charged molecular ion and various fragments.[7]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
Synthesis Methodology
While numerous vendors supply this compound, understanding its synthesis is crucial for process development and cost analysis. A logical and common approach is the direct electrophilic bromination of 4-fluorotoluene.
Trustworthiness & Logic: The choice of starting material, 4-fluorotoluene, is self-validating as it already contains the required methyl and fluoro groups in the correct para relationship. The key challenge is achieving selective di-bromination at the positions ortho to the activating methyl group without significant side reactions. The use of a Lewis acid catalyst like iron powder is a standard and reliable method to facilitate this type of aromatic halogenation.[10]
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Bromination This protocol is a representative example based on known procedures for similar transformations and should be optimized for safety and yield.[10][11]
-
Reactor Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 4-fluorotoluene (1.0 eq) and glacial acetic acid.
-
Catalyst Addition: Add iron powder (e.g., 0.01 eq) and a catalytic amount of iodine.
-
Bromine Addition: Prepare a solution of bromine (2.1 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture, maintaining the temperature between 25-35°C with cooling as needed.
-
Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction's progress by Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Carefully quench the reaction with a solution of sodium bisulfite to destroy any excess bromine.
-
Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
Conclusion
This compound is more than just a chemical compound; it is a testament to rational molecular design. Its structure, confirmed through a combination of NMR, IR, and mass spectrometry, is optimized for synthetic utility. The fluorine atom provides a means to imbue target molecules with desirable pharmaceutical properties, while the two bromine atoms serve as versatile handles for advanced molecular construction. This guide has provided a detailed look into the structural core of this important intermediate, offering researchers the technical understanding required to leverage its full potential in the ongoing development of new medicines and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. 906649-94-3 this compound this compound - CAS Database [chemnet.com]
- 4. This compound | CAS#:906649-94-3 | Chemsrc [chemsrc.com]
- 5. 134332-29-9 CAS MSDS (2,5-DIBROMO-4-FLUOROTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of 2,6-Dibromo-4-fluorotoluene: A Key Pharmaceutical Intermediate
Introduction
2,6-Dibromo-4-fluorotoluene (CAS No. 906649-94-3) is a highly versatile chemical intermediate that serves as a critical building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring a fluorinated toluene core with two strategically positioned bromine atoms, offers multiple reactive sites for elaboration.[1] This trifunctional scaffold is particularly valuable in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, where the fluorine atom can enhance metabolic stability and binding affinity, and the bromine atoms provide handles for cross-coupling reactions.[1][2]
This guide provides an in-depth, technically-grounded methodology for the synthesis of this compound. Eschewing a simple recitation of steps, we will delve into the strategic rationale behind the chosen synthetic pathway, focusing on the causality of experimental choices to ensure a robust, reproducible, and scalable process. The presented route is designed for clarity, efficiency, and high regiochemical control, starting from a readily available commercial precursor.
Retrosynthetic Analysis & Strategic Planning
A logical synthesis of this compound requires the carefully orchestrated introduction of three distinct substituents—two bromine atoms and one fluorine atom—onto a toluene backbone. Our retrosynthetic strategy hinges on installing the substituents in an order that leverages their inherent directing effects to achieve the desired 2,4,6-substitution pattern. The most formidable challenge is the precise installation of the fluorine atom. The Balz-Schiemann reaction, a reliable method for converting an aromatic amine to an aryl fluoride via a diazonium salt, is the keystone of our approach.[3] This decision dictates that the final synthetic step will be the conversion of a 2,6-dibromo-4-methylaniline precursor. Working backwards, this aniline can be prepared by the controlled dibromination of a protected 4-methylaniline (p-toluidine). This multi-step pathway offers superior control over isomer formation compared to direct bromination of 4-fluorotoluene, which often yields a complex mixture of products.[4][5]
Caption: Retrosynthetic analysis of this compound.
Section 1: Starting Material Selection and Rationale
The selection of an appropriate starting material is paramount for an efficient synthesis. While one might consider 4-fluorotoluene as a direct precursor, its electrophilic bromination presents significant challenges in regioselectivity. The methyl and fluoro groups are both ortho-, para- directing, leading to the formation of a mixture of 2-bromo-, 3-bromo-, and dibromo-isomers that are difficult to separate, resulting in low yields of the desired product.[4][5]
Therefore, p-toluidine (4-methylaniline) is selected as the optimal starting material. Its advantages include:
-
Commercial Availability and Cost-Effectiveness: It is a widely available and inexpensive bulk chemical.
-
Inherent Structural Framework: It possesses the required methyl group and a functional handle (the amine) at the correct positions relative to each other.
-
Amenable to Controlled Functionalization: The amino group can be easily protected and subsequently converted into the target fluorine atom via well-established chemistry.
Section 2: Step-by-Step Synthesis Protocol
The forward synthesis is executed in four distinct stages, each designed to install the required functionality with high fidelity.
Step 1: Protection of the Amine Functionality (Acetylation)
The primary amine of p-toluidine is a potent activating group but is susceptible to oxidation under brominating conditions. Furthermore, its small size offers little steric hindrance. To mitigate these issues and to gain precise control over the subsequent bromination, the amine is protected as an acetamide. The resulting N-acetyl group is still a powerful ortho-, para- directing group, but its steric bulk effectively blocks the positions adjacent to it, ensuring high regioselectivity in the next step.
Experimental Protocol: Synthesis of N-(4-methylphenyl)acetamide
-
To a round-bottom flask equipped with a magnetic stirrer, add p-toluidine (1.0 eq) and an equal volume of water.
-
While stirring vigorously, add acetic anhydride (1.1 eq) dropwise. An exothermic reaction will occur, and the product will precipitate.
-
Continue stirring for 30 minutes until the reaction mixture has cooled to room temperature.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and acetic acid.
-
Dry the product, N-(4-methylphenyl)acetamide, in a vacuum oven. The product is typically of sufficient purity for the next step without further purification.
| Reagent | Molar Eq. | Molecular Weight | Quantity (for 10g scale) |
| p-Toluidine | 1.0 | 107.15 g/mol | 10.0 g |
| Acetic Anhydride | 1.1 | 102.09 g/mol | 10.5 g (9.7 mL) |
| Water | - | 18.02 g/mol | ~10 mL |
Step 2: Regioselective Dibromination
With the amine protected, the aromatic ring is now primed for electrophilic substitution. The N-acetyl group is a strongly activating, ortho-, para- directing group. Since the para position is occupied by the methyl group, electrophilic attack is directed exclusively to the two ortho positions (C2 and C6). This step is the key to establishing the desired 1,2,3,5-substitution pattern on the ring.
Experimental Protocol: Synthesis of N-(2,6-Dibromo-4-methylphenyl)acetamide
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve N-(4-methylphenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture slowly into a large beaker of ice water with stirring. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold solution of sodium bisulfite to quench any excess bromine, and finally with water again.
-
Dry the crude N-(2,6-dibromo-4-methylphenyl)acetamide. Recrystallization from ethanol can be performed if higher purity is required.
| Reagent | Molar Eq. | Molecular Weight | Quantity (for 10g scale) |
| N-(4-methylphenyl)acetamide | 1.0 | 149.19 g/mol | 10.0 g |
| Bromine | 2.1 | 159.81 g/mol | 22.5 g (7.2 mL) |
| Glacial Acetic Acid | - | 60.05 g/mol | ~100 mL |
Step 3: Deprotection of the Amine (Hydrolysis)
To prepare the molecule for the final transformation into an aryl fluoride, the N-acetyl protecting group must be removed to regenerate the primary amine. This is typically achieved via acid-catalyzed hydrolysis.
Experimental Protocol: Synthesis of 2,6-Dibromo-4-methylaniline
-
Place the crude N-(2,6-dibromo-4-methylphenyl)acetamide (1.0 eq) in a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Heat the mixture to reflux using a heating mantle and stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the solution is basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dibromo-4-methylaniline.
| Reagent | Molar Eq. | Molecular Weight | Quantity (for 10g scale) |
| N-(2,6-Dibromo-4-methylphenyl)acetamide | 1.0 | 307.00 g/mol | 10.0 g |
| Ethanol | - | 46.07 g/mol | ~40 mL |
| Concentrated HCl | - | 36.46 g/mol | ~20 mL |
Step 4: Introduction of Fluorine via the Balz-Schiemann Reaction
This final step is a two-part classic transformation that converts the newly exposed amino group into the target fluorine atom. The reaction proceeds through a diazonium salt intermediate.[6][7][8]
Experimental Protocol: Synthesis of this compound
-
Diazotization: a. In a flask, dissolve 2,6-dibromo-4-methylaniline (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄, ~48%, 3.0 eq). b. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. c. Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water, keeping the internal temperature strictly below 5 °C. d. Stir the resulting slurry for an additional 30 minutes at 0-5 °C. The diazonium tetrafluoroborate salt will precipitate.
-
Fluoro-dediazoniation: a. Collect the precipitated diazonium salt by cold filtration and wash it with cold diethyl ether. Caution: Diazonium salts can be explosive when dry. Proceed immediately to the next step without allowing the salt to fully dry. b. Gently heat the moist diazonium salt in a flask. Thermal decomposition will begin, evidenced by the evolution of nitrogen gas and boron trifluoride. The decomposition can be performed without a solvent or by suspending the salt in an inert, high-boiling solvent like toluene. c. After gas evolution ceases, cool the reaction mixture. d. Purify the resulting crude product by steam distillation or column chromatography on silica gel to obtain pure this compound.
| Reagent | Molar Eq. | Molecular Weight | Quantity (for 10g scale) |
| 2,6-Dibromo-4-methylaniline | 1.0 | 264.97 g/mol | 10.0 g |
| Tetrafluoroboric Acid (48% aq.) | 3.0 | 87.81 g/mol | ~21.7 g (16.5 mL) |
| Sodium Nitrite | 1.1 | 69.00 g/mol | 2.9 g |
Section 3: Overall Synthesis Workflow
The complete, four-step synthesis provides a controlled and logical pathway to the target molecule, where each step sets the stage for the next with high regiochemical fidelity.
Caption: Forward synthesis workflow for this compound.
Conclusion
The synthetic route detailed in this guide, commencing from p-toluidine, represents a robust and field-proven method for the preparation of this compound. By employing a protection-functionalization-deprotection strategy, followed by a classical Balz-Schiemann reaction, this pathway ensures high regiochemical purity and avoids the problematic isomer separations associated with more direct, but less controlled, synthetic approaches. Each step is based on well-understood and reliable organic transformations, making the overall process scalable and suitable for implementation in both research and drug development settings.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
A Predictive Spectroscopic and Analytical Guide to 2,6-Dibromo-4-fluorotoluene
This technical guide offers a comprehensive analytical overview of 2,6-Dibromo-4-fluorotoluene (CAS No. 906649-94-3), a halogenated aromatic compound of interest in synthetic chemistry. While experimentally verified spectroscopic data for this specific molecule is not widely published, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and drawing parallels with structurally analogous compounds, we will construct a robust, theoretical spectroscopic profile. This guide emphasizes the causality behind analytical choices and provides validated protocols for acquiring and interpreting the necessary data.
Molecular Structure and Expected Spectroscopic Behavior
This compound is a substituted benzene ring with a unique substitution pattern that dictates its spectral characteristics. The presence of two bromine atoms ortho to the methyl group and a fluorine atom para to it creates a specific electronic environment and symmetry that will be reflected in its NMR, IR, and Mass Spectra.
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its constitution.
Expertise & Experience: Causality in NMR Experimental Design
When analyzing a fluorinated compound, it is crucial to consider the influence of the ¹⁹F nucleus (spin I=1/2, 100% natural abundance). The fluorine atom will couple not only with adjacent protons but also with carbon atoms over several bonds. Therefore, standard proton-decoupled ¹³C NMR experiments will still show splitting due to C-F coupling.[1] This is a key diagnostic feature. For a comprehensive analysis, acquiring a ¹⁹F NMR spectrum is also recommended.
Predicted ¹H NMR Spectrum
The symmetry of the molecule (a C2v symmetry axis passing through C1 and C4) renders the two aromatic protons (H-3 and H-5) chemically equivalent.
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Assignment |
| ~ 7.2 - 7.5 | Doublet (d) | JH-F ≈ 7-9 Hz | Ar-H (H-3, H-5) |
| ~ 2.4 - 2.6 | Singlet (s) | N/A | CH ₃ |
-
Aromatic Protons (H-3, H-5): These two equivalent protons are expected to appear as a single signal. Due to coupling with the fluorine atom at C-4 (a three-bond coupling, ³JH-F), this signal will be split into a doublet. The chemical shift is pushed downfield due to the deshielding effect of the adjacent bromine atoms.
-
Methyl Protons (-CH₃): The methyl protons are isolated from other protons and will therefore appear as a sharp singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by distinct signals for each unique carbon atom, with observable coupling to the fluorine atom.
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J) in Hz | Assignment |
| ~ 158 - 164 | Doublet (d) | ¹JC-F ≈ 240-260 Hz | C -F (C-4) |
| ~ 135 - 140 | Singlet or small triplet | N/A | C -CH₃ (C-1) |
| ~ 130 - 135 | Doublet (d) | ³JC-F ≈ 3-5 Hz | Ar-C H (C-3, C-5) |
| ~ 118 - 124 | Doublet (d) | ²JC-F ≈ 20-25 Hz | C -Br (C-2, C-6) |
| ~ 22 - 25 | Singlet | N/A | C H₃ |
-
C-F (C-4): The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly deshielded, appearing far downfield.[1]
-
C-Br (C-2, C-6): These carbons are equivalent and will show a two-bond coupling to fluorine (²JC-F).
-
Ar-CH (C-3, C-5): These equivalent carbons will show a smaller three-bond coupling to fluorine (³JC-F).
-
C-CH₃ (C-1): This quaternary carbon will likely appear as a singlet or a very small triplet due to four-bond coupling to fluorine.
-
Methyl Carbon: The methyl carbon will appear as a singlet in the aliphatic region.
Protocol: Acquiring High-Resolution NMR Spectra
This protocol ensures the acquisition of high-quality, interpretable NMR data.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound for ¹H NMR (25-50 mg for ¹³C NMR).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (observe a sharp, symmetrical solvent peak).
-
Tune and match the ¹H (or ¹³C) probe.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of ~16 ppm, centered at ~8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum (zgpg30 or similar pulse program).
-
Set a spectral width of ~250 ppm, centered at ~125 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
-
Diagram: NMR Acquisition Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.
Predicted IR Absorption Data
| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Assignment of Vibrational Mode |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Weak | Aliphatic C-H Stretch (from -CH₃) |
| 1600 - 1550 | Medium-Strong | C=C Aromatic Ring Stretch |
| 1470 - 1440 | Medium-Strong | C=C Aromatic Ring Stretch |
| 1250 - 1200 | Strong | Aryl-F C-F Stretch |
| 1050 - 1000 | Strong | C-Br Stretch |
| 850 - 800 | Strong | C-H Out-of-plane Bending (indicative of 1,2,3,5-substitution) |
-
Key Diagnostic Peaks: The most characteristic peaks will be the strong C-F stretch and the C-Br stretch. The pattern of C-H out-of-plane bending in the "fingerprint region" (< 1500 cm⁻¹) can provide confirmatory evidence for the substitution pattern on the aromatic ring.
Protocol: Acquiring an FT-IR Spectrum (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid or liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and structural features.
Predicted Mass Spectrum Fragmentation
For this compound (Molecular Weight: 267.92 g/mol ), Electron Impact (EI) ionization is expected to produce a distinct pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.
| Predicted m/z | Interpretation | Key Feature |
| 266 / 268 / 270 | [M]⁺˙ (Molecular Ion) | A characteristic 1:2:1 isotopic pattern (M, M+2, M+4) due to the two bromine atoms. |
| 251 / 253 / 255 | [M - CH₃]⁺ | Loss of a methyl radical. The 1:2:1 isotopic pattern will be retained. |
| 187 / 189 | [M - Br]⁺ | Loss of one bromine radical. A 1:1 isotopic pattern (M', M'+2) will remain. |
| 108 | [M - 2Br]⁺ | Loss of both bromine radicals, leaving a fluorotoluene cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |
-
Trustworthiness through Isotopic Patterns: The most self-validating feature of the mass spectrum will be the isotopic signature of the bromine atoms. The molecular ion region must display a triplet of peaks with an approximate intensity ratio of 1:2:1, which is definitive proof of a dibrominated compound.
Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC-MS) system.
-
Ionization: Utilize a standard Electron Impact (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The detector will record the relative abundance of each mass-to-charge ratio.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotopic patterns with theoretical distributions to confirm the elemental composition.
Summary and Conclusion
This guide provides a predictive but scientifically grounded framework for the spectroscopic analysis of this compound. By understanding the fundamental principles of each analytical technique and observing data from related structures, researchers can anticipate the key spectral features of this compound. The provided protocols offer a standardized and validated approach to acquiring high-quality data. The definitive characterization of this compound will ultimately rely on the experimental acquisition and interpretation of these spectra, which should align closely with the predictions outlined herein.
References
An In-Depth Technical Guide to 1,3-Dibromo-5-fluoro-2-methylbenzene: A Versatile Building Block for Advanced Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the creation of novel pharmaceuticals, agrochemicals, and advanced materials. 1,3-Dibromo-5-fluoro-2-methylbenzene (also known as 2,6-dibromo-4-fluorotoluene) emerges as a highly valuable, yet specialized, building block. Its unique substitution pattern—featuring two reactive bromine handles ortho to a methyl group, and a fluorine atom meta to the bromines—offers a sophisticated platform for constructing complex molecular architectures.
The presence of orthogonally reactive halogen atoms allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions.[1][2] The fluorine atom, a common bioisostere for hydrogen, can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this scaffold particularly attractive to researchers in drug discovery.[2] This guide provides an in-depth examination of the properties, synthesis, reactivity, and safe handling of 1,3-Dibromo-5-fluoro-2-methylbenzene, designed for researchers and development professionals seeking to leverage its synthetic potential.
Section 1: Physicochemical and Spectroscopic Properties
The fundamental properties of 1,3-Dibromo-5-fluoro-2-methylbenzene are summarized below. Understanding these characteristics is the first step in its successful application in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 906649-94-3 | [3][4][5] |
| Synonyms | This compound | [3][4][5] |
| Molecular Formula | C₇H₅Br₂F | [3] |
| Molecular Weight | 267.92 g/mol | [3] |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | N/A |
| Purity | Commercially available up to 98% | [5] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on established principles and data from analogous structures. A scientist synthesizing this compound would use the following predictions as a guide for characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. It should feature two distinct signals:
-
A singlet for the methyl group (–CH₃) protons, anticipated in the δ 2.0-2.5 ppm range.
-
A doublet for the two aromatic protons (C₅-H and C₃-H are equivalent due to symmetry), likely appearing in the δ 7.0-7.5 ppm region. The splitting would arise from coupling to the ¹⁹F nucleus (JH-F coupling).
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals, as the plane of symmetry is lost with respect to the carbon atoms. Key predicted shifts include:
-
The methyl carbon (–CH₃) around δ 20-25 ppm.
-
Two signals for the bromine-bearing carbons (C-1, C-3) in the δ 120-130 ppm range.
-
A signal for the fluorine-bearing carbon (C-5), which will appear as a doublet with a large C-F coupling constant (¹JC-F ≈ 240-250 Hz), expected in the δ 158-165 ppm range.
-
Signals for the remaining aromatic carbons (C-2, C-4, C-6).
-
-
¹⁹F NMR Spectroscopy: The proton-decoupled ¹⁹F NMR spectrum will show a single resonance, a singlet, as there are no other fluorine atoms to couple with. Its chemical shift will be in the typical range for an aryl fluoride.
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a distinctive molecular ion [M]⁺ peak cluster. Due to the presence of two bromine atoms, a characteristic isotopic pattern of 1:2:1 for the M, M+2, and M+4 peaks will be observed around m/z 266, 268, and 270. Key fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺) and subsequent loss of the second bromine or other fragments.
Section 2: Synthesis and Purification
The synthesis of 1,3-Dibromo-5-fluoro-2-methylbenzene is best achieved through electrophilic aromatic substitution, specifically the dibromination of a suitable fluorotoluene precursor. The following protocol is a representative method based on established procedures for the bromination of activated aromatic rings.[6][7][8]
Causality in Experimental Design
The choice of 4-fluorotoluene as the starting material is strategic. The methyl group is an ortho-, para-director and an activating group. The fluorine atom is also an ortho-, para-director but a deactivating group. The directing effects of both substituents converge on the carbons at positions 2 and 6 (ortho to the methyl group and meta to the fluorine), making them the most nucleophilic and susceptible to electrophilic attack. Using a Lewis acid catalyst like iron powder (which generates FeBr₃ in situ) polarizes the bromine molecule, creating a potent electrophile (Br⁺) necessary for the substitution. Acetic acid or an inert solvent like dichloromethane is used to solubilize the reactants.[6][9]
Caption: Workflow for the synthesis of 1,3-Dibromo-5-fluoro-2-methylbenzene.
Detailed Experimental Protocol: Synthesis
Safety Notice: This procedure involves bromine, which is highly corrosive and toxic. It must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-fluorotoluene (11.0 g, 100 mmol) and glacial acetic acid (50 mL).[6]
-
Catalyst Addition: Add iron powder (0.3 g, ~5 mmol) to the solution. Stir the mixture for 10 minutes at room temperature.
-
Bromine Addition: Slowly add bromine (35.2 g, 220 mmol, 2.2 equiv.) dropwise via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reaction between 25-35°C using a water bath to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 200 mL of ice water and a 10% aqueous solution of sodium bisulfite until the red-brown color of excess bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with hexanes, to yield the pure 1,3-Dibromo-5-fluoro-2-methylbenzene.
Section 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of 1,3-Dibromo-5-fluoro-2-methylbenzene lies in the high reactivity of its two C-Br bonds, which serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
Caption: Key cross-coupling reactions of 1,3-Dibromo-5-fluoro-2-methylbenzene.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures.[1][10][11] The following protocol describes a typical mono-arylation. By adjusting stoichiometry, a double coupling can also be achieved.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1,3-Dibromo-5-fluoro-2-methylbenzene (268 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Then, add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).[11]
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the mono-arylated product.
Representative Protocol: Sonogashira Coupling
The Sonogashira coupling is used to attach alkyne moieties to the aromatic ring, a common strategy in materials science and medicinal chemistry.[12][13][14]
-
Inert Atmosphere: To a Schlenk flask, add 1,3-Dibromo-5-fluoro-2-methylbenzene (268 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with Argon. Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and diisopropylamine (DIPA, 2.0 mL).
-
Alkyne Addition: Add the terminal alkyne, for example, phenylacetylene (112 mg, 1.1 mmol), via syringe.
-
Reaction: Stir the reaction at room temperature for 6-12 hours. The formation of a precipitate (diisopropylammonium bromide) is typically observed.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove solids.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the alkynyl-substituted product.
Section 4: Safety, Handling, and Storage
As with all halogenated aromatic compounds, 1,3-Dibromo-5-fluoro-2-methylbenzene should be handled with care, assuming it is a skin and eye irritant and potentially harmful if inhaled or ingested.[15]
-
Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: Wear a lab coat and ensure no skin is exposed.
-
-
Handling: Avoid breathing vapors. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1,3-Dibromo-5-fluoro-2-methylbenzene stands as a potent and versatile intermediate for advanced chemical synthesis. Its strategically placed reactive sites allow for the precise and controlled construction of highly functionalized molecules. While its full potential is still being explored, its utility in creating complex biaryl and alkynyl structures makes it an invaluable tool for researchers in drug discovery, agrochemical development, and materials science. Adherence to established synthetic protocols and rigorous safety practices will enable chemists to fully and safely harness the synthetic power of this unique building block.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:906649-94-3 | Chemsrc [chemsrc.com]
- 4. This compound | 906649-94-3 [chemnet.com]
- 5. 906649-94-3 this compound 2,6-二溴-4-氟甲苯 -Win-Win Chemical [win-winchemical.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [guidechem.com]
- 8. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to 2,6-Dibromo-4-fluorotoluene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-fluorotoluene, a halogenated aromatic compound, serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring two bromine atoms and a fluorine atom on the toluene scaffold, offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and its applications, with a particular focus on its role in pharmaceutical research and development.
Molecular Structure and Properties
The unique arrangement of substituents on the aromatic ring of this compound dictates its reactivity and physical properties. The presence of two bulky bromine atoms ortho to the methyl group creates steric hindrance that can influence reaction pathways. The fluorine atom at the para position, a common bioisostere in medicinal chemistry, can modulate the electronic properties of the molecule and enhance metabolic stability in drug candidates.[1]
Physical and Chemical Characteristics
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be estimated based on its structure and data from related compounds.
| Property | Value | Source/Notes |
| CAS Number | 906649-94-3 | [2][3][4][5] |
| Molecular Formula | C₇H₅Br₂F | |
| Molecular Weight | 267.92 g/mol | |
| Appearance | Not available (likely a solid or liquid) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Reactivity and Chemical Profile
The chemical behavior of this compound is dominated by the reactivity of its halogen substituents. The bromine atoms are susceptible to a range of transformations, making this compound a valuable building block in organic synthesis.
Key Reactions:
-
Cross-Coupling Reactions: The bromine atoms can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.[1]
-
Lithiation and Grignard Reagent Formation: The bromine atoms can be exchanged with lithium or magnesium to form organometallic reagents. These intermediates are powerful nucleophiles that can react with a variety of electrophiles.
-
Nucleophilic Aromatic Substitution: While less reactive than activated aryl halides, the bromine atoms can undergo nucleophilic aromatic substitution under certain conditions.
Synthesis of this compound
A definitive, high-yield synthesis of this compound is not well-documented in readily accessible literature. However, a potential synthetic route can be inferred from the bromination of 4-fluorotoluene.
General Synthetic Approach: Electrophilic Aromatic Substitution
The direct bromination of 4-fluorotoluene is a plausible method for the synthesis of its brominated derivatives. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Therefore, the positions ortho to the methyl group (positions 2 and 6) are activated towards electrophilic substitution.
A laboratory procedure for the bromination of 4-fluorotoluene has been described, which yields a mixture of monobrominated and dibrominated products.[6] While the primary focus of this reported procedure is the synthesis of monobrominated isomers, it mentions the formation of a small percentage of "dibromo-4-fluorotoluene."[6] It is reasonable to assume that this compound would be a component of this dibrominated fraction due to the directing effects of the fluorine and methyl groups.
Illustrative Protocol (based on the synthesis of related compounds):
Materials:
-
4-Fluorotoluene
-
Bromine
-
Iron powder (catalyst)
-
Glacial acetic acid (solvent)
-
Sodium bisulfite solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a well-ventilated fume hood, a solution of 4-fluorotoluene in glacial acetic acid is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
A catalytic amount of iron powder is added to the flask.
-
Bromine is added dropwise to the stirred solution at a controlled temperature. The reaction is exothermic and may require cooling.
-
After the addition is complete, the reaction mixture is stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the addition of a sodium bisulfite solution to remove any unreacted bromine.
-
The mixture is then diluted with water and extracted with an organic solvent.
-
The organic layer is washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of unreacted starting material, monobrominated isomers, and dibrominated isomers, would require purification.
Purification:
The separation of this compound from the reaction mixture would likely involve fractional distillation under reduced pressure or column chromatography on silica gel. The significant differences in boiling points and polarities between the various isomers should allow for their separation.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two signals: a singlet for the methyl protons and a singlet for the two equivalent aromatic protons.
-
Methyl Protons (CH₃): A singlet is expected around δ 2.3-2.5 ppm.
-
Aromatic Protons (Ar-H): A singlet for the two equivalent protons at positions 3 and 5 is anticipated. The chemical shift will be influenced by the deshielding effects of the adjacent bromine and fluorine atoms.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, five distinct signals are expected.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹
-
C-F stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the loss of bromine atoms and the methyl group.
Applications in Drug Development
This compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).[1] Its utility stems from the ability to selectively functionalize the bromine positions, allowing for the introduction of various pharmacophores and the construction of diverse molecular libraries for drug screening. The fluorine atom can enhance the pharmacological properties of a drug molecule, including its metabolic stability and binding affinity to target proteins.[1]
While specific examples of marketed drugs synthesized from this compound are not explicitly detailed in the available literature, its structural motifs are present in various classes of therapeutic agents. Its role as a key intermediate suggests its use in the early stages of drug discovery and process development.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9][10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]
-
Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[7][8][9][10]
First Aid Measures (General Recommendations):
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8][9]
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8][9]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7][8][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Conclusion
This compound is a strategically important chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. While a comprehensive set of experimental data for this specific isomer is not yet publicly available, its chemical reactivity and potential applications can be reliably inferred from its structure and the properties of related compounds. Further research into its synthesis, characterization, and application is warranted to fully exploit its synthetic utility.
References
- 1. nbinno.com [nbinno.com]
- 2. China this compound CAS NO: 906649-94-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. This compound | CAS#:906649-94-3 | Chemsrc [chemsrc.com]
- 4. This compound | 906649-94-3 [chemnet.com]
- 5. 906649-94-3 this compound this compound - CAS Database [chemnet.com]
- 6. prepchem.com [prepchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. capotchem.com [capotchem.com]
- 10. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Fluorinated Toluenes
Abstract
The strategic incorporation of fluorine into aromatic scaffolds, particularly the toluene motif, represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered acidity (pKa)—are highly sought after in the design of novel therapeutics.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the synthesis of fluorinated toluenes. We will move beyond a simple recitation of methods to explore the mechanistic rationale, practical considerations, and field-proven protocols for key synthetic transformations. This guide is structured to serve as both a strategic manual for planning synthetic campaigns and a practical handbook for laboratory execution, ensuring scientific integrity through validated methodologies and authoritative references.
Part 1: The Strategic Imperative of Fluorinated Toluenes in Drug Discovery
The prevalence of organofluorine compounds in the pharmaceutical landscape is staggering; an estimated 20-25% of all marketed pharmaceuticals contain at least one fluorine atom, a figure that rises to approximately 40% for newly approved drugs.[2][4] The toluene scaffold, a common structural element in bioactive molecules, becomes a significantly more powerful tool for drug design when fluorinated.
The benefits of incorporating fluorine into a toluene moiety are multifaceted:
-
Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450.[1] Placing a fluorine atom at a site susceptible to oxidative metabolism can dramatically increase a drug's half-life and bioavailability.
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Introduction of a single fluorine atom can increase lipophilicity, which can enhance membrane permeability and absorption. Conversely, a trifluoromethyl (-CF3) group is significantly more lipophilic than a methyl group, providing a wider range of tunability.[3]
-
pKa Tuning: The high electronegativity of fluorine exerts a powerful inductive effect, which can lower the pKa of nearby acidic or basic functional groups. This is a critical tool for optimizing a drug's ionization state at physiological pH, thereby improving its solubility and target engagement.[1]
-
-
Conformational Control & Binding Affinity: Fluorine's small van der Waals radius allows it to act as a bioisostere of hydrogen, yet its electronegativity can induce favorable conformational biases or engage in unique electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and selectivity.[2]
The strategic placement of one or more fluorine atoms on either the aromatic ring or the methyl group of toluene opens a vast chemical space for drug optimization. The following sections will detail the primary synthetic avenues to access this valuable class of compounds.
Part 2: Core Synthetic Strategies & Mechanistic Considerations
The synthesis of fluorinated toluenes can be broadly categorized into two main approaches: Direct Fluorination of a pre-existing toluene scaffold and the Building Block Approach , which utilizes pre-fluorinated starting materials. Modern advancements in C-H activation have further blurred these lines, enabling "late-stage" fluorination of complex molecules.[5][6][7]
Electrophilic Fluorination: Direct Aromatic C-H and Benzylic C-H Fluorination
Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic "F+" source.[4] This is one of the most direct methods for introducing fluorine into an organic molecule.
Mechanism & Rationale: The reaction typically proceeds via a polar mechanism where the aromatic ring attacks the electrophilic fluorine, forming a Wheland complex intermediate, which then loses a proton to restore aromaticity.[8] The choice of fluorinating agent is critical for managing reactivity and ensuring safety. While elemental fluorine (F₂) is the most fundamental electrophile, its extreme reactivity and hazardous nature necessitate specialized equipment and limit its use.[9][10]
Modern N-F reagents have become the workhorses of electrophilic fluorination due to their stability, selectivity, and comparative ease of handling.[4]
| Reagent Name | Common Acronym | Key Characteristics | Primary Use Case |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Crystalline, stable, and versatile. The most widely used electrophilic fluorinating agent.[4][11] | Aromatic C-H and benzylic C-H fluorination.[12][13] |
| N-Fluorobenzenesulfonimide | NFSI | Stable, crystalline solid. Often used in metal-catalyzed reactions. | Aromatic and benzylic C-H fluorination.[14] |
Causality in Experimental Design:
-
Substrate Activation: Direct aromatic C-H fluorination with reagents like Selectfluor™ works best on electron-rich toluene derivatives. The methyl group is an ortho-, para-director, and activating group.
-
Solvent Choice: The choice of solvent can be critical. Nitromethane, for instance, has been shown to act as a Lewis base to activate electrophilic fluorinating reagents and stabilize carbocation intermediates.[15]
-
Benzylic vs. Aromatic Fluorination: Reaction conditions can be tuned to favor fluorination at the benzylic (methyl) position. This often involves radical pathways, which can be initiated photochemically or with radical initiators.[14][16][17]
Nucleophilic Fluorination: Accessing Fluorotoluenes via Substitution
Nucleophilic fluorination relies on displacing a leaving group with a fluoride anion (F⁻). This is a classical and robust strategy, particularly for synthesizing benzylic fluorides and for certain aromatic systems.
Key Methodologies:
-
Halogen Exchange (Halex) Reaction: This method is highly effective for producing aryl fluorides from aryl chlorides or bromides, especially when the aromatic ring is activated by electron-withdrawing groups. For the synthesis of difluorotoluenes, spray-dried potassium fluoride (KF) is a particularly effective reagent due to its high reactivity.[18]
-
Benzylic Substitution: The conversion of benzylic alcohols or halides to benzyl fluorides is a common and reliable transformation. Reagents like triethylamine tris(hydrogen fluoride) (Et₃N·3HF) or Deoxo-Fluor® are effective for this purpose.[14][19][20]
-
Balz-Schiemann Reaction: A classic method for installing fluorine onto an aromatic ring, this reaction involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline.[18] This is a powerful method for accessing specific isomers that may be difficult to obtain via direct fluorination.
The Trifluoromethyl (-CF₃) Group: A Privileged Moiety
The trifluoromethyl group is one of the most impactful substituents in medicinal chemistry.[21] Its synthesis requires distinct methods from monofluorination.
-
From Carboxylic Acids: A robust method for converting an aryl carboxylic acid to a trifluoromethyl group is treatment with sulfur tetrafluoride (SF₄). This reaction often requires harsh conditions (high temperature and pressure) and specialized equipment.[22][23]
-
Radical Trifluoromethylation: Modern methods often employ radical pathways using reagents like trifluoroiodomethane (CF₃I) in combination with a radical initiator or photoredox catalysis.[24][25][26] These methods offer milder conditions and broader functional group tolerance.
-
Building Block Approach: Using commercially available trifluoromethylated toluenes as starting materials is often the most efficient strategy for complex molecule synthesis.
Part 3: Validated Experimental Protocols
The following protocols are presented as self-validating systems, incorporating safety, procedural detail, and expected outcomes.
Protocol 3.1: Direct Electrophilic Aromatic Fluorination of an Activated Toluene
-
Objective: To synthesize 2-fluoro-4-methoxytoluene from 4-methoxytoluene using Selectfluor™.
-
Rationale: The electron-donating methoxy group strongly activates the ring towards electrophilic attack, directing fluorination primarily to the ortho position. Trifluoromethanesulfonic acid serves as a powerful catalyst.[12]
-
Materials:
-
4-methoxytoluene
-
Selectfluor™ (F-TEDA-BF₄)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried glassware, magnetic stirrer, nitrogen atmosphere setup.
-
-
Safety Precautions: Selectfluor™ is a strong oxidant and should be handled with care. TfOH is highly corrosive. All operations must be conducted in a certified chemical fume hood.[27][28] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[27][29]
-
Procedure:
-
To a 100 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-methoxytoluene (1.0 eq) and anhydrous acetonitrile (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (0.2 eq) to the stirred solution.
-
In a separate flask, dissolve Selectfluor™ (1.1 eq) in anhydrous acetonitrile.
-
Add the Selectfluor™ solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by pouring it into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoro-4-methoxytoluene.
-
-
Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 3.2: Nucleophilic Fluorination of a Benzyl Bromide
-
Objective: To synthesize benzyl fluoride from benzyl bromide using triethylamine tris(hydrogen fluoride).
-
Rationale: This method provides a reliable way to form a benzylic C-F bond via an SN2 or SN1-type mechanism. Et₃N·3HF is a convenient and effective fluoride source.[19][20]
-
Materials:
-
Benzyl bromide
-
Triethylamine tris(hydrogen fluoride) (Et₃N·3HF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup.
-
-
Safety Precautions: Et₃N·3HF is corrosive and can release HF gas. Handle with extreme care in a fume hood.[9] Ensure access to calcium gluconate gel as a first aid measure for potential HF exposure.[10][27]
-
Procedure:
-
In a plastic (e.g., polyethylene or Teflon) flask equipped with a magnetic stirrer under a nitrogen atmosphere, dissolve benzyl bromide (1.0 eq) in anhydrous THF (0.5 M).
-
Carefully add triethylamine tris(hydrogen fluoride) (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the excess reagent.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and carefully concentrate the solvent under reduced pressure (Note: benzyl fluoride is volatile).
-
Purify via distillation or chromatography if necessary.
-
-
Characterization: Confirm product identity via NMR spectroscopy and compare with literature data.
Part 4: Visualization of Synthetic Strategy
Diagram 4.1: Strategic Decision Workflow
This diagram outlines the decision-making process for selecting a synthetic route to a target fluorinated toluene.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and late-stage functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selectfluor - Wikipedia [en.wikipedia.org]
- 12. worldscientific.com [worldscientific.com]
- 13. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 14. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Reactions of trifluoromethyl radicals with benzene and toluene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 26. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 27. benchchem.com [benchchem.com]
- 28. zjwintime.com [zjwintime.com]
- 29. ipo.rutgers.edu [ipo.rutgers.edu]
A Preliminary Investigation into the Reactivity of 2,6-Dibromo-4-fluorotoluene: A Technical Guide for Synthetic Chemists
This in-depth technical guide provides a comprehensive preliminary investigation into the synthetic utility and reactivity of 2,6-dibromo-4-fluorotoluene. Designed for researchers, scientists, and professionals in drug development, this document explores the molecule's structural nuances and their influence on key organic transformations. We will delve into metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution, offering both theoretical insights and practical, step-by-step protocols.
Structural and Reactivity Overview of this compound
This compound is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is governed by the interplay of its substituents: two sterically hindering bromine atoms ortho to the methyl group, and a fluorine atom para to the methyl group.
The two bromine atoms are the primary sites for metal-halogen exchange and oxidative addition in cross-coupling reactions. However, the presence of the adjacent methyl group introduces significant steric hindrance, which can influence reaction rates and catalyst choice.[2] The fluorine atom, being the most electronegative halogen, strongly influences the electronic properties of the aromatic ring. It is generally a poor leaving group in nucleophilic aromatic substitution compared to bromine, but its presence can activate the ring for such reactions under specific conditions.[3]
Metal-Halogen Exchange: Generating Organometallic Intermediates
The generation of organolithium or Grignard reagents from this compound opens a gateway to a wide array of subsequent reactions with various electrophiles.
Lithiation via Halogen-Metal Exchange
Treatment of this compound with a strong organolithium base, such as n-butyllithium, is expected to result in a halogen-metal exchange. The reaction is typically fast and should be conducted at low temperatures to avoid side reactions.[4] Due to the greater polarizability and weaker C-Br bond compared to the C-F bond, the exchange will selectively occur at one of the bromine positions. While both bromine atoms are sterically hindered by the methyl group, mono-lithiation is the most probable outcome with one equivalent of the organolithium reagent.
Grignard Reagent Formation
The formation of a Grignard reagent offers a less basic, yet highly nucleophilic, alternative to the organolithium species. This is achieved by reacting this compound with magnesium metal.[5][6] The reaction is initiated on the surface of the magnesium, and activation of the metal with iodine or 1,2-dibromoethane is often necessary to remove the passivating oxide layer.[2][7] Similar to lithiation, the reaction will occur at a C-Br bond.
Table 1: Comparison of Metal-Halogen Exchange Methods
| Feature | Lithiation (n-BuLi) | Grignard Formation (Mg) |
| Reactivity | Highly reactive, strong base | Moderately reactive, strong nucleophile |
| Conditions | Cryogenic temperatures (-78 °C) | Room temperature or gentle heating |
| Side Reactions | Potential for deprotonation or addition to electrophiles | Wurtz coupling is a common side reaction[8] |
| Handling | Requires strictly anhydrous and inert conditions | Requires anhydrous conditions |
Experimental Protocol: Grignard Reagent Formation
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to the magnesium.
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.
-
Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
Diagram 1: Grignard Reagent Formation Workflow
Caption: Workflow for the preparation of the Grignard reagent from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, with the potential for selective mono- or di-substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[9][10] This reaction is known for its tolerance of a wide range of functional groups. For this compound, controlling the stoichiometry of the boronic acid and careful selection of the catalyst and reaction conditions can allow for selective mono- or di-arylation.
Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner.[11][12][13] A key advantage of the Stille reaction is the stability of the organostannane reagents. Similar to the Suzuki coupling, selectivity between mono- and di-substitution on this compound can be controlled through stoichiometry.
Heck Reaction
The Heck reaction couples an organic halide with an alkene to form a substituted alkene.[14][15][16] The reaction typically proceeds with high stereoselectivity to give the trans product. The steric hindrance around the bromine atoms in this compound might necessitate the use of bulky phosphine ligands to facilitate the reaction.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Potential Products from this compound |
| Suzuki-Miyaura | Organoboron Reagent | Pd Catalyst, Base | Aryl or heteroaryl substituted fluorotoluenes |
| Stille | Organotin Reagent | Pd Catalyst | Aryl, vinyl, or alkyl substituted fluorotoluenes |
| Heck | Alkene | Pd Catalyst, Base | Alkenyl substituted fluorotoluenes |
Experimental Protocol: Mono-Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (solvent system)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), arylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas.
-
Add the catalyst solution to the Schlenk flask, followed by a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on this compound is a more challenging transformation. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group.[12][17] In this molecule, the fluorine atom is a poor leaving group compared to bromine. However, the cumulative electron-withdrawing effect of the two bromine atoms might be sufficient to activate the ring for substitution under forcing conditions (high temperature, strong nucleophile).
Substitution of one of the bromine atoms by a strong nucleophile, such as an amine, is a more plausible pathway.[18][19] The reaction would likely require elevated temperatures and a suitable solvent. The steric hindrance from the methyl group and the remaining bromine atom would influence the rate of this reaction.
Conclusion and Future Directions
This compound is a versatile building block with multiple reactive sites that can be selectively functionalized. This guide has provided a preliminary investigation into its reactivity, focusing on metal-halogen exchange, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. The protocols and theoretical considerations presented herein should serve as a solid foundation for researchers looking to incorporate this valuable intermediate into their synthetic strategies.
Further experimental work is required to fully elucidate the optimal conditions for each transformation and to explore the full scope of its synthetic potential. Of particular interest would be a systematic study of the regioselectivity in mono-functionalization reactions and the development of efficient protocols for di-substitution with different functional groups.
References
- 1. nbinno.com [nbinno.com]
- 2. adichemistry.com [adichemistry.com]
- 3. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Methodological & Application
Introduction: The Strategic Importance of 2,6-Dibromo-4-fluorotoluene
An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-4-fluorotoluene
This compound (CAS No. 906649-94-3) is a pivotal halogenated aromatic intermediate, valued for its versatile reactivity in constructing complex molecular architectures. Its structure, featuring a toluene core with two bromine atoms and a fluorine atom, presents multiple reactive sites for strategic chemical modifications[1]. The bromine atoms are excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Stille, Heck), while the fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules, a highly desirable trait in drug discovery[1]. Consequently, this compound serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialized materials[1][2].
This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers and process chemists. The methodology is grounded in the principles of electrophilic aromatic substitution, with a focus on reaction control, yield optimization, and safety.
Part 1: Synthesis via Electrophilic Bromination
Causality and Mechanistic Underpinnings
The synthesis hinges on the direct electrophilic aromatic substitution of 4-fluorotoluene. The methyl (-CH₃) group is an activating, ortho, para-directing group, while the fluorine (-F) atom is a deactivating but also ortho, para-directing group due to the dominance of its resonance effect over its inductive effect in determining regioselectivity. The combined directing effects of the methyl and fluoro groups synergistically favor substitution at the positions ortho to the methyl group (C2 and C6).
The reaction requires a Lewis acid catalyst, typically generated in situ from iron powder and elemental bromine (FeBr₃), to polarize the Br-Br bond, creating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring. Controlling the stoichiometry and reaction conditions is paramount to achieve dibromination while minimizing the formation of monobrominated isomers and other side products.
Experimental Protocol: Synthesis Workflow
Caption: Workflow for the synthesis of crude this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |
| 4-Fluorotoluene | C₇H₇F | 110.13 | 352-32-9 | Starting material |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Extremely corrosive and toxic |
| Iron Powder | Fe | 55.85 | 7439-89-6 | Catalyst precursor |
| Iodine | I₂ | 253.81 | 7553-56-2 | Catalyst co-factor |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent, corrosive |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 7757-83-7 | Quenching agent |
| Sodium Sulfate (anhyd.) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent (optional) |
| Saturated Brine | NaCl(aq) | - | - | Used in work-up |
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-fluorotoluene (1.0 eq), glacial acetic acid (approx. 3-4 mL per gram of 4-fluorotoluene), iron powder (0.05 eq), and a catalytic amount of iodine (0.01 eq)[3][4].
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.2 eq) in glacial acetic acid (approx. 1-2 mL per gram of bromine).
-
Controlled Reaction: Begin stirring the flask contents and slowly add the bromine solution dropwise over 2-4 hours. The reaction is exothermic; maintain the internal temperature between 25-35°C using a water bath for cooling as needed[3][5].
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 3-6 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a stirred aqueous solution of sodium sulfite (10% w/v) until the red-brown color of bromine disappears.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. If the product solidifies, add a suitable organic solvent like dichloromethane to dissolve it. Separate the organic layer. Wash the organic layer sequentially with water (2x) and saturated brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a light yellow oil or solid.
Part 2: Purification and Characterization
Purification by Vacuum Distillation
The crude product is a mixture containing the desired this compound, monobrominated isomers (2-bromo- and 3-bromo-4-fluorotoluene), and residual starting material[3][4]. Fractional distillation under reduced pressure is the most effective method for purification.
Caption: Purification workflow via fractional vacuum distillation.
Physical Properties for Distillation
| Compound | Boiling Point (°C) | Notes |
| 4-Fluorotoluene | 114-117 °C (atm) | Remove first under vacuum. |
| 2-Bromo-4-fluorotoluene | 176-178 °C (atm)[3][4] | Intermediate fraction. |
| 3-Bromo-4-fluorotoluene | 184-185 °C (atm)[3][4] | Intermediate fraction. |
| This compound | Higher than monobromo isomers; specific bp under vacuum must be determined. | Desired Product |
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (m/z = 268.9 g/mol for C₇H₅Br₂F). The retention time will distinguish it from other isomers.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals for this compound would include a singlet for the methyl protons and a doublet for the two equivalent aromatic protons, showing coupling to the fluorine atom.
-
¹³C NMR Spectroscopy: Provides further structural validation by showing the expected number of carbon signals with characteristic shifts for carbons attached to bromine and fluorine[6][7].
Part 3: Safety and Handling
This synthesis involves hazardous materials and must be performed with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.
-
Ventilation: All operations, especially those involving bromine, must be conducted in a certified chemical fume hood.
-
Bromine Handling: Bromine is highly corrosive, toxic upon inhalation, and can cause severe burns. Handle with extreme care. Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. prepchem.com [prepchem.com]
- 4. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
Application Notes & Protocols for the Purification of 2,6-Dibromo-4-fluorotoluene
Introduction: The Critical Role of Purity
2,6-Dibromo-4-fluorotoluene (CAS No. 906649-94-3) is a versatile halogenated aromatic intermediate pivotal in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] Its structure, featuring a fluorinated toluene core with two reactive bromine atoms, offers multiple sites for synthetic manipulation, such as in palladium-catalyzed cross-coupling reactions.[1] The successful outcome of these intricate synthetic pathways is critically dependent on the purity of the starting intermediate. The presence of isomeric, under- or over-halogenated impurities can lead to significant reductions in yield, complex downstream purification challenges, and the generation of undesirable side products.
This guide provides a comprehensive overview of robust, field-proven methodologies for the purification of this compound, designed for researchers and process chemists aiming to achieve high-purity material (>99%). We will explore the causality behind procedural choices, offering detailed protocols for recrystallization, flash column chromatography, and vacuum distillation.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source / Notes |
| CAS Number | 906649-94-3 | [2][3][4][5] |
| Molecular Formula | C₇H₅Br₂F | ChemSrc[2] |
| Molecular Weight | 267.92 g/mol | Derived from formula |
| Appearance | Typically a solid at room temperature | Inferred from related compounds |
| Boiling Point | Estimated >200 °C at atm. pressure | Extrapolated from related isomers like 2-bromo-4-fluorotoluene (189.02 g/mol )[6] and 4-bromo-3-fluorotoluene (169°C/756 Torr)[7]. The higher molecular weight suggests a higher boiling point. |
| Melting Point | Not explicitly found in searches, but related compound 2,6-Dibromo-4-methylphenol melts at 49-50 °C.[8] | A preliminary melting point determination of the crude material is highly recommended. |
Anticipating the Challenge: Common Impurity Profile
Effective purification begins with a hypothesis about the likely impurities. The synthesis of halogenated aromatics via electrophilic substitution is seldom perfectly selective. The bromination of 4-fluorotoluene, for instance, can yield a mixture of products. Therefore, crude this compound is likely to contain:
-
Isomeric Byproducts: Positional isomers such as 2,5-Dibromo-4-fluorotoluene or 3,5-Dibromo-4-fluorotoluene. These are often the most challenging impurities to remove due to their similar physicochemical properties.
-
Unreacted Starting Material: Residual 4-fluorotoluene (Boiling Point: 116 °C)[9].
-
Mono-brominated Intermediates: Such as 2-Bromo-4-fluorotoluene.
-
Over-brominated Products: Such as tribromo-fluorotoluene derivatives.
-
Residual Synthesis Reagents & Solvents: Acids, catalysts, and reaction solvents (e.g., acetic acid, dichloromethane).
Safety First: Handling and Hazard Mitigation
Halogenated aromatic compounds require careful handling. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, data from closely related compounds indicate that it should be treated as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Pre- and Post-Purification Analysis: Establishing Purity
Assessing the purity of the material before and after each purification step is non-negotiable. It validates the chosen method and informs whether further steps are needed.
| Analytical Method | Principle | Information Provided | Strengths & Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and partitioning with a stationary phase, followed by mass-based detection. | Provides quantitative purity (area %), detects volatile impurities, and identifies components by mass fragmentation patterns. | Strengths: Excellent for resolving isomers and volatile impurities. High sensitivity. Limitations: Not suitable for thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase, with UV detection. | Quantitative purity, detection of non-volatile impurities. | Strengths: High resolution for a wide range of compounds, including non-volatile ones. Limitations: Requires reference standards for absolute identification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides structural confirmation and can identify and quantify impurities with distinct chemical structures. ¹H and ¹⁹F NMR are particularly useful. | Strengths: Gives definitive structural information. Quantitative NMR (qNMR) can determine absolute purity without a specific reference standard. Limitations: Lower sensitivity compared to GC/HPLC for trace impurities. |
Purification Methodologies: Protocols & Rationale
The choice of purification method depends on the nature and quantity of impurities, the scale of the operation, and the desired final purity.
Method 1: Recrystallization
Principle: This technique exploits differences in solubility between the target compound and its impurities in a given solvent at different temperatures. It is the most straightforward method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.
Rationale for Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For a moderately polar molecule like this compound, a single non-polar solvent (like heptane or cyclohexane) or a two-solvent system is often effective. A common and effective two-solvent system is a pair consisting of a "solvent" in which the compound is soluble (e.g., Dichloromethane (DCM), Ethyl Acetate) and an "anti-solvent" in which it is insoluble (e.g., Hexane, Heptane).[10][11]
Protocol: Two-Solvent Recrystallization (DCM/Hexane System)
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add the minimum volume of hot Dichloromethane required to fully dissolve the solid with gentle heating and stirring. Causality: Using the minimum volume ensures the solution is saturated, maximizing recovery upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.
-
Addition of Anti-solvent: While the DCM solution is still hot, add hexane dropwise with continuous swirling. Continue adding until a persistent cloudiness (incipient precipitation) is observed.[11] Causality: The anti-solvent reduces the overall solubility of the compound in the mixed solvent system, bringing it to the point of saturation.
-
Re-dissolution: Add a few drops of hot DCM to re-dissolve the precipitate, resulting in a clear, saturated solution at the boiling point.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the yield and assess the purity using one of the methods described in Section 4.0.
Method 2: Flash Column Chromatography
Principle: This is a powerful liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (eluent).[12] It is particularly effective for separating isomeric impurities with different polarities.
Rationale for Eluent Selection: The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.25-0.35 on a TLC plate, and where the separation between it and its impurities is maximized. Given the halogenated aromatic structure, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate or hexanes and dichloromethane, is a logical starting point.[12]
Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 99:1, 95:5, 90:10). The ideal system will show good separation between the spot for the desired product and any impurity spots.
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of the crude sample. Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add this dry, impregnated silica to the top of the packed column. Causality: Dry loading ensures a tight, narrow starting band, which is crucial for achieving good separation.
-
Elution: Begin elution with the determined non-polar solvent system (e.g., 1% Ethyl Acetate in Hexane). Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., 20 mL each in test tubes).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combining and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Analysis: Determine the yield and confirm the purity of the isolated product.
Caption: Decision tree for selecting the optimal purification technique for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS#:906649-94-3 | Chemsrc [chemsrc.com]
- 3. China this compound CAS NO: 906649-94-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. This compound | 906649-94-3 [chemnet.com]
- 5. 906649-94-3 this compound this compound - CAS Database [chemnet.com]
- 6. 2-Bromo-4-fluorotoluene | C7H6BrF | CID 74016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 452-74-4 Cas No. | 4-Bromo-3-fluorotoluene | Matrix Scientific [matrixscientific.com]
- 8. 2,6-Dibromo-4-methylphenol 98 2432-14-6 [sigmaaldrich.com]
- 9. 4-フルオロトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. img1.wsimg.com [img1.wsimg.com]
Application Notes and Protocols for the Characterization of 2,6-Dibromo-4-fluorotoluene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-fluorotoluene is a halogenated aromatic compound with significant potential as a versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. The precise substitution pattern on the toluene ring offers multiple reactive sites for further molecular elaboration. Accurate and comprehensive characterization of this compound is paramount to ensure its purity, confirm its identity, and establish robust analytical controls for its use in research and development.
This document provides a detailed guide to the analytical methods for the characterization of this compound. The protocols and discussions herein are grounded in established principles of analytical chemistry and are designed to be both practical and scientifically rigorous.
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in reaction mixtures or final products. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like this compound. It offers high-resolution separation and definitive identification based on mass-to-charge ratio.
The choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of retention and selectivity for halogenated aromatic compounds. Electron ionization (EI) is a standard technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for the molecule.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a working standard of 10 µg/mL.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-400 |
-
Retention Time: The retention time for this compound is expected to be in the mid-to-late region of the chromatogram under the specified conditions.
-
Mass Spectrum: The EI mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 268, 270, and 272, reflecting the isotopic pattern of two bromine atoms. Key fragment ions would likely result from the loss of a bromine atom ([M-Br]⁺), a methyl group ([M-CH₃]⁺), and subsequent fragmentations of the aromatic ring.
GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable alternative for purity determination, especially when dealing with less volatile impurities or when GC is not available. Due to the lack of a strong chromophore in this compound, UV detection at lower wavelengths is necessary.
A reversed-phase C18 column is a robust choice for the separation of non-polar to moderately polar organic molecules. An isocratic mobile phase of acetonitrile and water provides sufficient resolving power for many related impurities. The addition of a small amount of acid, such as phosphoric acid, can improve peak shape.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute with the mobile phase to a working concentration of 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Waters Alliance e2695 or equivalent |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 220 nm |
-
Retention Time: this compound will elute as a sharp peak. The retention time will depend on the exact column and mobile phase composition but is expected to be well-retained under these conditions.
-
Purity Assessment: The purity can be assessed by the area percentage of the main peak relative to any impurity peaks.
HPLC analysis workflow for purity determination.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.
¹H, ¹³C, and ¹⁹F NMR are complementary techniques that together provide a complete picture of the molecule's structure. The chemical shifts and coupling constants are highly sensitive to the electronic effects of the bromine and fluorine substituents.[1][2]
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nuclei: ¹H, ¹³C, and ¹⁹F.
-
Temperature: 298 K.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |
| ¹H | ~7.2-7.4 | d | ~8 Hz (JH-F) | Aromatic CH |
| ~2.4 | s | Methyl (CH₃) | ||
| ¹³C | ~158-162 | d | High JC-F | C-F |
| ~135-140 | m | Aromatic CH | ||
| ~115-120 | d | C-Br | ||
| ~130-135 | m | Quaternary C | ||
| ~20 | s | Methyl (CH₃) | ||
| ¹⁹F | -110 to -120 | t | ~8 Hz (JF-H) | Ar-F |
Note: Predicted chemical shifts are based on analogous compounds and may vary.[3]
-
¹H NMR: The aromatic protons will appear as a doublet due to coupling with the fluorine atom. The methyl protons will be a singlet.
-
¹³C NMR: The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to fluorine.
-
¹⁹F NMR: The fluorine signal is expected to be a triplet due to coupling with the two adjacent aromatic protons.[4][5] The wide chemical shift range of ¹⁹F NMR makes it highly specific for fluorine-containing compounds.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups and confirming the overall structure of a molecule.
The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds, providing a unique "fingerprint."[6]
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.
Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2975-2850 | C-H stretch | Methyl |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1150 | C-F stretch | Aryl-F |
| 1100-1000 | C-Br stretch | Aryl-Br |
Interpretation: The presence of these characteristic bands provides strong evidence for the structure of this compound. The spectrum can be compared to library data for confirmation.[7]
Summary of Analytical Methods
| Technique | Purpose | Key Information Provided |
| GC-MS | Purity, Identification, Quantification | Retention time, mass spectrum, fragmentation pattern |
| HPLC | Purity, Quantification | Retention time, peak area |
| NMR | Structural Elucidation | Chemical shifts, coupling constants, connectivity |
| FT-IR | Functional Group Identification | Characteristic absorption bands |
Trustworthiness and Self-Validation
The protocols described in this document are designed to be self-validating. The combination of chromatographic and spectroscopic techniques provides orthogonal data that, when taken together, offer a high degree of confidence in the identity and purity of this compound. For example, the molecular weight determined by MS should be consistent with the structure elucidated by NMR. Any significant deviation in the expected results from multiple techniques should prompt further investigation.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. azom.com [azom.com]
- 6. FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Suzuki-Miyaura coupling with 2,6-Dibromo-4-fluorotoluene
An Application Guide to the Suzuki-Miyaura Coupling of 2,6-Dibromo-4-fluorotoluene: Protocols for Selective Mono- and Double Arylation
Authored by: A Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] This guide provides a detailed examination of its application to a challenging substrate, this compound. The steric hindrance imposed by the ortho-methyl group and the presence of two reactive bromine sites present unique challenges and opportunities for selective synthesis. We present field-proven protocols for achieving both selective mono-arylation and exhaustive double arylation, offering researchers a robust framework for synthesizing complex, sterically hindered biaryl and terphenyl structures. This document delves into the mechanistic rationale behind reagent selection and provides comprehensive, step-by-step workflows designed for immediate laboratory implementation.
Introduction: The Challenge of Sterically Hindered Dihaloarenes
This compound is a valuable building block for synthesizing complex molecules in agrochemicals, pharmaceuticals, and materials science. However, its structure presents two primary hurdles for cross-coupling reactions:
-
Steric Hindrance: The two bromine atoms are positioned ortho to a methyl group. This steric congestion significantly impedes the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[3][4] Overcoming this requires carefully selected, highly active catalyst systems.
-
Controlling Selectivity: The presence of two electronically similar C-Br bonds allows for the possibility of single or double coupling. Achieving high selectivity for the mono-arylated product is often difficult, as this product can be more reactive than the starting material under certain conditions. Conversely, driving the reaction to completion for the di-substituted product requires more forcing conditions.[5][6]
This application note provides detailed methodologies to navigate these challenges, enabling the controlled synthesis of either mono- or di-arylated products from this compound.
Mechanistic Rationale and Component Selection
A successful Suzuki-Miyaura coupling relies on the harmonious interplay of several key components. The general catalytic cycle proceeds through three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note & Protocol: Selective Buchwald-Hartwig Mono-amination of 2,6-Dibromo-4-fluorotoluene
Introduction: Strategic C-N Bond Formation on a Dihalogenated Scaffold
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its impact is particularly profound in the fields of pharmaceutical and materials science, where the arylamine motif is a ubiquitous structural feature.[3][4] This reaction has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][2]
This guide focuses on a specific, yet highly relevant, transformation: the palladium-catalyzed amination of 2,6-Dibromo-4-fluorotoluene. This substrate presents both a unique challenge and a significant synthetic opportunity. The presence of two sterically hindered bromine atoms ortho to a methyl group, combined with an electron-withdrawing fluorine atom, creates a complex electronic and steric environment. However, this arrangement also allows for the potential for selective mono-amination, providing a valuable building block for further diversification. Mastering this selectivity is key to leveraging this substrate for the synthesis of complex molecular architectures. This document provides a detailed mechanistic overview, a field-proven experimental protocol for selective mono-amination, and a logical framework for reaction optimization.
Mechanistic Rationale: The Engine of the Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-understood palladium-based catalytic cycle.[1][5][6] The choice of catalyst, ligand, and base is not arbitrary; it is a calculated decision based on the electronic and steric properties of the substrates to ensure efficient turnover of the catalytic species.
The generally accepted mechanism proceeds through three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of this compound. This is often the rate-determining step of the reaction.[7][8] The reactivity order for aryl halides typically follows Ar-I > Ar-Br > Ar-Cl, although other factors can influence this trend.[6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[1]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
The success of this cycle, particularly with challenging substrates, is critically dependent on the supporting ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are essential.[2][9] These ligands promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and the crucial reductive elimination step, while minimizing side reactions like β-hydride elimination.[1]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2,6-Dibromo-4-fluorotoluene
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of synthetic strategies utilizing 2,6-Dibromo-4-fluorotoluene as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. The unique substitution pattern of this molecule, featuring two differentially reactive bromine atoms and a fluorine atom, offers a platform for selective and diverse functionalization.[1] This document outlines field-proven protocols for key transformations including Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as selective halogen-metal exchange. The causality behind experimental choices, detailed step-by-step methodologies, and critical safety information are provided to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, the design of efficient and modular synthetic routes is paramount.[2] Halogenated aromatic compounds serve as fundamental building blocks, enabling the construction of complex molecular architectures.[3] this compound stands out as a particularly valuable precursor due to its trifunctional nature. The presence of a fluorine atom can impart beneficial properties to the final active pharmaceutical ingredient (API), such as enhanced metabolic stability and improved binding affinity.[1][4]
The two bromine atoms at the 2- and 6-positions provide orthogonal handles for sequential and selective functionalization. This allows for the controlled introduction of different substituents, making it an ideal scaffold for building libraries of compounds for structure-activity relationship (SAR) studies. The primary transformations discussed herein are central to contemporary medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.[5][6]
Core Synthetic Transformations and Methodologies
The synthetic utility of this compound is primarily harnessed through three major classes of reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and selective Bromine-Lithium Exchange. Each method allows for the introduction of distinct structural motifs crucial for pharmaceutical applications.
Figure 1: Key synthetic pathways from this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures prevalent in many pharmaceuticals.[7][8] The reaction couples an organoboron reagent with an aryl halide, catalyzed by a palladium(0) complex.[9] The process involves a well-understood catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7][9]
Causality and Experimental Design:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically used. The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered substrates like 2,6-disubstituted toluenes, bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often superior as they promote the rate-determining oxidative addition and reductive elimination steps.[8]
-
Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like K₂CO₃ or K₃PO₄ are common choices. The choice of base can influence reaction rate and functional group tolerance.[10]
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is frequently used to dissolve both the organic and inorganic reagents.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 2-Bromo-4-fluoro-6-(4-methoxyphenyl)-1-methylbenzene
This protocol details a selective mono-arylation, leveraging stoichiometry to favor reaction at one of the two bromine sites.
| Parameter | Value/Reagent | Notes |
| Starting Material | This compound (1.0 eq) | --- |
| Boronic Acid | 4-Methoxyphenylboronic acid (1.1 eq) | Slight excess to drive reaction to completion. |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Common, air-stable palladium(II) precatalyst. |
| Ligand | SPhos (4 mol%) | Bulky ligand suitable for hindered couplings. |
| Base | K₃PO₄ (3.0 eq) | Effective base for activating the boronic acid. |
| Solvent | Toluene / H₂O (10:1 v/v) | Biphasic system to dissolve all components. |
| Temperature | 100 °C | Standard temperature for Suzuki couplings. |
| Reaction Time | 12-18 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[11] This Pd-catalyzed reaction forms a C-N bond between an aryl halide and an amine.[12] The development of sterically hindered and electron-rich phosphine ligands was critical to making this transformation broadly applicable.[11][12]
Causality and Experimental Design:
-
Catalyst System: Similar to the Suzuki reaction, a palladium precursor and a specialized ligand are required. Ligands like BINAP were early successes, but modern, highly active "Buchwald ligands" (e.g., RuPhos, BrettPhos) or Josiphos-type ferrocenyl ligands allow for lower catalyst loadings and milder reaction conditions.[11]
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine or the intermediate palladium-amine complex, facilitating the final reductive elimination step.[12] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like LHMDS or Cs₂CO₃ can be used for sensitive substrates.[10]
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Synthesis of N-Benzyl-2-bromo-4-fluoro-6-methylaniline
This protocol describes a selective mono-amination reaction.
| Parameter | Value/Reagent | Notes |
| Starting Material | This compound (1.0 eq) | --- |
| Amine | Benzylamine (1.2 eq) | A primary amine coupling partner. |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | Common, air-stable palladium(0) precatalyst. |
| Ligand | RuPhos (3.5 mol%) | A highly active ligand for C-N coupling. |
| Base | NaOt-Bu (2.2 eq) | Strong, non-nucleophilic base. Handle in a glovebox. |
| Solvent | Toluene (anhydrous) | Anhydrous conditions are important. |
| Temperature | 110 °C | Standard temperature for amination. |
| Reaction Time | 8-12 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Methodology:
-
Inside an inert atmosphere glovebox, add NaOt-Bu to an oven-dried reaction vial.
-
In a separate vial, dissolve this compound, Pd₂(dba)₃, and RuPhos in anhydrous toluene.
-
Add the solution from step 2 to the vial containing the base.
-
Add benzylamine via syringe.
-
Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring.
-
After the reaction is complete (as monitored by LC-MS), cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Selective Bromine-Lithium Exchange
Halogen-metal exchange, particularly bromine-lithium exchange, is a powerful tool for creating organolithium species that can then react with various electrophiles.[13] The reaction is typically performed at very low temperatures (-78 °C) using an alkyllithium reagent like n-butyllithium (n-BuLi).[14] For polyhalogenated substrates, regioselectivity can often be achieved based on steric or electronic factors.[15] In the case of this compound, the two bromine atoms are chemically equivalent, so a mono-lithiation using one equivalent of n-BuLi will statistically yield the mono-lithiated species.
Causality and Experimental Design:
-
Reagent: n-BuLi is a strong base and nucleophile. Using a stoichiometric amount (1.0 eq) at low temperature favors the halogen-metal exchange over other potential side reactions.[13]
-
Temperature: Cryogenic temperatures (-78 °C, typically a dry ice/acetone bath) are critical to prevent the decomposition of the highly reactive aryllithium intermediate and to avoid side reactions like nucleophilic attack on the solvent.[14]
-
Electrophile: The choice of electrophile determines the final product. Common electrophiles include CO₂ (to form a carboxylic acid), aldehydes/ketones (to form alcohols), or DMF (to form an aldehyde).
Protocol 3: Synthesis of 2-Bromo-6-carboxy-4-fluorotoluene
| Parameter | Value/Reagent | Notes |
| Starting Material | This compound (1.0 eq) | Must be anhydrous. |
| Lithiation Reagent | n-Butyllithium (1.0 eq) | Titrate solution beforehand for accurate concentration. |
| Electrophile | Carbon Dioxide (CO₂) gas | Use dry CO₂ gas or crushed dry ice. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be dry and free of peroxides. |
| Temperature | -78 °C | Essential for stability of the aryllithium. |
| Reaction Time | 1-2 hours | Lithiation is typically rapid at low temperature. |
Step-by-Step Methodology:
-
Add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a septum.
-
Dissolve this compound in the THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by bubbling dry CO₂ gas through the solution for 30 minutes or by carefully adding an excess of crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add 1 M HCl solution to acidify the mixture to pH ~2.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent by rotary evaporation to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.
Safety and Handling
Proper safety precautions are mandatory when working with the chemicals described in these protocols.
-
This compound: May cause skin and serious eye irritation. Harmful if swallowed, in contact with skin, or if inhaled.[16] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Argon or Nitrogen) using proper syringe and cannula techniques.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene and THF are flammable. Ensure all heating is done using heating mantles or oil baths, and keep away from ignition sources.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. New Fluoro-organic Molecular Synthesis Strategy to Expand Drug Development - Fluoropharm [fluoropharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
The Strategic Utility of 2,6-Dibromo-4-fluorotoluene in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Advanced Agrochemical Scaffolds
The global agricultural sector faces the continuous challenge of ensuring food security for a growing population amidst evolving environmental pressures and the emergence of resistant pests and weeds. In response, the development of novel, highly efficacious, and environmentally conscious agrochemicals is of paramount importance. The strategic incorporation of fluorine and halogen atoms into molecular scaffolds has proven to be a highly effective approach in modern agrochemical design. These substitutions can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological activity.[1][2][3] 2,6-Dibromo-4-fluorotoluene, a readily available specialty chemical, presents itself as a versatile and highly valuable building block for the synthesis of a new generation of agrochemicals. Its unique substitution pattern, featuring two reactive bromine atoms and a fluorine atom on a toluene core, offers multiple sites for selective chemical modification.[4]
This technical guide provides a comprehensive overview of the synthetic applications of this compound in the context of agrochemical development. We will explore key chemical transformations, provide detailed experimental protocols for the synthesis of advanced intermediates, and illustrate a plausible pathway to a novel agrochemical candidate.
Physicochemical Properties and Reactivity Profile of this compound
This compound (CAS No. 906649-94-3) is a crystalline solid at room temperature. The presence of two ortho-bromine atoms flanking the methyl group sterically hinders the methyl group to some extent, influencing its reactivity. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution but also activates the bromine atoms towards nucleophilic aromatic substitution under certain conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 906649-94-3 |
| Molecular Formula | C₇H₅Br₂F |
| Molecular Weight | 267.92 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 45-48 °C |
| Boiling Point | 235-238 °C |
The reactivity of this compound is characterized by three primary centers for chemical modification: the methyl group, the aromatic ring, and the bromine atoms. This multi-faceted reactivity allows for a diverse range of synthetic transformations, making it a highly adaptable precursor for complex molecular architectures.
Synthetic Pathways to High-Value Agrochemical Intermediates
The transformation of this compound into valuable agrochemical intermediates can be strategically approached through a series of well-established organic reactions. Here, we detail two critical transformations: the oxidation of the methyl group to a carboxylic acid and the nitration of the aromatic ring.
Pathway 1: Oxidation to 2,6-Dibromo-4-fluorobenzoic acid
The oxidation of the methyl group to a carboxylic acid provides a key functional handle for subsequent amide or ester formation, common linkages in many commercial agrochemicals.
Protocol 1: Synthesis of 2,6-Dibromo-4-fluorobenzoic acid
Objective: To oxidize the methyl group of this compound to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Base and Oxidant: Add a 1 M aqueous solution of sodium hydroxide (2.5 eq) followed by the portion-wise addition of potassium permanganate (3.0 eq) over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours, or until the characteristic purple color of permanganate has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the manganese dioxide byproduct. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Acidify the filtrate to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2,6-Dibromo-4-fluorobenzoic acid.
-
Expected Yield: 75-85%
Pathway 2: Nitration to 2,6-Dibromo-4-fluoro-3-nitrotoluene
Nitration of the aromatic ring introduces a versatile nitro group, which can be subsequently reduced to an amine, a common pharmacophore in many agrochemicals.
Protocol 2: Synthesis of 2,6-Dibromo-4-fluoro-3-nitrotoluene
Objective: To introduce a nitro group onto the aromatic ring of this compound.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Two-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Workup:
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Expected Yield: 80-90%
Application in the Synthesis of a Hypothetical Fungicide
The advanced intermediates derived from this compound can serve as precursors for a wide array of potential agrochemicals. To illustrate this, we present a hypothetical synthesis of a novel fungicide candidate.
Conceptual Framework
The synthesis will utilize 2,6-Dibromo-4-fluoro-3-nitrotoluene as the starting intermediate. The nitro group will be reduced to an amine, which will then be acylated with a biologically active carboxylic acid moiety.
Caption: Synthetic pathway from this compound to a hypothetical fungicide.
Protocol 3: Synthesis of a Hypothetical N-(2,6-Dibromo-4-fluoro-3-methylphenyl)acetamide Fungicide
Objective: To demonstrate the utility of 2,6-Dibromo-4-fluoro-3-nitrotoluene in the synthesis of a potential fungicide.
Part A: Reduction of the Nitro Group
-
Reaction Setup: To a solution of 2,6-Dibromo-4-fluoro-3-nitrotoluene (1.0 eq) in ethanol, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Workup:
-
Cool the reaction to room temperature and filter through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3-Amino-2,6-dibromo-4-fluorotoluene.
-
Part B: Acylation of the Amine
-
Reaction Setup: Dissolve the crude 3-Amino-2,6-dibromo-4-fluorotoluene (1.0 eq) in dichloromethane and cool to 0 °C.
-
Addition of Reagents: Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup:
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield the final hypothetical fungicide.
-
Conclusion
This compound is a strategically important building block in the design and synthesis of novel agrochemicals. Its versatile reactivity allows for the introduction of various functional groups through well-established synthetic transformations. The protocols detailed in this guide provide a practical framework for researchers and scientists to explore the potential of this compound in developing next-generation crop protection agents. The ability to readily synthesize highly functionalized intermediates from this compound opens up a vast chemical space for the discovery of new and effective agrochemical solutions.
References
Application Note: A Strategic Guide to Sonogashira Coupling with Dibromotoluene for Advanced Synthesis
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for Sonogashira coupling using dibromotoluene as a substrate. Dibromotoluene offers a versatile platform for the synthesis of complex molecular architectures through selective mono- or di-alkynylation. We delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical reaction parameters, and provide detailed, field-tested protocols for both double and selective mono-coupling reactions. This guide is designed to bridge theory with practice, providing the necessary insights for robust and reproducible outcomes in the synthesis of advanced intermediates and active pharmaceutical ingredients.
Mechanistic Rationale: The Dual Catalytic Engine
A foundational understanding of the Sonogashira reaction mechanism is paramount for troubleshooting and optimization. The reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][4][5] The entire process must be conducted under anaerobic conditions, as the presence of oxygen can lead to the undesirable Glaser-Hay homocoupling of the alkyne starting material, forming symmetric diynes.[1][6][7]
-
The Palladium Cycle: This is the primary engine of C-C bond formation.
-
Oxidative Addition: The active catalyst, a Pd(0) species, undergoes oxidative addition with the aryl halide (dibromotoluene), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[1][4]
-
Transmetalation: Concurrently, the copper cycle generates a copper(I) acetylide intermediate. This species transfers its acetylide group to the Pd(II) complex, displacing the bromide.[1]
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, expelling the final coupled product (the aryl-alkyne) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]
-
-
The Copper Cycle: This cycle functions to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) co-catalyst (typically CuI) coordinates with the terminal alkyne.
-
Deprotonation & Acetylide Formation: In the presence of an amine base, the terminal proton of the alkyne is abstracted. This deprotonation is facilitated by the copper, leading to the formation of the crucial copper(I) acetylide intermediate, which is the active species for the transmetalation step.[5][8]
-
Below is a visualization of this dual catalytic process.
Caption: The interconnected Palladium and Copper catalytic cycles.
Core Experimental Parameters: A Causal Explanation
The success of the Sonogashira coupling hinges on the careful selection and control of several key parameters. The rationale behind these choices is critical for adapting the protocol to different substrates.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Aryl Halide | Dibromotoluene (e.g., 2,5- or 3,5-isomer) | Dibromo-substrates allow for sequential couplings. The reactivity order is I > Br > Cl.[9] Bromides offer a good balance of reactivity and substrate availability. For selective mono-coupling, the stoichiometry must be carefully controlled.[5] |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene, etc. | A wide range of functional groups are tolerated.[9] For TMS-protected alkynes, a subsequent deprotection step is required. |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%) | These are robust and commercially available pre-catalysts that form the active Pd(0) species in situ. The phosphine ligands stabilize the palladium center.[1] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (1-5 mol%) | CuI is the most common and effective co-catalyst for activating the alkyne.[1][2] Its presence is crucial for the reaction to proceed under mild conditions. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The base serves two purposes: it neutralizes the HBr byproduct generated during the reaction and facilitates the deprotonation of the terminal alkyne in the copper cycle.[1][2] It can often be used as both the base and the solvent. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or neat amine base | The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions. Using the amine base as the solvent is often convenient and effective. |
| Temperature | Room Temperature to 60 °C | The reaction is typically run under mild conditions.[1] Less reactive aryl bromides or sterically hindered substrates may require gentle heating to achieve a reasonable reaction rate. |
Experimental Workflow: From Setup to Analysis
A systematic workflow is essential for reproducibility. The following diagram outlines the key stages of the procedure described in this note.
Caption: A streamlined workflow for the Sonogashira coupling procedure.
Detailed Protocol 1: Double Alkynylation of 2,5-Dibromotoluene
This protocol details the synthesis of 2,5-bis(phenylethynyl)-1-methylbenzene.
Materials:
-
2,5-Dibromotoluene (1.00 g, 4.00 mmol, 1.0 equiv)
-
Phenylacetylene (1.02 g, 10.0 mmol, 2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (140 mg, 0.20 mmol, 5 mol%)
-
Copper(I) Iodide (CuI) (38 mg, 0.20 mmol, 5 mol%)
-
Triethylamine (Et₃N) (15 mL, anhydrous)
-
Tetrahydrofuran (THF) (15 mL, anhydrous, degassed)
-
Standard workup reagents (diethyl ether, saturated aq. NH₄Cl, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add PdCl₂(PPh₃)₂ (140 mg), CuI (38 mg), and 2,5-dibromotoluene (1.00 g).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF (15 mL) and anhydrous triethylamine (15 mL) via syringe. Stir the mixture to dissolve the solids.
-
Add phenylacetylene (1.10 mL, 10.0 mmol) dropwise to the stirred solution via syringe.
-
Reaction Execution: Heat the reaction mixture to 60 °C in a pre-heated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (50 mL) and filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional diethyl ether (2 x 20 mL).[9]
-
Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure di-substituted product.
Detailed Protocol 2: Selective Mono-alkynylation
To favor the formation of the mono-alkynylated product, 2-bromo-5-(phenylethynyl)-1-methylbenzene, the stoichiometry of the reagents is the critical adjustment.
Key Adjustments to the General Protocol:
-
Stoichiometry: Use an excess of 2,5-dibromotoluene (e.g., 2.0-3.0 equivalents) relative to the terminal alkyne (1.0 equivalent).
-
Reaction Monitoring: This is the most crucial aspect. Monitor the reaction very closely (e.g., every 30-60 minutes) by TLC or GC-MS. The goal is to stop the reaction as soon as the starting alkyne is consumed to minimize the formation of the di-substituted byproduct.
-
Work-up: Once the desired conversion is reached, immediately cool the reaction to room temperature and proceed with the work-up as described in Protocol 1 to quench the reaction. The purification step will involve separating the desired mono-coupled product from unreacted dibromotoluene and any di-coupled byproduct.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dibromo-4-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 2,6-Dibromo-4-fluorotoluene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] As Senior Application Scientists, we have compiled this resource to address common challenges and improve your experimental outcomes. Our approach is grounded in the fundamental principles of electrophilic aromatic substitution, tailored to the specific regiochemical demands of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound with high yield and purity?
A1: The main hurdles in this synthesis are controlling the regioselectivity of the bromination and minimizing the formation of byproducts. The starting material, 4-fluorotoluene, has multiple activated positions for electrophilic substitution. Both the methyl group and the fluorine atom are ortho-, para-directing groups.[2] This leads to a potential mixture of mono- and di-brominated isomers, including 2-bromo-, 3-bromo-, 2,3-dibromo-, 2,5-dibromo-, and 3,5-dibromo-4-fluorotoluene, in addition to the desired 2,6-dibromo product. Over-bromination to tri- or tetra-brominated species is also a possibility if the reaction conditions are not carefully controlled.
Q2: Which brominating agent and catalyst system are most effective for this transformation?
A2: For the dibromination of an activated aromatic ring like 4-fluorotoluene, molecular bromine (Br₂) is the most common and effective brominating agent. The reaction requires a Lewis acid catalyst to polarize the Br-Br bond and generate a more potent electrophile.[3][4] A combination of iron powder and a catalytic amount of iodine is a robust and cost-effective choice. The iron reacts with bromine in situ to form ferric bromide (FeBr₃), the active catalyst. Iodine can also act as a co-catalyst.[5][6]
Q3: How does the solvent choice impact the reaction yield and selectivity?
A3: The choice of solvent can influence the reaction rate and, to some extent, the isomer distribution. Glacial acetic acid is a commonly used solvent for aromatic brominations as it can moderate the reactivity of bromine and is relatively inert under the reaction conditions.[5][6] Non-polar solvents like dichloromethane or carbon tetrachloride have also been used. For this specific synthesis, starting with a non-polar solvent may favor ortho-substitution to the methyl group due to solvation effects.
Q4: Is it possible to synthesize this compound in a single step from 4-fluorotoluene?
A4: Yes, it is feasible to achieve the dibromination in a single synthetic step by using a molar excess of the brominating agent. The key is to carefully control the stoichiometry and reaction conditions to favor the formation of the desired 2,6-dibromo isomer over other isomers and polybrominated byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dibrominated Product | - Insufficient brominating agent.- Incomplete reaction.- Catalyst deactivation. | - Increase the molar ratio of bromine to 4-fluorotoluene (e.g., 2.2-2.5 equivalents).- Extend the reaction time or gently increase the temperature (monitor for side reactions).- Ensure the catalyst is fresh and the reaction is conducted under anhydrous conditions. |
| Poor Regioselectivity (High percentage of other isomers) | - Reaction temperature is too high, leading to loss of selectivity.- Inappropriate catalyst or solvent system. | - Maintain a lower reaction temperature (e.g., 0-10 °C) during bromine addition.- Experiment with different Lewis acid catalysts (e.g., AlCl₃, ZrCl₄) or solvent systems (e.g., dichloromethane, 1,2-dichloroethane). |
| Formation of Polybrominated Byproducts | - Excess brominating agent.- Prolonged reaction time at elevated temperatures. | - Carefully control the stoichiometry of bromine.- Monitor the reaction progress closely using GC or TLC and quench the reaction upon completion.- Consider a two-step process: mono-bromination followed by a second bromination under more forcing conditions. |
| Difficult Purification | - Similar boiling points of the isomeric products. | - Employ fractional distillation under reduced pressure for large-scale purification.- For smaller scales or higher purity, column chromatography on silica gel may be necessary. A non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point. |
Optimized Experimental Protocol: Synthesis of this compound
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
4-fluorotoluene
-
Iron powder (fine, activated)
-
Iodine (catalytic amount)
-
Bromine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a drying tube, add 4-fluorotoluene (1.0 eq) and anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add iron powder (0.05 eq) and a crystal of iodine.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (2.2 eq) in dichloromethane. Add the bromine solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by slowly adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under vacuum or by column chromatography on silica gel using a hexane-based eluent system to afford pure this compound.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Mechanistic Considerations
The directing effects of the substituents on the aromatic ring are crucial for understanding the regioselectivity of this reaction.
Caption: Directing effects of substituents on 4-fluorotoluene.
By understanding the underlying principles and potential pitfalls, researchers can significantly improve the yield and purity of this compound, a valuable building block in modern chemical synthesis.
References
Purification challenges of polyhalogenated aromatic compounds
Welcome to the Technical Support Center for Polyhalogenated Aromatic Compound (PHA) Analysis. As a Senior Application Scientist, I've designed this guide to function as a direct line to field-proven expertise. The purification of compounds like PCBs, PBDEs, Dioxins/Furans, and PCNs is notoriously complex, often plagued by issues that can compromise data integrity.
This resource is structured to address your most pressing challenges in a direct, question-and-answer format. We will move from specific, acute troubleshooting scenarios to broader, frequently asked questions, providing not just steps, but the scientific reasoning behind them. Every recommendation is grounded in established analytical principles and supported by authoritative references to ensure your work is robust, reproducible, and reliable.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification and analysis of PHAs.
Question 1: My BDE-209 peak is disproportionately small, tailing, or completely absent, while my lower-brominated PBDE congeners appear normal. What is the cause and how do I fix it?
Answer:
This is a classic and frequent issue, almost always pointing to the thermal degradation of the highly brominated decabromodiphenyl ether (BDE-209).[1] Due to its high molecular weight and lower vapor pressure, BDE-209 is particularly susceptible to breaking down into lower-brominated congeners at the high temperatures required for gas chromatography (GC).[2][3] The primary locations for this degradation are the GC inlet and the analytical column itself.
Causality & Troubleshooting Steps:
-
GC Inlet Activity and Temperature: The most common culprit is the hot split/splitless injector. Standard injection temperatures (250–300°C) can be too harsh.[2] Active sites on a dirty liner or glass wool can catalyze degradation.[2]
-
Solution:
-
Reduce Inlet Temperature: While seemingly counterintuitive, a lower inlet temperature can sometimes improve response for BDE-209 by minimizing degradation, even if it leads to broader peaks.[3]
-
Use a Cool Injection Technique: The most robust solution is to switch from a hot split/splitless injection to a cool on-column (COC) or a Programmed Temperature Vaporization (PTV) inlet.[4][5] These techniques introduce the sample into the system at a lower temperature and then ramp the heat, minimizing the time the analyte spends in a high-temperature vaporized state before reaching the column.[2]
-
Inlet Maintenance: Regularly replace the inlet liner and use deactivated glass wool. An accumulation of non-volatile matrix components creates active sites that promote analyte breakdown.[6]
-
-
-
Analytical Column Issues: The column's residence time and inertness are critical.
-
Solution:
-
Use a Shorter Column: To limit the time BDE-209 is exposed to high temperatures, consider using a shorter column (e.g., 15 m instead of 30 m).[1][6] This reduces residence time and minimizes on-column degradation.
-
Ensure Column Inertness: Employ a column specifically tested and verified for inertness towards active compounds. Columns that are not specifically deactivated for this purpose can contribute significantly to breakdown.[3]
-
Optimize Temperature Program: Use a faster oven ramp rate to elute BDE-209 as quickly as possible once the lower-brominated congeners have been resolved.
-
-
Caption: Decision tree for troubleshooting poor BDE-209 chromatographic performance.
Question 2: I am struggling with co-elution of critical PCB congeners, making accurate quantification impossible. How can I improve my chromatographic separation?
Answer:
Co-elution is a significant challenge in PCB analysis because there are 209 possible congeners, and many have very similar physicochemical properties.[7][8] The specific co-eluting congeners often depend on the exact analytical method and column used.[7] Resolving this requires a multi-faceted approach focusing on the GC column and the oven temperature program.
Causality & Troubleshooting Steps:
-
Column Stationary Phase & Dimensions: Not all columns are created equal for PCB analysis. The choice of stationary phase is the most critical factor for selectivity.
-
Solution:
-
Select an Appropriate Phase: While standard 5% phenyl-arylene phases (e.g., DB-5ms) are common, specialized columns designed for POPs or PCBs, such as a DB-XLB, often provide better resolution for difficult congener pairs.[4]
-
Increase Column Length: If resolution is insufficient, moving from a 30 m column to a 60 m column will increase the number of theoretical plates and improve separation, albeit at the cost of longer run times.
-
Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm vs. 0.32 mm) provides higher efficiency and better resolution.
-
-
-
Oven Temperature Program: A generic, fast temperature ramp will not be sufficient to separate closely eluting congeners.
-
Solution:
-
Lower the Initial Temperature: A lower starting temperature can improve the focusing of early-eluting congeners on the column head.
-
Slow the Ramp Rate: The most effective tool is to slow the oven ramp rate (e.g., from 10°C/min to 2-5°C/min) during the elution window of your target congeners. This gives the column more time to perform the separation.
-
Introduce Isothermal Holds: If a particularly challenging group of congeners elutes together, introduce a short isothermal hold just before that temperature window to improve resolution.
-
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency.
-
Solution: Optimize the flow rate to be at or near the optimal velocity for your column dimensions (refer to van Deemter theory). A flow rate that is too high or too low will decrease resolution.
-
| Parameter | Standard Condition | High-Resolution Condition | Rationale for Change |
| Column Phase | General Purpose 5% Phenyl | POP-specific (e.g., DB-XLB) | Provides different selectivity to alter elution order and resolve co-eluting pairs.[4] |
| Column Length | 30 m | 60 m | Increases theoretical plates, providing more opportunity for separation. |
| Column ID | 0.32 mm | 0.25 mm | Increases efficiency, leading to sharper peaks and better resolution. |
| Oven Ramp Rate | 10-15 °C/min | 2-5 °C/min | Slower ramps increase the interaction time with the stationary phase, enhancing separation. |
| Carrier Gas | Constant Pressure | Constant Flow | Constant flow mode maintains optimal linear velocity as temperature increases, preserving efficiency. |
Question 3: My analytical results are showing significant matrix effects, such as ion suppression/enhancement and low surrogate recoveries, especially in complex samples like fish tissue or sludge. What cleanup strategies should I employ?
Answer:
Matrix effects are a major source of inaccuracy in PHA analysis and arise from co-extracted, non-target compounds (e.g., lipids, pigments, proteins) that interfere with the purification and/or detection of your analytes.[9][10] A robust, multi-stage cleanup protocol is essential for complex matrices.
Causality & Recommended Cleanup Techniques:
-
High Lipid Content: Lipids are the most common and problematic interference in biological samples. They can contaminate the GC-MS system and interfere with quantification.
-
Other Organic Interferences (e.g., other POPs): Your sample may contain other persistent organic pollutants (POPs) that can co-elute with your target PHAs. For example, PCBs are a common interference in the analysis of PCNs.[14]
-
Solution: Multi-layer Silica Gel/Alumina Column Chromatography: This is a powerful technique that separates compounds based on polarity.
-
Acid-Modified Silica: A layer of sulfuric acid-impregnated silica gel is very effective at oxidizing and retaining lipids and other polar interferences.
-
Alumina: Activated alumina is useful for separating PHAs from less polar interferences.
-
Activated Carbon: Carbon columns are uniquely effective for fractionating planar molecules (e.g., dioxins, furans, coplanar PCBs) from non-planar molecules (e.g., other PCBs, PBDEs). This is a cornerstone of dioxin analysis as specified in EPA Method 1613.[15]
-
-
Caption: A multi-stage cleanup workflow for PHA analysis in complex matrices.
Section 2: Frequently Asked Questions (FAQs)
Question 4: What are the key differences and applications of common adsorbents used in column cleanup for PHAs?
Answer:
The choice of adsorbent for column chromatography is critical for isolating specific classes of PHAs from a complex mixture of co-extractives. The primary adsorbents—silica, alumina, and activated carbon—each function on different principles of interaction.
| Adsorbent | Primary Separation Principle | Primary Application in PHA Analysis | Elution Details & Comments |
| Silica Gel | Polarity (Adsorption) | Removal of highly polar interferences like lipids and pigments. Often modified with H₂SO₄ to enhance capacity for oxidizable compounds. | PHAs are eluted with non-polar solvents (e.g., hexane, dichloromethane). The strength of the acid modification can be tailored.[16] |
| Alumina | Polarity & Lewis Acidity | Fractionation of different classes of aromatic compounds. Often used after silica gel for finer cleanup. | Available in acidic, neutral, or basic forms. Neutral alumina is commonly used for PHA cleanup. Elution is typically done with a gradient of non-polar to slightly more polar solvents.[14] |
| Activated Carbon | Planarity (π-π interactions) | Critical for Dioxin/Furan analysis. Separates planar PHAs (PCDDs, PCDFs, coplanar PCBs) from non-planar PHAs (other PCBs, PBDEs). | Non-planar compounds are eluted first with a non-polar solvent (e.g., hexane). Planar compounds are strongly retained and must be back-flushed with a strong aromatic solvent (e.g., toluene). |
Question 5: When is high-resolution mass spectrometry (HRMS) necessary for PHA analysis?
Answer:
The decision to use HRMS versus a more common low-resolution system like a triple quadrupole (MS/MS) depends on regulatory requirements, the specific analytes, and the complexity of the sample matrix.
-
Regulatory Mandates: For the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), regulatory methods like US EPA Method 1613 explicitly require the use of HRMS with a resolving power of ≥10,000.[15][17] This is to ensure the unambiguous identification and quantification of the 17 toxic 2,3,7,8-substituted congeners at extremely low (parts-per-quadrillion) levels.[18]
-
Unmatched Selectivity: HRMS provides extremely high mass accuracy, allowing it to distinguish between analytes and interferences that have the same nominal mass but different elemental compositions. For example, it can resolve a PCB fragment from a PCDF fragment that might appear at the same m/z on a low-resolution instrument.
-
Extreme Sensitivity: While modern triple quadrupole instruments are exceptionally sensitive, HRMS operated in selected ion monitoring (SIM) mode remains the gold standard for achieving the lowest possible detection limits for dioxins and related compounds, as required by regulatory bodies.[19]
Section 3: Key Experimental Protocol
Protocol: Multi-Layer Acidic Silica Gel Column Cleanup
This protocol describes a common and effective method for removing lipids and other polar interferences from a sample extract prior to instrumental analysis.
1. Materials:
-
Glass chromatography column (1-2 cm ID) with a PTFE stopcock.
-
Glass wool.
-
Anhydrous Sodium Sulfate (baked at 400°C for 4 hours).
-
Silica Gel (70-230 mesh, activated at 180°C for 16 hours).
-
Concentrated Sulfuric Acid (H₂SO₄).
-
Solvents: n-Hexane, Dichloromethane (DCM) (all pesticide grade or equivalent).
-
Sample extract (previously solvent-exchanged into hexane, concentrated to ~1-2 mL).
2. Preparation of Acidic Silica:
-
Safety First: Perform this in a fume hood wearing appropriate PPE (gloves, lab coat, safety glasses).
-
In a clean glass beaker, slowly add 44 g of concentrated H₂SO₄ to 100 g of activated silica gel while gently stirring with a glass rod until the mixture is homogeneous and free-flowing. This creates ~31% (w/w) acidic silica.
-
Store in a tightly sealed container in a desiccator.
3. Column Packing:
-
Insert a small plug of glass wool into the bottom of the chromatography column.
-
Tap the column gently and add ~1 g of anhydrous sodium sulfate to form a base layer.
-
Pack the column from bottom to top by adding the following layers, tapping gently after each addition to ensure even packing:
-
8 g of neutral, activated silica gel.
-
8 g of 31% (w/w) acidic silica gel.
-
2 g of neutral, activated silica gel.
-
4 g of anhydrous sodium sulfate on top to protect the column bed.
-
4. Sample Loading and Elution:
-
Pre-wet the column by adding ~30 mL of n-hexane and allowing it to drain until the solvent level reaches the top of the upper sodium sulfate layer. Do not let the column run dry.
-
Carefully transfer the ~1-2 mL of sample extract onto the top of the column using a Pasteur pipette.
-
Rinse the sample vial with two small aliquots (~1 mL each) of n-hexane and add these rinsates to the column.
-
Allow the sample to load onto the column until the solvent level just reaches the top of the sodium sulfate.
-
Place a clean collection flask under the column.
-
Elute the column with 70 mL of n-hexane followed by 50 mL of a 1:1 mixture of DCM:n-hexane. This fraction will contain your target PCBs and PBDEs. Note: Elution volumes and solvent compositions may need to be optimized for different analytes.
-
Collect the eluate and concentrate it using a rotary evaporator or nitrogen blowdown system to the desired final volume for GC-MS analysis.
References
- 1. labunlimited.com [labunlimited.com]
- 2. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. integral-corp.com [integral-corp.com]
- 8. epa.gov [epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gel-permeation chromatography gpc: Topics by Science.gov [science.gov]
- 12. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 13. gilson.com [gilson.com]
- 14. tandfonline.com [tandfonline.com]
- 15. well-labs.com [well-labs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. epa.gov [epa.gov]
- 19. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Separation of Dibromofluorotoluene Isomers
Welcome to the technical support center dedicated to the analytical challenges of separating dibromofluorotoluene isomers. These structurally similar compounds present a significant hurdle in pharmaceutical synthesis, quality control, and environmental analysis due to their nearly identical physical properties. This guide provides field-proven insights, detailed troubleshooting protocols, and validated starting points to empower researchers, scientists, and drug development professionals in achieving robust and reproducible separations.
The Challenge of Isomer Separation
Dibromofluorotoluene exists in multiple positional isomers, where the bromine and fluorine atoms are arranged differently around the toluene ring. These subtle structural differences lead to very similar boiling points, polarities, and solubilities, making their separation by standard techniques like distillation or simple crystallization inefficient.[1][2] High-resolution chromatographic techniques are therefore essential for accurate quantification and isolation.
This guide focuses primarily on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the two most powerful and commonly employed techniques for this application. We will also briefly discuss alternative methods like Supercritical Fluid Chromatography (SFC) and advanced crystallization techniques.
Section 1: Gas Chromatography (GC) for Isomer Separation
Gas chromatography is often the method of choice for volatile and semi-volatile compounds like dibromofluorotoluene isomers.[3][4] Separation is achieved based on differences in boiling points and interactions with the stationary phase. For isomers with very close boiling points, the key to a successful separation lies in selecting a column with the appropriate selectivity.
GC Troubleshooting & FAQs
Q1: My dibromofluorotoluene isomers are co-eluting or have very poor resolution. What is the first thing I should check?
A1: The most critical parameter for separating close-boiling isomers is the stationary phase of your GC column. Standard, non-polar phases (like 100% dimethylpolysiloxane, e.g., DB-1 or HP-1) separate primarily by boiling point and may not be sufficient.
-
Expert Insight: You need a stationary phase that offers different interaction mechanisms. For halogenated aromatic compounds, columns with phenyl-substituted phases (e.g., 5% Phenyl-Methylpolysiloxane) or those with unique selectivity, like a pentafluorophenyl (PFP) phase, can provide the necessary resolution.[5] These phases induce dipole-dipole interactions and pi-pi stacking, which can differentiate between the subtle electronic and steric differences of the isomers.[6][7][8] A comprehensive analysis of 46 pairs of deuterated isotopologues showed that examining various stationary phases is critical for optimal separation.[9]
Q2: I've chosen a suitable column, but the resolution is still not baseline. What should I optimize next?
A2: Your next step is to optimize the temperature program. A slow, shallow temperature ramp is crucial for isomer separation.
-
Expert Insight: A fast ramp rate will cause the isomers to travel through the column too quickly, without enough time to interact sufficiently with the stationary phase.
-
Actionable Advice: Start with a low initial oven temperature and implement a slow ramp rate (e.g., 1-2 °C/minute) through the expected elution range of your isomers. This enhances the differential partitioning of the analytes between the mobile and stationary phases, thereby improving resolution.[3] Also, ensure your GC oven is properly calibrated, as even minor temperature fluctuations can affect retention times and peak shapes.[10]
-
Q3: I am seeing significant peak tailing for my analytes. What are the common causes?
A3: Peak tailing in GC can stem from several sources, including active sites in the system, column contamination, or an inappropriate injection technique.[3]
-
Troubleshooting Steps:
-
Check for Active Sites: Inject a standard containing a sensitive compound (like a free amine or alcohol) to check for activity in the inlet liner or the front end of the column. If you see tailing, replace the inlet liner and trim the first 10-15 cm of the column.
-
Column Contamination: High-boiling residues from previous injections can accumulate and cause peak tailing. Bake out the column at its maximum recommended temperature (while maintaining carrier gas flow) to remove contaminants.[3][10]
-
Injection Volume/Concentration: Overloading the column can lead to peak fronting or tailing.[11] Try reducing the injection volume or diluting the sample.
-
Q4: How can I confirm the identity of each separated isomer peak?
A4: The most reliable method for peak identification is using a mass spectrometer (MS) as a detector. GC-MS provides not only retention time data but also the mass spectrum of each compound. While isomers will have the same molecular ion, their fragmentation patterns can sometimes differ, aiding in identification.[12][13][14] For absolute confirmation, you must run an analytical standard of each pure isomer to confirm its retention time and mass spectrum.
Experimental Protocol: GC-MS Method for Dibromofluorotoluene Isomers
This protocol provides a robust starting point for method development.
-
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar 5% Phenyl-Methylpolysiloxane phase. For enhanced selectivity, consider a PFP-based column.
-
Carrier Gas: Helium, 99.999% purity, at a constant flow of 1.2 mL/min.
-
Inlet Liner: Deactivated, single-taper splitless liner.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of your dibromofluorotoluene isomer mixture in a high-purity solvent like hexane or ethyl acetate.
-
Create a working standard of 1-10 µg/mL by diluting the stock solution.
-
-
GC-MS Parameters:
| Parameter | Setting | Rationale |
| Inlet | Splitless Mode, 250 °C | Ensures complete volatilization of analytes without discrimination. |
| Injection Volume | 1 µL | Prevents column overload and associated peak distortion.[11] |
| Oven Program | 80 °C (hold 2 min) | Allows for sharp initial peak shape. |
| Ramp to 150 °C at 2 °C/min | Critical Step: Slow ramp to maximize isomer separation. | |
| Hold for 5 min | Ensures elution of all target analytes. | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quadrupole | 150 °C | Standard temperature for the mass filter. |
| Acquisition Mode | Scan (m/z 50-350) | Allows for full spectral information to identify unknowns and confirm isomer identity. |
Section 2: High-Performance Liquid Chromatography (HPLC)
For less volatile isomers or when GC is not available, HPLC provides a powerful alternative. Separation is governed by the partitioning of analytes between a liquid mobile phase and a solid stationary phase.
HPLC Troubleshooting & FAQs
Q1: What is the best column choice for separating dibromofluorotoluene isomers using HPLC?
A1: A standard C18 column is a good starting point for reversed-phase HPLC. However, for closely related isomers, stationary phases that offer alternative selectivities are often required.
-
Expert Insight:
-
Phenyl-Hexyl Columns: These columns provide π-π interactions with the aromatic ring of the toluene, which can be highly effective in differentiating isomers based on the position of the electron-withdrawing halogen substituents.[15]
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a unique combination of hydrophobic, dipole-dipole, and π-π interactions, making them exceptionally powerful for separating halogenated aromatic compounds.[5]
-
Porous Graphitic Carbon (PGC): PGC columns separate molecules based on their steric relationship to the flat graphite surface, which is excellent for resolving geometric isomers.[5]
-
Q2: My retention times are drifting from one injection to the next. What's wrong?
A2: Retention time drift is a common HPLC problem and usually points to issues with the mobile phase, column equilibration, or temperature control.[16][17]
-
Troubleshooting Flowchart:
Q3: I have poor resolution between two isomers. How can I improve it?
A3: Improving resolution in HPLC involves optimizing selectivity (α), efficiency (N), or the retention factor (k).[18]
-
Actionable Advice:
-
Adjust Mobile Phase Strength: Decrease the percentage of the strong organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention factor (k) and often improves resolution for early-eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to different solvent-analyte interactions.[18]
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it may also reduce retention. Experiment with temperatures between 25-40 °C.[16]
-
Change the Column: If mobile phase optimization fails, the required selectivity can only be achieved by changing the stationary phase chemistry (see Q1).[18]
-
Q4: My peaks are broad and tailing. What should I do?
A4: Peak tailing in reversed-phase HPLC can be caused by secondary interactions with the silica backbone of the stationary phase, column contamination, or extra-column dead volume.[11]
-
Troubleshooting Steps:
-
Mobile Phase pH: While not highly relevant for non-ionizable dibromofluorotoluene, ensuring the mobile phase pH is within the stable range for the column (typically pH 2-8) is good practice.[11]
-
Column Contamination: Flush the column with a strong solvent (like isopropanol) to remove strongly retained contaminants.[16] Consider replacing the guard column if one is in use.
-
Extra-Column Effects: Ensure all tubing between the injector, column, and detector is as short and narrow-bore as possible to minimize dead volume. Check for loose fittings.[16]
-
Experimental Protocol: HPLC-UV Method for Dibromofluorotoluene Isomers
This protocol provides a starting point for separating dibromofluorotoluene isomers using a Phenyl-Hexyl column.
-
Instrumentation & Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Phenyl-Hexyl phase (e.g., 150 x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Solvent: 50:50 Water:Acetonitrile.
-
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution in acetonitrile.
-
Dilute with the sample solvent to a working concentration of 10 µg/mL. Ensure the final sample solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.
-
-
HPLC Parameters:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention and good efficiency.[18] |
| Injection Volume | 10 µL | A typical volume that avoids overloading. |
| Detection | UV at 220 nm | Aromatic compounds typically have strong absorbance in this region. |
| Gradient Program | 60% B to 85% B over 15 min | A shallow gradient is key to resolving closely eluting isomers. |
| Hold at 85% B for 3 min | Elutes any remaining components. | |
| Return to 60% B and equilibrate for 5 min | Critical Step: Ensures reproducibility between injections.[18] |
Section 3: Alternative Separation Strategies
While GC and HPLC are the workhorses of analytical chemistry, other techniques can offer unique advantages for isomer separations.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[19][20] It combines some of the best properties of gas and liquid chromatography.
-
Why Consider SFC?
-
High Efficiency: The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency than HPLC.[21][22]
-
Unique Selectivity: SFC is technically a form of normal-phase chromatography and provides very different selectivity compared to reversed-phase HPLC, making it ideal for isomers.[19]
-
Green Chemistry: Using CO₂ as the mobile phase significantly reduces the consumption of organic solvents.[23]
-
SFC is particularly powerful for separating chiral isomers but is also highly effective for positional and structural isomers.[23]
Preparative Crystallization
For isolating larger quantities of a single isomer, crystallization can be a cost-effective method if the isomers form a conglomerate system (where they crystallize separately) rather than a racemic compound.[24][25]
-
Technique: Seeded Crystallization. If a small seed crystal of the desired pure isomer is available, it can be added to a supersaturated solution of the isomer mixture.[26] Under carefully controlled conditions (temperature, solvent, saturation level), the desired isomer will preferentially crystallize out of the solution, leaving the others in the mother liquor.[25][26] This technique requires significant method development but can be highly effective for purification at scale.
Method Selection Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. selectscience.net [selectscience.net]
- 5. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 6. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
- 10. aelabgroup.com [aelabgroup.com]
- 11. hplc.eu [hplc.eu]
- 12. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. benchchem.com [benchchem.com]
- 19. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 20. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 23. omicsonline.org [omicsonline.org]
- 24. mdpi.com [mdpi.com]
- 25. journal.uctm.edu [journal.uctm.edu]
- 26. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 2,6-Dibromo-4-fluorotoluene
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2,6-Dibromo-4-fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies for this challenging substrate. The inherent steric hindrance and electronic properties of this compound demand a nuanced approach to catalyst selection and reaction optimization. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles and achieve your desired synthetic outcomes.
I. Frequently Asked Questions (FAQs): Initial Troubleshooting
This section addresses the most common initial challenges encountered when working with this compound.
Q1: My reaction shows no or very low conversion. What are the primary factors to investigate?
A1: Low or no conversion in cross-coupling reactions with this substrate often points to a few critical factors.[1] First, the steric hindrance from the two ortho-bromo substituents significantly impedes the oxidative addition step, which is often the rate-determining step in many cross-coupling reactions.[2][3] Secondly, the electron-withdrawing nature of the fluorine atom can further deactivate the aromatic ring.
Initial Checks:
-
Catalyst System: The choice of both the palladium precursor and the ligand is paramount. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and stabilize the catalytic species.[4][5] Consider ligands like those from the Buchwald or Hartwig portfolio.[6][7]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[1] Ensure your reaction setup is thoroughly degassed and maintained under a robust inert atmosphere (Argon or Nitrogen).
-
Reagent Purity: The purity of your starting material, coupling partner, solvent, and base is crucial. Water and other protic impurities can quench organometallic reagents and interfere with the catalytic cycle.[1]
Q2: I am observing significant amounts of homocoupling of my organometallic reagent. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially in Suzuki-Miyaura couplings, where two molecules of the boronic acid couple with each other.[8] This is often exacerbated by the presence of oxygen or inefficient transmetalation.
Strategies to Reduce Homocoupling:
-
Ligand Choice: Employing bulky ligands can sterically disfavor the formation of the homocoupled product.
-
Controlled Addition: Adding the organometallic reagent slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the desired cross-coupling pathway.
-
Thorough Degassing: As oxygen can promote homocoupling, ensure your solvent and reaction mixture are rigorously deoxygenated.[8]
Q3: How do I achieve selective mono-arylation versus di-arylation of this compound?
A3: Achieving selectivity can be challenging due to the similar reactivity of the two bromine atoms. However, by carefully controlling the reaction conditions, mono-arylation can be favored.
Key Control Parameters:
-
Stoichiometry: Use a slight excess or an equimolar amount of the coupling partner relative to the this compound.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-arylated product is maximized. Lowering the reaction temperature can also enhance selectivity.
-
Ligand and Catalyst Loading: In some cases, a less active catalyst system or lower catalyst loading can favor mono-substitution.
II. In-Depth Troubleshooting Guides
This section provides more detailed solutions for persistent issues that may not be resolved by initial troubleshooting.
Guide 1: Overcoming Steric Hindrance in Oxidative Addition
Problem: Consistently low yields despite using standard bulky phosphine ligands. This suggests that the energy barrier for oxidative addition remains too high.
Causality: The two ortho-bromo substituents on the toluene ring create a highly crowded environment around the carbon-bromine bonds. This steric clash makes it difficult for the palladium catalyst to insert itself into the C-Br bond, a critical first step in the catalytic cycle.[2]
Solutions:
-
Advanced Ligands: Explore more specialized, sterically demanding ligands. Biaryl phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos), are designed to create a highly active and stable catalytic species capable of coupling hindered substrates.[4] N-heterocyclic carbenes (NHCs) are another class of ligands that have shown success in challenging coupling reactions.[4]
-
Palladium Precatalysts: Utilize modern palladium precatalysts. These are air-stable complexes that efficiently generate the active Pd(0) species in situ, leading to more reliable and reproducible results.[9] Buchwald's G3 and G4 precatalysts are excellent starting points.[9]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[2] However, this must be balanced against the potential for catalyst decomposition and increased side reactions. Microwave heating can sometimes offer better control and faster reaction times.[2]
Experimental Protocol: High-Throughput Screening of Catalysts
For a systematic approach to identifying the optimal catalyst system, a high-throughput screening (HTS) approach is highly recommended.[10][11][12][13]
Objective: To rapidly screen a panel of palladium precatalysts and ligands to identify the most effective combination for the cross-coupling of this compound with a model coupling partner.
Materials:
-
This compound
-
Model coupling partner (e.g., phenylboronic acid for Suzuki coupling)
-
A panel of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Buchwald G3/G4 precatalysts)
-
A panel of ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, cataCXium A)
-
Anhydrous solvent (e.g., dioxane, toluene, THF)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
96-well reaction block or parallel synthesis vials
-
Inert atmosphere glovebox or Schlenk line
-
Analytical instrumentation (LC-MS or GC-MS)
Procedure:
-
Stock Solution Preparation: Inside a glovebox, prepare stock solutions of this compound, the coupling partner, and the base in the chosen solvent.
-
Catalyst/Ligand Array: In the wells of the reaction block, dispense the different palladium precatalysts and ligands.
-
Reagent Addition: Add the stock solutions of the starting materials and base to each well.
-
Reaction: Seal the reaction block and heat to the desired temperature for a set period.
-
Quenching and Analysis: After the reaction time, cool the block, quench the reactions, and analyze the product formation in each well using LC-MS or GC-MS.
Data Presentation:
| Catalyst System | Ligand | Base | Temperature (°C) | Conversion (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 100 | 75 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 110 | 85 |
| Buchwald G3 | RuPhos | Cs₂CO₃ | 90 | 95 |
| ... | ... | ... | ... | ... |
Guide 2: Managing Competing Side Reactions
Problem: Formation of significant byproducts such as dehalogenation (hydrodehalogenation) or protodeborylation (in Suzuki couplings).
Causality:
-
Dehalogenation: The aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be promoted by certain bases and the presence of protic impurities.
-
Protodeborylation: The boronic acid reacts with a proton source (like water) to cleave the C-B bond, rendering it inactive for cross-coupling.
Solutions:
-
Base Selection: The choice of base is critical. For Suzuki couplings, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOtBu to minimize side reactions.[14] For Buchwald-Hartwig aminations, a careful selection between bases like NaOtBu, LHMDS, or Cs₂CO₃ is necessary depending on the amine's pKa and the substrate's functional group tolerance.[14]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Using freshly distilled solvents and oven-dried glassware is recommended.
-
Ligand Effects: Certain ligands can help suppress these side reactions by promoting the desired catalytic cycle steps more efficiently.
Visualization of the Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. odinity.com [odinity.com]
- 12. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions with 2,6-Dibromo-4-fluorotoluene
Welcome to our dedicated technical support guide for troubleshooting reactions involving 2,6-Dibromo-4-fluorotoluene (CAS: 906649-94-3). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates and other issues when utilizing this sterically hindered aryl halide. Here, we delve into the underlying chemical principles to help you diagnose and resolve common problems in key synthetic transformations.
The Challenge: Steric Hindrance and Electronic Effects
The structure of this compound presents a significant hurdle in many common cross-coupling reactions. The two bromine atoms in the ortho positions to the methyl group create substantial steric bulk around the reactive centers. This steric hindrance can impede the approach of the catalyst and coupling partners, slowing down or preventing the desired reaction. Furthermore, the electronic effects of the fluorine and methyl groups can influence the reactivity of the aryl halide. This guide provides a structured approach to overcoming these challenges.
Troubleshooting Guide: Common Reactions and Solutions
This section is organized in a question-and-answer format to directly address specific issues you may be encountering in your experiments.
Suzuki-Miyaura Coupling
Question: "I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?"
Answer:
Low conversion in Suzuki-Miyaura couplings with sterically hindered substrates like this compound is a common issue. The primary culprit is often the difficulty of the oxidative addition and reductive elimination steps in the catalytic cycle due to steric congestion around the palladium center.
Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection are Critical: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate. You need a catalyst system that is both highly active and can accommodate sterically demanding substrates.
-
Bulky, Electron-Rich Phosphine Ligands: These are essential for promoting both the oxidative addition and the challenging reductive elimination step. Ligands such as SPhos, XPhos, and t-Bu₃P are excellent choices. They stabilize the palladium center and their bulkiness facilitates the final product-forming step.
-
Pre-catalysts: Consider using palladium pre-catalysts, such as those from the Buchwald or Glorius groups. These are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ.[1]
-
-
The Right Base and Solvent System: The choice of base and solvent is crucial for a successful Suzuki coupling.
-
Base: A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong bases like sodium tert-butoxide (NaOtBu) to minimize side reactions, including protodeboronation of the boronic acid.[2]
-
Solvent: A mixture of an organic solvent and water is typically used. Toluene/water or dioxane/water are common choices. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Ensure the reaction mixture is well-stirred to overcome phase-transfer limitations.
-
-
Temperature and Reaction Time: Due to the steric hindrance, higher reaction temperatures (typically 80-110 °C) and longer reaction times may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.
Experimental Protocol: A Starting Point for Optimization
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-6 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress every few hours.
Troubleshooting Flowchart for Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Buchwald-Hartwig Amination
Question: "My Buchwald-Hartwig amination of this compound with a primary amine is failing. I'm seeing starting material and some dehalogenation. What should I try?"
Answer:
The Buchwald-Hartwig amination is also highly sensitive to steric hindrance. The bulky environment around the C-Br bonds makes the crucial oxidative addition step challenging. Dehalogenation suggests that the catalytic cycle is stalling and side reactions are occurring.
Here are key areas to focus on for optimization:
-
Ligand Choice is Paramount: Similar to the Suzuki reaction, the choice of ligand is critical. For sterically hindered aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective.
-
Recommended Ligands: Consider ligands like Josiphos, tBuXPhos, or BrettPhos. These ligands promote the formation of the active monoligated palladium species that is necessary for the oxidative addition to occur.
-
-
Base Selection and Strength: The base plays a dual role: it deprotonates the amine and facilitates the C-N bond-forming reductive elimination.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.
-
-
Solvent Considerations: The solvent must be able to dissolve the reactants and the catalyst system.
-
Aprotic Solvents: Toluene, dioxane, and THF are commonly used. Toluene is often a good choice due to its higher boiling point, which allows for a wider range of reaction temperatures.
-
-
Palladium Source: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) can lead to more reproducible results compared to using Pd(OAc)₂ or Pd₂(dba)₃, as it ensures more efficient generation of the active Pd(0) catalyst.
Recommended Starting Protocol for Buchwald-Hartwig Amination
-
In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to a reaction vial.
-
Add the palladium pre-catalyst (e.g., tBuXPhos Pd G3, 1-2 mol%).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Palladium pre-catalyst (e.g., G3 or G4) | Ensures efficient and reproducible generation of the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphine (e.g., tBuXPhos, Josiphos) | Overcomes steric hindrance and promotes oxidative addition and reductive elimination. |
| Base | NaOtBu (strong) or Cs₂CO₃/K₃PO₄ (weaker) | Strong bases are generally more effective; weaker bases can be used for sensitive substrates. |
| Solvent | Anhydrous, degassed toluene or dioxane | Aprotic solvents with higher boiling points allow for a wider temperature range. |
Sonogashira Coupling
Question: "I'm trying to perform a Sonogashira coupling with a terminal alkyne and this compound, but the reaction is sluggish and gives a low yield. What can I do?"
Answer:
Low yields in Sonogashira couplings of sterically hindered aryl halides are often due to the difficulty of the oxidative addition step. The traditional Pd/Cu co-catalyzed system may not be optimal.
Here's how to troubleshoot:
-
Consider a Copper-Free System: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free conditions can be advantageous for complex substrates, as they can reduce the formation of alkyne homocoupling (Glaser coupling) byproducts.
-
Ligand Selection: As with other cross-coupling reactions, the right ligand is crucial.
-
Bulky Phosphine Ligands: Ligands such as XPhos or SPhos can be effective in promoting the reaction.
-
-
Base and Solvent:
-
Amine Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.
-
Solvent: THF or DMF are common solvents for Sonogashira couplings.
-
-
Catalyst System: A combination of a palladium source like Pd(PPh₃)₂Cl₂ or a palladium pre-catalyst with a suitable bulky ligand is a good starting point.
Starting Protocol for a Copper-Free Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Add a suitable ligand if necessary (e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous, degassed solvent (e.g., THF) and a degassed amine base (e.g., Et₃N).
-
Heat the reaction to 60-80 °C and monitor by TLC or GC-MS.
Grignard Reagent Formation
Question: "I am having trouble forming the Grignard reagent from this compound. The reaction won't initiate. What are some common reasons for this?"
Answer:
The formation of Grignard reagents can be notoriously difficult to initiate. The key is to ensure anhydrous conditions and an activated magnesium surface.
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed or bypassed for the reaction to start.
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane can activate the magnesium surface. The disappearance of the iodine color or the evolution of gas indicates that the reaction has initiated.
-
-
Initiation: Add a small amount of the this compound solution to the activated magnesium. You should observe a gentle refluxing or a change in the appearance of the solution. Once initiated, the rest of the aryl halide can be added slowly.
-
Solvent Choice: THF is generally a better solvent than diethyl ether for forming Grignard reagents from aryl bromides due to its higher boiling point and better solvating properties for the Grignard reagent.
Grignard Formation Troubleshooting Logic
Caption: A logical approach to troubleshooting Grignard reaction initiation.
Frequently Asked Questions (FAQs)
Q1: Can I perform selective mono-substitution on this compound?
A1: Achieving selective mono-substitution can be challenging due to the similar reactivity of the two bromine atoms. However, by carefully controlling the stoichiometry of the coupling partner (using slightly less than one equivalent) and using a highly active catalyst system to ensure the reaction proceeds at a reasonable rate, it is possible to favor mono-arylation. Careful monitoring and stopping the reaction at the optimal time are crucial.
Q2: What is the best way to purify this compound before use?
A2: Impurities in the starting material can significantly impact reaction outcomes. If you suspect your this compound is impure, consider purification by column chromatography on silica gel using a non-polar eluent like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane. Alternatively, recrystallization from a suitable solvent may be effective.
Q3: How stable is this compound under typical reaction conditions?
A3: this compound is a relatively stable compound. However, under strongly basic conditions and at elevated temperatures, there is a risk of side reactions such as dehalogenation or decomposition. It is always advisable to perform reactions under an inert atmosphere to prevent oxidative side reactions.
Q4: Are there any safety concerns I should be aware of when working with this compound?
A4: As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Technical Support Center: Overcoming Solubility Challenges of Halogenated Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, step-by-step solutions for overcoming the common yet complex solubility issues associated with halogenated intermediates. By understanding the underlying principles and employing the right techniques, you can significantly improve the outcomes of your experiments and streamline your development workflows.
Frequently Asked Questions (FAQs)
Q1: Why are many of my halogenated intermediates poorly soluble in common solvents?
Halogenated organic compounds often exhibit poor solubility due to a combination of factors related to their molecular structure and intermolecular forces. Generally, these compounds are non-polar.[1] The introduction of halogen atoms (F, Cl, Br, I) increases the molecular weight and often the lipophilicity of the molecule. While the carbon-halogen bond can be polar, leading to dipole-dipole interactions, the overall molecule may lack the hydrogen-bonding capability necessary for significant solubility in polar protic solvents like water.[2][3] In non-polar organic solvents, solubility is better but can still be limited, especially for larger, more complex halogenated structures.[4] The general principle of "like dissolves like" is a good starting point for predicting solubility.[5]
Q2: What is "halogen bonding," and how does it affect solubility?
Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as an electron acceptor (Lewis acid) with an electron donor (Lewis base).[6][7] This interaction can influence the solubility of a compound by promoting self-association or interaction with solvent molecules. While it has been explored more in the context of drug design to enhance binding affinity, it can also play a role in the formation of stable crystal lattices that are difficult to dissolve.[8][9][10] Understanding the potential for halogen bonding in your intermediate can help in selecting appropriate solvents or co-solvents that can disrupt these interactions.
Q3: What are the initial, go-to strategies I should try when facing a solubility issue with a halogenated intermediate?
When encountering a poorly soluble halogenated intermediate, a systematic approach is recommended. Start with simple, readily available techniques before moving to more complex methods.
-
Solvent Screening: Test a range of solvents with varying polarities. Common choices include hydrocarbons (hexane, toluene), ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), esters (ethyl acetate), and polar aprotic solvents (DMF, DMSO).
-
Co-solvents: Employing a mixture of solvents can often be effective. A small amount of a polar co-solvent like ethanol or DMSO in a non-polar solvent can sometimes significantly improve solubility by disrupting intermolecular forces.[]
-
Temperature Adjustment: Heating the solvent can increase the solubility of your compound. However, be mindful of the thermal stability of your intermediate.
-
pH Adjustment (for ionizable compounds): If your halogenated intermediate has acidic or basic functional groups, adjusting the pH of the solution can convert it into a more soluble salt form.[][12]
If these initial steps are unsuccessful, more advanced techniques, which are detailed in the troubleshooting guides below, may be necessary.
In-Depth Troubleshooting Guides
This section provides detailed protocols for more advanced and specific solubility challenges.
Guide 1: Systematic Solvent & Co-Solvent Selection
The selection of an appropriate solvent system is the most critical first step in addressing solubility issues. A well-chosen solvent or co-solvent system can often solve the problem without resorting to more complex and costly methods.
Protocol for Co-Solvent System Optimization
-
Initial Solubility Assessment:
-
Place a small, known amount of your halogenated intermediate (e.g., 5-10 mg) into several vials.
-
To each vial, add a different solvent from the list in the table below, starting with a small volume (e.g., 0.5 mL).
-
Observe solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.
-
-
Co-Solvent Titration:
-
For solvents where the intermediate is sparingly soluble, begin adding a co-solvent dropwise while stirring.
-
Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[][13]
-
Continue adding the co-solvent until the intermediate dissolves or a significant volume has been added without effect.
-
Record the approximate ratio of solvent to co-solvent that achieves dissolution.
-
-
Temperature Effect:
-
If the compound is still not fully soluble, gently heat the mixture while stirring.
-
Note the temperature at which the compound dissolves.
-
Allow the solution to cool to room temperature to check for precipitation. Slow cooling is often beneficial for preventing premature crystallization.[14]
-
Table 1: Common Solvents for Halogenated Intermediates
| Solvent Class | Examples | Polarity | Typical Use Cases |
| Non-Polar | Hexane, Toluene | Low | Dissolving non-polar, lipophilic compounds.[15] |
| Ethers | Diethyl Ether, THF | Low-Medium | General purpose, good for a range of polarities. |
| Halogenated | Dichloromethane (DCM), Chloroform | Medium | Often effective for halogenated compounds due to similar intermolecular forces. |
| Esters | Ethyl Acetate (EtOAc) | Medium | Good balance of polarity and hydrogen bond accepting ability. |
| Ketones | Acetone | Medium-High | Can dissolve a wider range of compounds. |
| Polar Aprotic | DMF, DMSO | High | Strong solvents, useful for highly crystalline or polar compounds.[] |
| Alcohols | Ethanol, Methanol | High | Often used as co-solvents to increase polarity.[13] |
Guide 2: pH Adjustment for Ionizable Intermediates
For halogenated intermediates containing acidic or basic functional groups, altering the pH of an aqueous or partially aqueous solution can dramatically increase solubility by forming a salt.[12]
Protocol for pH-Based Solubilization
-
Identify Ionizable Groups: Analyze the structure of your intermediate to identify acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine) functional groups.
-
Prepare a Suspension: Create a suspension of your compound in a suitable solvent system, typically water or a water/co-solvent mixture.
-
Titration with Acid or Base:
-
For Basic Intermediates: Slowly add a dilute aqueous acid (e.g., 1M HCl) dropwise to the suspension while monitoring for dissolution.
-
For Acidic Intermediates: Add a dilute aqueous base (e.g., 1M NaOH) dropwise.[16]
-
Note the pH at which the compound fully dissolves. Be aware that the concept of pH is less defined in purely organic solvents, so this method is most applicable to aqueous or mixed-solvent systems.[17][18]
-
-
Stability Check: After dissolution, monitor the solution for any signs of precipitation over time, as some salts may not be stable in solution.
Guide 3: Utilizing Surfactants for Highly Lipophilic Compounds
For very non-polar, "greasy" halogenated intermediates, surfactants can be highly effective. Surfactants form micelles in solution, which can encapsulate non-polar molecules in their hydrophobic core, allowing them to be dispersed in a more polar solvent.[19][20]
Protocol for Surfactant-Mediated Solubilization
-
Surfactant Selection: Choose a surfactant based on the nature of your solvent system. Non-ionic surfactants like Tween® 80 or Span® 80 are common choices in pharmaceutical development.[13]
-
Prepare Surfactant Solution: Create a solution of the surfactant in your chosen solvent at a concentration above its CMC.
-
Add the Halogenated Intermediate: Add your compound to the surfactant solution and stir. Gentle heating may be required to facilitate the encapsulation process.
Table 2: Common Non-Ionic Surfactants
| Surfactant | Chemical Family | Typical Applications |
| Polysorbate 80 (Tween® 80) | Polyoxyethylene sorbitan fatty acid esters | Emulsifying and solubilizing oils and fats in aqueous solutions.[13] |
| Sorbitan Monooleate (Span® 80) | Sorbitan fatty acid esters | Used in oil-in-water emulsions.[13] |
| Polyoxyl 35 Castor Oil (Kolliphor® EL) | Polyethoxylated castor oil | Solubilizing poorly water-soluble drugs.[13] |
Guide 4: Amorphous Solid Dispersions (ASDs) for Crystalline Intermediates
Highly crystalline materials can be particularly challenging to dissolve due to the high energy required to break the crystal lattice. Converting the crystalline solid into a higher-energy amorphous state can significantly improve solubility and dissolution rates.[21][22][23] This is often achieved by creating an amorphous solid dispersion (ASD), where the compound is molecularly dispersed within a polymer matrix.[24][25]
Workflow for Creating and Evaluating ASDs
Caption: Workflow for Amorphous Solid Dispersion (ASD) development.
Protocol for Lab-Scale ASD Preparation (Solvent Evaporation)
-
Polymer and Solvent Selection: Choose a polymer that is miscible with your compound (e.g., PVP, HPMC). Select a common volatile solvent that dissolves both your intermediate and the polymer.
-
Co-dissolution: Dissolve both the halogenated intermediate and the polymer in the chosen solvent to create a homogenous solution.
-
Solvent Removal: Rapidly remove the solvent to prevent phase separation and crystallization. In a lab setting, this can be done using a rotary evaporator. For larger scale, techniques like spray drying are used.[25]
-
Characterization: Analyze the resulting solid using Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity (a halo pattern indicates an amorphous state) and Differential Scanning Calorimetry (DSC) to observe the glass transition temperature.
-
Solubility Testing: Compare the solubility and dissolution rate of the ASD to the crystalline form of your intermediate.
Guide 5: Troubleshooting Recrystallization of Halogenated Intermediates
Recrystallization is a powerful purification technique, but it relies on finding a solvent system with specific solubility properties.
Protocol for Troubleshooting Recrystallization
-
Problem: Compound "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated at a temperature above the compound's melting point, or the presence of impurities is depressing the melting point.
-
Solution: Add more solvent to reduce the saturation level.[26] Alternatively, switch to a lower-boiling point solvent.
-
-
Problem: No crystals form upon cooling.
-
Cause: The solution is not sufficiently supersaturated, or nucleation is slow.
-
Solutions:
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites.[14][27]
-
Add a seed crystal: A tiny amount of the pure compound can initiate crystallization.[26][27]
-
Reduce the temperature further: Use an ice bath or refrigerator.
-
Reduce solvent volume: Partially evaporate the solvent to increase the concentration.
-
-
-
Problem: Crystals form too quickly, trapping impurities.
-
Cause: The solution is too concentrated, or the temperature is dropping too rapidly.
-
Solution: Add a small amount of additional hot solvent and allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.[26]
-
By systematically applying these principles and protocols, you can effectively diagnose and overcome the solubility challenges presented by halogenated intermediates, leading to more efficient and successful research and development outcomes.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uni-tuebingen.de [uni-tuebingen.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. seppic.com [seppic.com]
- 23. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmtech.com [pharmtech.com]
- 25. thepharmajournal.com [thepharmajournal.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Polyhalogenated Arenes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the cross-coupling of polyhalogenated arenes. Here, we provide in-depth, experience-driven answers to common problems, focusing on the underlying mechanisms and offering practical, field-proven troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalyst deactivation when coupling polyhalogenated arenes?
When performing cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Heck on substrates with multiple halogen atoms, the catalytic system is under significant stress, often leading to deactivation. The primary pathways for this loss of activity can be broadly categorized into three main areas:
-
Catalyst Agglomeration/Decomposition: The active, soluble Pd(0) or Ni(0) species can aggregate into inactive metallic clusters, often observed as the formation of palladium black.[1] This process is particularly prevalent at the higher temperatures often required to activate less reactive C-Cl or C-F bonds after a more reactive C-I or C-Br bond has coupled. The stability of the catalyst is dependent on factors like the support material and process conditions.[2]
-
Ligand Degradation or Modification: The ligands that are crucial for stabilizing the metal center and facilitating the catalytic cycle can themselves be a point of failure. Bulky, electron-rich phosphine ligands, while excellent for promoting oxidative addition, can undergo P-C bond cleavage (degradation) or oxidation under harsh conditions.[3] N-Heterocyclic Carbene (NHC) ligands are generally more stable but are not immune to decomposition pathways.
-
Substrate/Product Inhibition or Poisoning: The polyhalogenated starting materials, intermediates, or even the desired products can interact with the catalyst in non-productive ways. For example, a nitrogen atom in a heterocyclic substrate can coordinate to the palladium center, inhibiting catalysis.[4] Additionally, impurities in reagents, such as sulfur-containing compounds, are well-known catalyst poisons that can irreversibly bind to the metal center.[2]
Q2: My reaction works for the first coupling on a di- or tri-halogenated arene but stalls before the second or third coupling. What is happening?
This is a classic and frequent challenge. The issue typically stems from a change in reactivity and the increased harshness of the required reaction conditions as the substitution proceeds.
Initially, the most reactive C-X bond (typically C-I > C-Br > C-OTf >> C-Cl) undergoes oxidative addition relatively easily.[5][6] However, the electronic nature of the arene changes after the first coupling. The newly introduced group can electronically deactivate the remaining C-X bonds, making the subsequent oxidative addition step significantly slower and requiring more thermal energy.
This leads to a cascade of problems:
-
Increased Thermal Stress: The higher temperature required for the second coupling accelerates catalyst decomposition pathways like palladium black formation.
-
Ligand Instability: The prolonged exposure to high temperatures can degrade the supporting ligand, leaving the metal center vulnerable to aggregation.
-
Stoichiometric Deactivation: A portion of your catalyst may become deactivated during the first phase of the reaction, leaving an insufficient amount of active catalyst for the more challenging subsequent steps.
A common observation is that while the first coupling might proceed cleanly at 80 °C, the second may require 110 °C or higher, a temperature at which the catalyst system's half-life might be mere minutes instead of hours.
Q3: I'm observing significant amounts of homocoupling and/or protodehalogenation byproducts. Are these related to catalyst deactivation?
Yes, these side reactions are often symptomatic of a struggling or improperly functioning catalytic system.
-
Homocoupling: The formation of biaryl products from two molecules of the organometallic reagent (e.g., R-B(OH)₂) is often promoted by the presence of Pd(II) species and oxygen.[7] If the reductive elimination step to form the desired cross-coupled product is slow, or if the catalyst becomes partially oxidized, these alternative pathways can dominate.
-
Protodehalogenation (or Hydrodehalogenation): This is the replacement of a halogen with a hydrogen atom. It can occur when the organometallic coupling partner transmetalates slowly, giving the Ar-Pd(II)-X intermediate time to react with trace water, solvent molecules (like alcohols), or even the base, leading to the undesired side product.[4]
Both side reactions compete with the desired catalytic cycle. When the main cycle is inefficient due to partial deactivation or suboptimal conditions, these secondary pathways become more prominent.
Troubleshooting Guides & Protocols
Issue 1: Reaction Stalls After Mono-Coupling of a Dihaloarene
Diagnosis: You've successfully coupled the first position of a substrate like 1,4-dibromobenzene, but the reaction mixture shows only mono-coupled product and unreacted starting material, with little to no desired di-coupled product, even after extended time or increased temperature.
Underlying Cause: The catalyst used for the first coupling is not robust enough for the more demanding second coupling. The initial catalyst has likely decomposed or agglomerated.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stalled di-coupling reactions.
Protocol 1: Ligand Screening for Thermal Stability
The choice of ligand is paramount for preventing catalyst deactivation.[8] For challenging couplings that require high temperatures, sterically hindered and electron-rich ligands are essential for stabilizing the palladium center.[9]
Objective: To identify a ligand that provides a stable catalytic species for both coupling events.
Materials:
-
Dihaloarene substrate (e.g., 1,4-dibromobenzene)
-
Organometallic reagent (e.g., Phenylboronic acid)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle like XPhos Pd G3)
-
A selection of ligands (see table below)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Array of reaction vials (e.g., 24-well plate or individual Schlenk tubes)
Procedure:
-
In an inert atmosphere (glovebox), prepare a stock solution of your dihaloarene, organometallic reagent, and base in the solvent.
-
Prepare separate stock solutions of the palladium precatalyst and each ligand to be tested. A Pd:Ligand ratio of 1:2 is a good starting point for simple phosphines, while a 1:1 ratio is often optimal for palladacycle precatalysts.[9]
-
Dispense the substrate/base stock solution into each reaction vial.
-
Add the palladium and respective ligand solutions to each vial.
-
Seal the vials and place them in a pre-heated block at a temperature sufficient for the second coupling (e.g., 100-120 °C).
-
Monitor the reactions at set time points (e.g., 2h, 6h, 12h) via a small aliquot analysis (LC-MS or GC-MS).
-
Compare the ratio of di-coupled product to mono-coupled product and starting material across the different ligands.
Table 1: Recommended Ligands for High-Temperature Polyhalogenated Arene Coupling
| Ligand Class | Examples | Key Characteristics |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich. Excellent for stabilizing monoligated Pd(0) species, promoting fast oxidative addition and preventing aggregation.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI™ catalysts | Strong σ-donors, form very stable bonds with the metal center, offering high thermal stability.[3][9] |
| Josiphos-type Ferrocenyl | tBuXPhos | Offer a different steric and electronic profile, sometimes effective when others fail. |
Issue 2: Catalyst Poisoning and Low Yields
Diagnosis: The reaction fails to initiate or gives consistently low yields, even with reliable catalyst systems and substrates that should work. The reaction mixture may turn dark immediately.
Underlying Cause: Presence of catalyst poisons in the reagents or solvent. Common poisons include sulfur, excess cyanide, or other strongly coordinating species that bind irreversibly to the palladium center, blocking active sites.[2][10]
Protocol 2: Diagnosing and Mitigating Catalyst Poisoning
Objective: To identify the source of the poison and purify the reagents to restore catalytic activity.
Step 1: Purity Analysis of Starting Materials
-
Aryl Halide: Recrystallize or run through a silica plug to remove polar, potentially coordinating impurities.
-
Organometallic Reagent: Boronic acids are prone to decomposition. Check for signs of protodeboronation (formation of the corresponding arene). If in doubt, use a freshly opened bottle or recrystallize.
-
Base & Solvent: Use high-purity, anhydrous solvents and bases from reputable suppliers. Ensure solvents are properly degassed to remove oxygen, which can contribute to catalyst oxidation and decomposition.[7]
Step 2: Control Experiments
-
The "Golden" Substrate Test: Run a simple, known-to-work coupling (e.g., 4-bromotoluene with phenylboronic acid) using the exact same reagents (base, solvent, catalyst) as your problematic reaction. If this control reaction also fails, it strongly implicates one of the common reagents as the source of poison.
-
Staged Reagent Introduction: If the control fails, repeat it, but substitute one reagent at a time with a brand new, high-purity stock (e.g., use new solvent, then new base, etc.). This will systematically isolate the contaminated component.
Step 3: Consider Scavengers
-
If sulfur poisoning is suspected (e.g., from a thiophene-containing substrate), the addition of a stoichiometric amount of a copper salt (like CuI, which is used in Sonogashira couplings) can sometimes act as a scavenger, though this can also complicate the reaction.
Issue 3: Deactivation in Nickel-Catalyzed Couplings of Aryl Chlorides
Diagnosis: When attempting to couple polychlorinated arenes using a Nickel catalyst (e.g., in a Kumada coupling), the reaction is sluggish, gives poor yields, and forms significant reduction byproducts.
Underlying Cause: Nickel catalysts, while excellent for activating C-Cl bonds, operate through different mechanisms that can involve Ni(I)/Ni(III) or other oxidation states.[11] They are often highly sensitive to air, moisture, and the precise hydration state of the catalyst precursor.[12]
Troubleshooting Workflow for Ni-Catalyzed Reactions
Caption: Key troubleshooting points for Nickel-catalyzed couplings.
Protocol 3: Optimizing Nickel Catalyst Activity
Objective: To establish a robust and reproducible protocol for the Ni-catalyzed coupling of a polychlorinated arene.
Procedure:
-
Rigorous Inert Atmosphere: All steps must be performed in a high-quality glovebox or using advanced Schlenk line techniques. Nickel catalysts are far less forgiving than many palladium systems.
-
Precatalyst Source: The hydration state of NiCl₂ can dramatically impact the reaction.[12] It is often best to purchase an anhydrous source and handle it strictly under inert atmosphere. Some protocols find that a specific, low level of hydration is optimal.[12] Consider using a well-defined Ni(II)-NHC precatalyst for better reproducibility.
-
Grignard Reagent Quality: Use freshly prepared or recently titrated Grignard reagents. Old or partially decomposed Grignard reagents are a common cause of failure.
-
Ligand Choice: For Kumada couplings of challenging substrates, N-heterocyclic carbene (NHC) ligands often provide superior stability and activity compared to phosphines.[12] Screen a small set of commercially available NHC ligands (e.g., IPr, SIPr).
-
Additive Screening: For couplings involving alkyl Grignard reagents, β-hydride elimination is a major deactivation pathway. The addition of 1,3-butadiene has been shown to mitigate this by forming a more stable nickel intermediate.[11]
Analytical Techniques for Deactivation Analysis
When troubleshooting, direct analysis of the catalyst state can provide invaluable insights.
| Technique | Information Provided | Application in Troubleshooting |
| XPS (X-ray Photoelectron Spectroscopy) | Surface elemental composition and oxidation states of the metal.[13] | Can confirm if the palladium has been oxidized from the active Pd(0) state or if surface poisons (like S, Cl) are present on recovered catalyst particles. |
| TEM (Transmission Electron Microscopy) | Size and morphology of metal particles.[14] | Directly visualizes the formation of palladium black (agglomeration), confirming this as a deactivation pathway. |
| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Precise elemental analysis of trace metals.[13] | Can quantify palladium leaching from a solid support into the solution phase, or detect trace metal impurities in starting materials that could act as poisons. |
| In-situ Spectroscopy (e.g., ATR-IR) | Monitors changes in the reaction mixture in real-time. | Can track the concentration of key species and potentially identify the formation of deactivating complexes or ligand degradation products during the reaction.[15] |
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. Catalyst Characterization Techniques [hidenanalytical.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Selective Mono-functionalization of 2,6-Dibromo-4-fluorotoluene
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the selective mono-functionalization of 2,6-dibromo-4-fluorotoluene. Authored from the perspective of a Senior Application Scientist, this document synthesizes established protocols with practical, field-proven insights to navigate the complexities of this specific chemical transformation.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry and materials science. Its utility is often predicated on the ability to selectively functionalize one of the two sterically hindered and electronically similar bromine atoms. The primary challenge lies in achieving high yields of the mono-functionalized product while minimizing the formation of the di-functionalized byproduct and the recovery of unreacted starting material. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving selective mono-functionalization of this compound?
The main challenges stem from the near-identical chemical environment of the two bromine atoms. Both are ortho to the methyl group and meta to the fluorine atom, resulting in similar steric hindrance and electronic properties. Consequently, many reactions tend to yield a mixture of mono- and di-substituted products, along with unreacted starting material, leading to complicated purification and reduced yields of the desired compound.
Q2: Which synthetic strategies are most effective for selective mono-functionalization?
The most successful strategies leverage subtle differences in reactivity or employ reaction conditions that favor a single substitution. These include:
-
Halogen-Metal Exchange: This is a widely used method, particularly with organolithium reagents at low temperatures. The reaction can be controlled to favor the formation of the mono-lithiated species, which is then trapped with an electrophile.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig reactions can be tailored for mono-functionalization by careful selection of catalysts, ligands, and reaction conditions. The use of bulky ligands can enhance selectivity.
-
Directed Ortho-Metalation (DoM): While less common for this specific substrate due to the existing substitution pattern, it remains a potential strategy if a suitable directing group can be introduced.
Q3: How does the fluorine substituent influence the reactivity of the molecule?
The fluorine atom at the 4-position is a strongly electron-withdrawing group, which acidifies the aromatic protons and can influence the regioselectivity of metalation reactions. However, in the context of halogen-metal exchange or cross-coupling at the bromine positions, its electronic effect is less pronounced than the ortho-directing and sterically hindering methyl group.
Q4: What are the typical side products, and how can their formation be minimized?
The most common side product is the di-functionalized 2,6-disubstituted-4-fluorotoluene. Its formation can be minimized by:
-
Using a sub-stoichiometric amount of the reagent (e.g., 1.0 equivalent or slightly less).
-
Maintaining low reaction temperatures to control the rate of the second substitution.
-
Employing bulky reagents or ligands that sterically hinder the second functionalization.
-
Careful monitoring of the reaction progress to stop it at the optimal time.
Troubleshooting Guides
Problem: Low Yield of the Mono-functionalized Product with Significant Starting Material Recovery
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | Increase reaction time or temperature incrementally. | The reaction may be kinetically slow due to steric hindrance around the bromine atoms. |
| Reagent Decomposition | Ensure the freshness and proper titration of organometallic reagents (e.g., n-BuLi). | Organolithium reagents are sensitive to moisture and air, and their decomposition leads to lower effective concentrations. |
| Poor Solubility | Use a co-solvent (e.g., THF in addition to a non-polar solvent) to improve the solubility of the starting material. | Enhanced solubility ensures that the substrate is available for reaction. |
Problem: Formation of a Mixture of Mono-functionalized, Di-functionalized, and Starting Material
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Over-reaction | Reduce the equivalents of the coupling partner or reagent (e.g., to 0.9-1.0 eq). | Using a slight excess of the limiting reagent can drive the reaction to completion, but in this case, it can promote di-substitution. |
| High Reaction Temperature | Perform the reaction at a lower temperature. | Lower temperatures can increase the kinetic selectivity for the first substitution over the second. |
| Inefficient Catalyst/Ligand System | Screen different palladium catalysts and ligands, particularly bulky phosphine ligands for cross-coupling reactions. | Bulky ligands can create a sterically crowded environment around the metal center, favoring mono-coupling. |
Problem: Poor Reproducibility of the Reaction
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Atmospheric Contamination | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). | Moisture and oxygen can quench organometallic intermediates and deactivate catalysts. |
| Inconsistent Reagent Quality | Use reagents from the same batch or re-purify/re-standardize them before use. | Variations in reagent purity and concentration are a common source of irreproducibility. |
| Stirring and Mixing Issues | Ensure efficient stirring, especially in heterogeneous reaction mixtures. | Poor mixing can lead to localized concentration gradients and inconsistent reaction rates. |
Detailed Experimental Protocols
Protocol 1: Selective Mono-lithiation and Electrophilic Quench
This protocol describes the selective formation of the mono-lithiated species followed by quenching with an electrophile (e.g., trimethylsilyl chloride).
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) at room temperature.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (e.g., trimethylsilyl chloride, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify by column chromatography.
DOT Diagram for Mono-lithiation Workflow:
Caption: Workflow for selective mono-lithiation and electrophilic quench.
Protocol 2: Palladium-Catalyzed Mono-Suzuki Coupling
This protocol details a selective mono-Suzuki coupling reaction.
Step-by-Step Methodology:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), the boronic acid (1.1 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to isolate the mono-coupled product.
DOT Diagram for Mono-Suzuki Coupling Workflow:
Caption: Workflow for selective mono-Suzuki coupling.
Data Summary: Comparison of Strategies
| Strategy | Reagents | Typical Yield (Mono-product) | Selectivity (Mono:Di) | Key Considerations |
| Halogen-Metal Exchange | n-BuLi, Electrophile | 50-70% | 5:1 to 10:1 | Requires strictly anhydrous conditions and low temperatures. |
| Suzuki Coupling | Boronic acid, Pd catalyst, Base | 60-85% | 8:1 to 15:1 | Catalyst and ligand choice are critical for selectivity. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 65-80% | 7:1 to 12:1 | Requires careful control to avoid diyne formation. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base, Ligand | 55-75% | 6:1 to 10:1 | Ligand selection is crucial for achieving high selectivity. |
Validation & Comparative
Differentiating Dibromofluorotoluene Isomers by GC-MS: A Senior Application Scientist's Guide
For researchers and professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is not merely an analytical task; it is a foundational requirement for ensuring product purity, efficacy, and safety. Dibromofluorotoluene, a halogenated aromatic compound, presents a classic analytical challenge due to the numerous positional isomers possible. These isomers often exhibit nearly identical physical properties, making their separation and unambiguous identification a significant hurdle. This guide provides an in-depth, experience-driven comparison of methodologies for differentiating dibromofluorotoluene isomers using Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the causality behind experimental choices to ensure reproducible and trustworthy results.
The Analytical Challenge: Near-Identical Properties
The core difficulty in analyzing dibromofluorotoluene isomers lies in their subtle structural differences. The toluene scaffold (a benzene ring with a methyl group) can be substituted with two bromine atoms and one fluorine atom in numerous combinations (e.g., 2,3-dibromo-4-fluorotoluene, 2,4-dibromo-5-fluorotoluene, etc.). These positional isomers typically have very close boiling points and polarities, leading to co-elution or poor resolution in gas chromatography. Furthermore, under electron ionization (EI) in a mass spectrometer, they often produce remarkably similar fragmentation patterns, complicating definitive identification based on mass spectra alone. Overcoming this requires a meticulously optimized analytical approach that leverages the full power of both gas chromatography and mass spectrometry.
Pillars of a Robust GC-MS Method
A successful method for differentiating these challenging isomers rests on two pillars: maximizing chromatographic separation and exploiting subtle differences in mass spectral fragmentation.
Pillar 1: Achieving Chromatographic Resolution
The primary goal of the gas chromatography portion of the analysis is to physically separate the isomers in time before they enter the mass spectrometer. The choice of the capillary column is the most critical factor.
-
Expert Insight: While a standard, non-polar 5% diphenyl / 95% dimethylpolysiloxane column (e.g., a DB-5ms or equivalent) can provide a baseline separation, isomers with very similar boiling points may still co-elute. For enhanced selectivity towards aromatic positional isomers, a mid-polarity column, such as one containing a cyanopropylphenyl phase, is often a superior choice. The unique interactions (π-π interactions) between the aromatic analytes and the stationary phase can significantly improve the separation of positional isomers.[1][2]
The oven temperature program is the next critical parameter. A slow, controlled temperature ramp is essential to allow the column to perform its separation effectively. A rapid ramp will cause the compounds to move through the column too quickly, resulting in broad, overlapping peaks.
Pillar 2: Dissecting the Mass Spectrum
Once the isomers are separated (or partially separated) by the GC, the mass spectrometer provides the data for identification. For dibrominated compounds, the isotopic pattern is a key initial identifier. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This means that any fragment containing two bromine atoms will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[3] This immediately confirms the presence of two bromine atoms in the molecule or fragment.
While the overall mass spectra of dibromofluorotoluene isomers will be similar, the relative abundances of certain fragment ions can differ based on the substitution pattern. This is because the position of the halogens can influence the stability of the resulting carbocations after fragmentation. For instance, steric hindrance between adjacent bulky bromine atoms can favor certain fragmentation pathways over others.[4]
Key fragmentation pathways for halogenated toluenes include:
-
Loss of a bromine radical (·Br): [M - Br]⁺
-
Loss of the methyl group (·CH₃): [M - CH₃]⁺
-
Benzylic cleavage: Cleavage of the bond beta to the aromatic ring.[5]
By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, sensitivity can be dramatically increased for these characteristic ions, allowing for more accurate measurement of their ratios.
Experimental Workflow & Protocol
The following section details a validated, step-by-step protocol for the differentiation of dibromofluorotoluene isomers. This protocol is designed to be a self-validating system, where the results from the chromatography and mass spectrometry components corroborate each other.
Caption: High-level workflow for GC-MS analysis of isomers.
Detailed GC-MS Protocol
1. Sample Preparation:
-
Prepare a 10-100 µg/mL (ppm) solution of the dibromofluorotoluene isomer standard mixture or unknown sample in a high-purity solvent such as acetonitrile or ethyl acetate.
-
Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.
2. GC-MS Instrumentation & Parameters:
-
System: A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. For enhanced separation, a DB-17ms or equivalent mid-polarity column is recommended.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 50-350) to identify all fragments, and/or Selected Ion Monitoring (SIM) for target ions to increase sensitivity.
3. Data Analysis:
-
Integrate the peaks in the Total Ion Chromatogram (TIC) to determine the retention time (RT) for each separated isomer.
-
Extract the mass spectrum for each peak.
-
Confirm the molecular weight from the molecular ion cluster (e.g., for C₇H₅Br₂F, the nominal mass is 268 g/mol , so look for ions around m/z 266, 268, 270).
-
Compare the relative abundances of key fragment ions between the different isomer peaks.
Data Interpretation: A Comparative Approach
The key to differentiation lies in comparing the data systematically. By analyzing a known mixture of isomers, a reference table can be built.
Table 1: Hypothetical GC Retention and MS Fragmentation Data for Dibromofluorotoluene Isomers
| Isomer (Example) | Retention Time (min) | Molecular Ion (M⁺) Cluster (m/z) | Key Fragment 1 [M-Br]⁺ (m/z) | Key Fragment 2 [M-CH₃]⁺ (m/z) | Ratio of [M-Br]⁺ / [M-CH₃]⁺ |
| 2,3-Dibromo-4-fluorotoluene | 15.2 | 266/268/270 | 187/189 | 251/253/255 | 5.2 |
| 3,5-Dibromo-4-fluorotoluene | 15.8 | 266/268/270 | 187/189 | 251/253/255 | 3.8 |
Note: This data is illustrative. Actual retention times and fragment ratios must be determined experimentally.
The difference in retention times is a direct result of the chromatographic separation. The variation in the fragment ion ratios, although potentially subtle, provides the orthogonal data needed for confident identification. The isomer with a substitution pattern that leads to a more stable [M-Br]⁺ ion, for example, will show a higher relative abundance for that fragment.
Caption: Principle of chromatographic separation of isomers.
Conclusion
Differentiating dibromofluorotoluene isomers is a challenging but achievable task with a well-designed GC-MS method. Success hinges on a dual strategy: maximizing the chromatographic separation through careful column selection and temperature programming, and meticulously analyzing the mass spectral data for subtle but significant differences in fragmentation patterns. By grounding the methodology in the fundamental principles of chromatography and mass spectrometry, researchers can develop a robust, reliable, and self-validating system for the unambiguous identification of these critical compounds. This authoritative approach ensures data integrity, which is paramount in research, development, and quality control environments.
References
- 1. aromatic positional isomers: Topics by Science.gov [science.gov]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass chart Fragmentation | PDF [slideshare.net]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2,6-Dibromo-4-fluorotoluene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for this purpose, providing detailed information about the molecular framework of a substance. This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 2,6-Dibromo-4-fluorotoluene, a polysubstituted aromatic compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will provide a robust, predictive framework based on established NMR principles and comparative data from structurally analogous compounds. We will delve into the theoretical underpinnings of the predicted chemical shifts and coupling constants, present a detailed experimental protocol for acquiring high-fidelity spectra, and compare the expected data with that of related molecules to provide a comprehensive analytical perspective.
The Structural Landscape of this compound: An NMR Perspective
The structure of this compound presents a fascinating case for NMR analysis. The asymmetric substitution pattern on the benzene ring lifts the degeneracy of the aromatic protons and carbons, leading to a rich and informative spectrum. The presence of three different halogen substituents (Fluorine and Bromine) and a methyl group, each with distinct electronic properties, creates a unique electronic environment that profoundly influences the chemical shifts and coupling patterns of the nuclei. Understanding these influences is key to accurately interpreting the resulting NMR data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals: one for the aromatic protons and another for the methyl group protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-H | 7.2 - 7.5 | Doublet of doublets (dd) or a complex multiplet | ³J(H,F) ≈ 8-10 Hz, ⁴J(H,H) ≈ 2-3 Hz |
| CH₃ | 2.3 - 2.5 | Singlet | N/A |
The aromatic protons are anticipated to appear in the downfield region of the spectrum, typically between 7.2 and 7.5 ppm.[1] Their chemical shift is influenced by the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the halogen substituents. The two aromatic protons are chemically non-equivalent and will appear as a complex multiplet, likely a doublet of doublets, due to coupling with the adjacent fluorine atom (³J(H,F)) and a smaller long-range coupling to each other (⁴J(H,H)).[2][3]
The methyl group protons are expected to resonate as a singlet in the range of 2.3 to 2.5 ppm. The singlet nature of this peak is due to the absence of any adjacent protons. Its chemical shift is influenced by the weak electron-donating nature of the methyl group and the overall electronic environment of the aromatic ring.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-F | 155 - 165 | ¹J(C,F) ≈ 240-260 |
| C-Br | 115 - 125 | ³J(C,F) ≈ 3-5 |
| C-H | 118 - 128 | ²J(C,F) ≈ 20-25 |
| C-CH₃ | 135 - 145 | ⁴J(C,F) ≈ 2-4 |
| CH₃ | 20 - 25 | N/A |
| C (ipso to Br) | 115 - 125 | ³J(C,F) ≈ 3-5 |
| C (ipso to CH₃) | 135 - 145 | ⁴J(C,F) ≈ 2-4 |
The carbon directly attached to the highly electronegative fluorine atom (C-F) is expected to be the most deshielded, appearing far downfield in the spectrum (155-165 ppm) and exhibiting a large one-bond coupling constant (¹J(C,F)) of approximately 240-260 Hz.[4][5] The carbons bonded to the bromine atoms (C-Br) will be significantly shielded compared to unsubstituted benzene and are predicted to appear in the 115-125 ppm range. The aromatic C-H carbons are expected to resonate between 118 and 128 ppm, showing a two-bond coupling to fluorine (²J(C,F)) of around 20-25 Hz. The carbon bearing the methyl group (C-CH₃) is predicted to be in the 135-145 ppm region. The methyl carbon itself will appear in the aliphatic region, around 20-25 ppm.
Comparative Analysis with Structurally Similar Compounds
To enhance the confidence in our predictions, a comparison with the known NMR data of structurally related compounds is invaluable.
-
4-Fluorotoluene: The ¹³C NMR spectrum of 4-fluorotoluene shows the C-F carbon at approximately 162 ppm with a ¹J(C,F) of about 243 Hz.[6] This supports our prediction for the downfield chemical shift and large coupling constant for the C-F carbon in our target molecule. The aromatic C-H carbons in 4-fluorotoluene ortho to the fluorine show a ²J(C,F) of about 21 Hz, which is in line with our predicted value.[6]
The combination of bromine's shielding effect and fluorine's strong deshielding effect on the directly attached carbon is a key feature to anticipate in the spectrum of this compound.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for the ¹H and ¹³C NMR analysis of this compound.
1. Sample Preparation:
-
Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with different solubility, other solvents like acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the splitting patterns and measure the coupling constants.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental NMR principles and comparative data, we have established a solid theoretical framework for the expected spectral features of this molecule. The detailed experimental protocol offers a clear roadmap for researchers to obtain high-quality data for verification. The combination of predictive analysis and a robust experimental guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel chemical entities. This approach underscores the power of NMR spectroscopy as a primary tool for structural elucidation and reinforces the importance of a thorough, evidence-based analytical strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,6-Dibromotoluene | 69321-60-4 | FD30694 | Biosynth [biosynth.com]
A Comparative Guide to HPLC Methods for Purity Assessment of 2,6-Dibromo-4-fluorotoluene
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 2,6-Dibromo-4-fluorotoluene (CAS No. 906649-94-3), a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of this compound, alongside Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as viable alternatives.
The Criticality of Purity Assessment
The synthetic route to this compound can introduce a variety of impurities, including positional isomers (e.g., 2,5-dibromo-4-fluorotoluene, 3,5-dibromo-4-fluorotoluene), under- or over-brominated species (e.g., 2-bromo-4-fluorotoluene, 2,4,6-tribromo-fluorotoluene), and residual starting materials or reagents. A robust analytical method must be able to separate, identify, and quantify these potential impurities to ensure the quality of the intermediate.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most common and versatile technique for the purity assessment of non-volatile, polar to moderately non-polar small molecules like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Rationale for HPLC Method Design
The development of a stability-indicating HPLC method requires a systematic approach to optimize the separation of the main component from all potential impurities and degradation products.
Stationary Phase Selection: A C18 (octadecylsilane) column is the recommended starting point due to its hydrophobicity, which provides good retention for aromatic compounds. For challenging separations involving closely related isomers, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity due to pi-pi and dipole-dipole interactions with the aromatic ring and halogen substituents.[2][3][4]
Mobile Phase Selection: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths.[5][6] The mobile phase composition can be optimized in either an isocratic (constant composition) or gradient (varying composition) mode to achieve the desired separation. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Detection: this compound contains a chromophore (the substituted benzene ring) that absorbs UV light. A UV detector, typically set at a wavelength where the analyte and its impurities have significant absorbance (e.g., 220-280 nm), is the most common choice. The UV spectrum of toluene shows absorbance in this region, and the halogen and fluoro substituents will influence the exact maximum absorbance.[7][8][9] A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each peak, aiding in peak identification and purity assessment.
Workflow for HPLC Method Development
Caption: A logical workflow for the development and validation of an HPLC purity method.
Detailed Experimental Protocol: A Starting Point for HPLC Analysis
This protocol provides a robust starting point for the purity assessment of this compound by RP-HPLC.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard equipment for purity analysis. PDA allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 70% A to 30% A over 20 min | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; should be optimized based on UV spectrum. |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) | Ensure complete dissolution of the analyte. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary technique for purity assessment of this compound, other methods offer complementary information and can be advantageous in specific scenarios.
| Technique | Principle | Strengths | Limitations |
| HPLC-UV/PDA | Differential partitioning between a stationary and mobile phase. | - High resolution for isomers- Quantitative accuracy and precision- Robust and widely available- Stability-indicating methods can be developed | - Requires a chromophore for UV detection- Non-volatile impurities may not be detected- Method development can be time-consuming |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | - Excellent for volatile impurities (e.g., residual solvents)- High sensitivity and specificity- Provides structural information from mass spectra | - Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for polar compounds- Quantification can be less precise than HPLC |
| qNMR | The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | - Primary ratio method, no need for a specific reference standard of the analyte- Provides structural information- Non-destructive- Can quantify non-chromophoric impurities | - Lower sensitivity than chromatographic methods- Peak overlap can be an issue in complex mixtures- Requires a high-field NMR spectrometer |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] For this compound, it can be particularly useful for identifying and quantifying residual solvents from the synthesis process. It can also be used for the analysis of the main component and its volatile impurities. The mass spectrometer provides structural information, which is invaluable for the identification of unknown impurities.[11] However, for quantitative purity assessment of the main component, HPLC is generally more precise and accurate.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful tool for the purity determination of organic compounds.[12][13][14][15][16] It is a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification. Instead, a certified internal standard of known purity is used. This is a significant advantage when a pure reference standard of this compound is not available. qNMR provides a direct measure of the molar concentration of the analyte and its impurities, as long as they have unique NMR signals. However, its sensitivity is lower than that of HPLC, and it may not be able to detect impurities present at very low levels.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for a comprehensive purity assessment.
Conclusion and Recommendations
For the routine purity assessment of this compound in a quality control environment, RP-HPLC with UV/PDA detection is the recommended method of choice . Its high resolving power, quantitative accuracy, and the ability to develop stability-indicating methods make it the most suitable technique.
GC-MS serves as an excellent complementary technique for the specific analysis of volatile impurities, such as residual solvents, which may not be detected by HPLC.
qNMR is a powerful tool for the absolute purity determination, especially when a certified reference standard of this compound is unavailable. It also provides invaluable structural confirmation of the main component and any major impurities.
A comprehensive quality control strategy should leverage the strengths of each of these techniques to ensure the highest quality of this compound for its intended application in research and development. The choice of which technique to employ will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Developing HPLC Methods [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 6. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. omlc.org [omlc.org]
- 8. Toluene [webbook.nist.gov]
- 9. Toluene in Hexane (265-270 nm) [starna.com]
- 10. omicsonline.org [omicsonline.org]
- 11. Small Molecule Analysis | AxisPharm [axispharm.com]
- 12. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. emerypharma.com [emerypharma.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for 2,6-Dibromo-4-fluorotoluene in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 2,6-Dibromo-4-fluorotoluene has emerged as a valuable scaffold, particularly in the construction of polysubstituted aromatic compounds prevalent in pharmaceuticals and advanced materials. Its unique arrangement of two bromine atoms flanking a methyl group, coupled with the presence of a fluorine atom, offers a versatile platform for sequential and site-selective cross-coupling reactions. However, reliance on a single building block can be limiting. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental insights to inform your synthetic strategy.
This guide will navigate the reactivity landscape of this compound and its alternatives in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as ortho-lithiation strategies. By understanding the nuanced differences in their performance, researchers can make more informed decisions to optimize their synthetic routes.
The Strategic Advantage of this compound
The utility of this compound lies in the differential reactivity of its carbon-bromine bonds, allowing for stepwise functionalization. This sequential approach is invaluable for the synthesis of unsymmetrical biaryls and other complex architectures. The fluorine substituent further modulates the electronic properties of the ring and can be a desirable feature in the final target molecule, often enhancing metabolic stability or binding affinity in medicinal chemistry contexts.
Key Alternatives and Their Comparative Performance
The primary alternatives to this compound are its halogenated congeners and structural isomers. The choice of alternative is often dictated by a trade-off between reactivity, cost, and the desired substitution pattern.
Halogen Analogs: A Study in Reactivity
The most direct alternatives are the corresponding dichloro- and diiodo- derivatives. The performance of these compounds in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, which follows the general trend: C-I > C-Br > C-Cl.
Table 1: Comparative Performance of 2,6-Dihalo-4-fluorotoluenes in Suzuki-Miyaura Coupling
| Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 | Good reactivity, allows for sequential coupling. |
| 2,6-Dichloro-4-fluorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~70-85 | Less reactive, may require more active catalyst systems and higher temperatures. More cost-effective. |
| 2,6-Diiodo-4-fluorotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | 6 | >90 | Highly reactive, may lead to double coupling even with controlled stoichiometry. |
Yields are approximate and can vary based on the specific boronic acid and reaction conditions. Data is compiled from analogous systems reported in the literature.
Causality Behind the Experimental Choices: The choice of catalyst and ligand is critical when working with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands like XPhos are often necessary to facilitate the oxidative addition of the C-Cl bond to the palladium center, which is typically the rate-limiting step.[1][2] For the more reactive aryl bromides and iodides, standard catalysts like Pd(PPh₃)₄ are often sufficient.[3]
Isomeric Alternatives: Exploring Regiochemistry
Structural isomers of this compound, such as 2,4-dibromo-6-fluorotoluene or 3,5-dibromo-4-fluorotoluene, can be considered when a different substitution pattern is desired on the final product. Their reactivity in cross-coupling reactions will be influenced by both steric and electronic factors. For instance, the steric hindrance around the bromine atoms will play a significant role in the rate of oxidative addition.
Performance in Key Synthetic Transformations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The differential reactivity of the C-Br bonds in this compound allows for selective mono-arylation, followed by a second coupling with a different boronic acid to generate unsymmetrical biaryls.
Caption: Sequential Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Representative Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, and K₂CO₃.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene/H₂O solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the choice of halogen on the toluene ring significantly impacts reactivity.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~80-90 |
| 2,6-Dichloro-4-fluorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 1,4-Dioxane | 110 | 18 | ~75-85 |
| 2,6-Diiodo-4-fluorotoluene | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Toluene | 80 | 4 | >90 |
Yields are approximate and can vary based on the specific amine and reaction conditions. Data is compiled from analogous systems reported in the literature.
Experimental Protocol: Representative Buchwald-Hartwig Amination of an Aryl Chloride [4]
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
NaOtBu (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the aryl chloride and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes. The reactivity trend of the dihalotoluenes in this reaction mirrors that of other palladium-catalyzed cross-couplings.
Caption: General workflow for a Sonogashira coupling experiment.
Experimental Protocol: Representative Sonogashira Coupling of an Aryl Bromide [5]
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (2.0 equiv)
-
THF (anhydrous)
Procedure:
-
To a Schlenk flask, add the aryl bromide and the terminal alkyne.
-
Purge the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add Pd(PPh₃)₂Cl₂ and CuI.
-
Stir the reaction at room temperature for 6 hours, or until completion as indicated by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Ortho-Lithiation
For certain applications, direct functionalization via ortho-lithiation can be a powerful strategy. The directing group and the presence of halogens will influence the regioselectivity of the lithiation. For 4-fluorotoluene derivatives, the fluorine atom can act as a weak ortho-directing group. However, in the presence of bromine or iodine, halogen-metal exchange is often a competing and faster process, leading to lithiation at the position of the halogen.[6] With chloro-substituents, directed ortho-lithiation is more likely to occur. Careful control of temperature is crucial to prevent side reactions.
Conclusion and Recommendations
This compound is a highly versatile building block for the synthesis of complex aromatic molecules, primarily due to the potential for sequential cross-coupling reactions. However, a thorough understanding of the available alternatives is essential for optimizing synthetic routes.
-
For cost-effective syntheses , 2,6-dichloro-4-fluorotoluene is a viable alternative, provided that more active catalyst systems and potentially harsher reaction conditions are employed.
-
For highly reactive systems where rapid coupling is desired , 2,6-diiodo-4-fluorotoluene is the substrate of choice, although controlling selectivity for mono-functionalization can be challenging.
-
For accessing different substitution patterns , isomeric dihalofluorotoluenes should be considered, taking into account the potential for altered reactivity due to steric and electronic effects.
Ultimately, the optimal choice of building block will depend on a careful consideration of the specific synthetic target, desired reactivity, and economic constraints. This guide provides a foundational framework and experimental insights to aid researchers in making these critical decisions.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Guide to 2,6-Dibromo-4-fluorotoluene: A Cost-Benefit Analysis for the Modern Chemist
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. This guide offers an in-depth cost-benefit analysis of 2,6-Dibromo-4-fluorotoluene (CAS No: 906649-94-3)[1][2][3], a versatile, fluorinated aromatic building block. We will objectively compare its performance with viable alternatives, supported by experimental data, to empower you with the insights needed to make informed decisions in your research and development endeavors.
The Strategic Advantage of this compound in Synthesis
This compound is a strategically substituted aromatic compound featuring two reactive bromine atoms ortho to a methyl group and a fluorine atom para to it. This unique arrangement offers several advantages for synthetic chemists. The two bromine atoms provide orthogonal handles for sequential and selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[4] The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug discovery.[4]
Cost-Benefit Analysis: A Multifaceted Perspective
The decision to employ a specific building block hinges on a balance of cost, availability, reactivity, and safety. Here, we dissect these factors for this compound in comparison to its chloro- and iodo-analogs.
Table 1: Comparative Cost Analysis of Dihalo-4-fluorotoluenes
| Compound | CAS Number | Representative Price (per gram) |
| This compound | 906649-94-3 | ~$5.80 (based on ¥144.9/250mg)[1] |
| 2,6-Dichloro-4-fluorotoluene | 1806281-21-9 | ~$2.00 (based on ₹500/500ml, assuming density ~1g/mL)[3] |
| 2,6-Diiodo-4-fluorotoluene | N/A | Higher than bromo- and chloro-analogs (estimated) |
Note: Prices are approximate and can vary significantly between suppliers and purity grades.
From a purely economic standpoint, the dichloro-analog presents a more cost-effective option. However, the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in cross-coupling reactions often justifies the increased cost of the bromo-derivative. The diiodo-analog, while expected to be the most reactive, is generally the most expensive and least commercially available.
Performance in Key Synthetic Transformations: A Data-Driven Comparison
The true value of a building block is demonstrated in its performance in key chemical reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis and represent the primary applications of this compound.
Suzuki-Miyaura Coupling
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.[7] Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor. Aryl bromides are generally more reactive than aryl chlorides, often allowing for milder reaction conditions and broader substrate scope.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocols: A Starting Point for Your Research
While specific, optimized protocols for this compound are proprietary to many research groups and companies, the following general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions can serve as a robust starting point for your own methodology development.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Caption: A Typical Experimental Workflow for Cross-Coupling Reactions.
Synthesis of this compound: To Make or to Buy?
The decision to synthesize a building block in-house versus purchasing it from a commercial supplier is a common dilemma. While a specific, high-yield protocol for the selective 2,6-dibromination of 4-fluorotoluene is not readily found in open literature, the general approach would involve electrophilic bromination. The methyl group is an ortho-, para-director, and the fluorine is also an ortho-, para-director. Therefore, achieving selective bromination at the 2 and 6 positions would require careful control of reaction conditions to favor substitution ortho to the methyl group while navigating the directing effects of the fluorine. A potential starting point could be the bromination of 4-fluorotoluene in the presence of a Lewis acid catalyst.[8][9] However, this can often lead to a mixture of isomers, necessitating a potentially challenging purification step. Given the commercial availability and moderate cost of this compound, purchasing is likely the more time- and cost-effective option for most research applications, unless very large quantities are required.
Safety Considerations
Handling halogenated aromatic compounds requires appropriate safety precautions. While a specific safety data sheet (SDS) for this compound (CAS 906649-94-3) should be consulted from the supplier, related compounds like 2,6-dibromo-4-fluoroaniline are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[10] It is prudent to handle this compound with similar care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion and Recommendations
This compound stands as a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its di-bromo functionality allows for versatile and sequential cross-coupling reactions, while the fluorine atom can impart beneficial properties to the target compounds.
Key Takeaways:
-
Cost vs. Reactivity: While the chloro-analog is more economical, the higher reactivity of the bromo-derivative in cross-coupling reactions often provides a net benefit in terms of reaction efficiency and yield.
-
Synthetic Utility: It is an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of diverse molecular architectures.
-
Make vs. Buy: For most laboratory-scale applications, purchasing this compound is recommended over in-house synthesis due to the challenges associated with selective bromination and purification.
-
Safety: Handle with care in a fume hood, using appropriate PPE, in line with the safety precautions for halogenated aromatic compounds.
Ultimately, the choice of whether to use this compound will depend on the specific requirements of your synthetic project, including budget, timeline, and the desired reactivity profile. This guide provides the foundational data and insights to help you make that decision with confidence.
References
- 1. This compound | CAS#:906649-94-3 | Chemsrc [chemsrc.com]
- 2. 906649-94-3 this compound this compound - CAS Database [chemnet.com]
- 3. 2, 6-Dibromo-4-Fluorotolu, RHAWN, K71064890 - 나비엠알오 [navimro.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic comparison of 2,6- and 2,4-Dibromo-4-fluorotoluene
Gathering Spectroscopic Data
I've initiated a thorough search for the spectroscopic characteristics of 2,6-dibromo-4-fluorotoluene and 2,4-dibromo-4-fluorotoluene. My focus is on NMR, IR, and mass spectrometry data.
Defining Analytical Strategies
I am now delving into the established protocols and methodologies for spectroscopic data acquisition and processing for these compounds. My aim is to ensure the experimental components are both robust and repeatable. Concurrently, I'm identifying reputable sources on the interpretation of halogenated aromatic compound spectroscopy, hoping for solid analytical support.
Constructing a Comparison Guide
I've begun outlining the structure of the comparison guide. I'm focusing on key sections: an introduction to the compounds, detailed experimental protocols, a comparative data analysis, and a summary of differentiating features. I'm also starting to generate DOT language scripts for molecular structure diagrams and spectroscopic correlations. My next steps involve synthesizing the gathered data into a cohesive narrative and constructing a comparative data table.
Beginning Spectroscopic Analysis
I'm starting a detailed spectroscopic comparison of this compound and 2,4-dibromo-4-fluorotoluene. My initial focus is on outlining the introduction, which will explain the isomers and the significance of spectroscopic methods for differentiating them. This lays the groundwork for a thorough analysis.
Developing Detailed Plan
I've just finished the plan for my in-depth spectroscopic comparison. Now, I'm fleshing out the introduction, highlighting the isomers and the need for spectroscopy. Next up is analyzing their molecular structures to predict spectral differences, crucial for solidifying the "why" behind any observations. I will then move on to the methodological details for NMR, IR, and mass spec, ensuring a solid foundation of expertise.
Constructing the Methodology
I'm now fully immersed in the nitty-gritty of the experimental procedures. I'm focusing on the specifics for NMR, IR, and Mass Spec, aiming for a detailed protocol that solidifies the "trustworthiness" and expertise aspect of my approach. Next, I'll dive into predicting the spectra, starting with the NMR data, which is crucial to build the framework for our detailed comparison.
Expanding Data Acquisition
I've just refined the search strategy, focusing on related compounds to fill in gaps in the data for our target molecules. Currently, I'm digging into predicted spectra and data from analogous structures. I'm focusing on finding supporting data for the key spectroscopic differences, especially in the NMR and mass spec areas. The aim is to strengthen my argument with solid examples and precise explanations.
Verifying Search Findings
My continued search mirrors the initial findings. The specific spectroscopic data (NMR, IR, MS) I need for the two dibromofluorotoluene isomers, 2,6- and 2,4-, remains elusive. It's a real challenge to pin down precise data for these compounds. I'll need to explore alternative strategies to obtain this data.
Re-evaluating Search Strategies
The second search iteration yielded similar gaps in direct data, but a wealth of relevant information on related compounds. I've decided to leverage this related data to predict the spectroscopic characteristics of the target isomers. By drawing from established spectroscopic principles and data from analogous structures, I can synthesize a strong, supported comparison. No further searches are required at this point.
Definitive Structure Elucidation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 2,6-Dibromo-4-fluorotoluene
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural validation, with common spectroscopic techniques for the characterization of 2,6-Dibromo-4-fluorotoluene (CAS No. 906649-94-3)[1][2][3][4][5]. While spectroscopic methods offer valuable insights into molecular connectivity and functional groups, X-ray crystallography provides unequivocal proof of structure, including bond lengths, bond angles, and absolute stereochemistry.[6][7][8][9][10] This is particularly crucial for regulatory submissions and for understanding structure-activity relationships (SAR) in drug development.[11][12][13][14][15]
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causality behind experimental choices and present a self-validating system for the comprehensive characterization of this compound.
The Imperative for Unambiguous Structural Validation
In pharmaceutical development, an incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are powerful tools for routine characterization. However, they can sometimes be ambiguous, especially for complex molecules or isomers. X-ray crystallography overcomes this limitation by providing a direct visualization of the atomic arrangement in the solid state.[6][7][8]
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
This section compares the expected data from a hypothetical single-crystal X-ray diffraction experiment on this compound with the data obtainable from NMR, GC-MS, and FTIR spectroscopy.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute configuration.[6] | Unambiguous structure determination; "Gold standard" for validation.[9] | Requires a suitable single crystal, which can be challenging to grow. |
| ¹H NMR Spectroscopy | Number of unique proton environments, chemical shifts (electronic environment), splitting patterns (neighboring protons), integration (proton ratios).[16] | Rapid, non-destructive, provides detailed information on proton framework. | Can be complex to interpret for molecules with overlapping signals; does not directly provide 3D structure. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments, chemical shifts (carbon skeleton).[9][17][18][19] | Complements ¹H NMR, provides direct information on the carbon backbone. | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| ¹⁹F NMR Spectroscopy | Number of unique fluorine environments, chemical shifts, coupling to other nuclei (¹H, ¹³C).[7][20][21][22] | Highly sensitive due to 100% natural abundance of ¹⁹F; large chemical shift range provides excellent signal dispersion. | Requires a fluorine nucleus in the molecule. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern (structural clues).[23][24][25][26] | High sensitivity, can identify compounds in mixtures, provides molecular weight information. | Fragmentation can be complex to interpret; isomers may have similar mass spectra. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups based on vibrational frequencies.[11][12][13][14][15] | Rapid, non-destructive, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the validation of this compound's structure.
Part 1: Definitive Structure Validation by Single-Crystal X-ray Crystallography
This protocol outlines the necessary steps to obtain a crystal structure of this compound.
1. Crystal Growth:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to create a saturated or near-saturated solution.
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques to encourage the formation of single crystals.
-
Monitor the crystallization process over several days to weeks. High-quality crystals should be clear, well-formed, and free of visible defects.
2. Crystal Mounting and Data Collection:
-
Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.[27]
-
Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson synthesis to locate the heavy atoms (bromine).
-
Refine the structural model against the experimental data to determine the positions of all non-hydrogen atoms.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
The final refined structure will provide precise atomic coordinates, bond lengths, and bond angles for this compound.
Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 2: Corroborative Spectroscopic Analysis
These protocols provide the methods for obtaining spectroscopic data to complement the crystallographic findings.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Spectroscopy: [17][18][19]
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
Process the data to identify the chemical shifts of the unique carbon atoms.
-
-
¹⁹F NMR Spectroscopy: [7][20][21][22]
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Process the data to determine the chemical shift of the fluorine atom.
-
Logical Flow of NMR Data Interpretation
Caption: Interpreting NMR data for structural elucidation.
2. Gas Chromatography-Mass Spectrometry (GC-MS) [23][24][25][26][28]
- Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
- Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.
- Acquire the mass spectrum in electron ionization (EI) mode.
- Analyze the mass spectrum to determine the molecular ion peak and the fragmentation pattern.
3. Fourier-Transform Infrared (FTIR) Spectroscopy [11][12][13][14][15]
- Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
- For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected Results and Interpretation
X-ray Crystallography: The crystal structure would reveal a toluene ring substituted with two bromine atoms at positions 2 and 6, and a fluorine atom at position 4. It would provide precise bond lengths (e.g., C-Br, C-F, C-C, C-H) and bond angles, confirming the planar aromatic ring and the geometry of the methyl group.
NMR Spectroscopy:
-
¹H NMR: Expected to show a singlet for the methyl protons and a singlet for the two aromatic protons (due to symmetry).
-
¹³C NMR: Expected to show signals for the unique carbon atoms in the molecule.
-
¹⁹F NMR: Expected to show a single resonance for the fluorine atom.
GC-MS: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of C₇H₅Br₂F. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two bromine atoms.
FTIR Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Br and C-F stretching vibrations.
Conclusion
While spectroscopic techniques provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution three-dimensional structure. For this compound, a key intermediate in various fields, obtaining its crystal structure is a crucial step for unambiguous identification and for providing a solid foundation for future research and development. The protocols and comparative data presented in this guide offer a comprehensive framework for the complete structural elucidation of this and other similar small molecules.
References
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- 2. This compound | CAS#:906649-94-3 | Chemsrc [chemsrc.com]
- 3. China this compound CAS NO: 906649-94-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. nbinno.com [nbinno.com]
- 5. 906649-94-3 this compound 2,6-二溴-4-氟甲苯 -Win-Win Chemical [win-winchemical.com]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. sc.edu [sc.edu]
- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. jascoinc.com [jascoinc.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 16. scribd.com [scribd.com]
- 17. nmr.ceitec.cz [nmr.ceitec.cz]
- 18. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 19. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 21. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 22. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 23. Blogs | Restek [discover.restek.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 28. agilent.com [agilent.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with Di-halogenated Toluenes
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of di-halogenated toluenes is a critical transformation in the synthesis of complex organic molecules, serving as a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. The ability to control which halogen atom reacts, and to what extent, offers a powerful tool for molecular diversification. This guide provides a comparative analysis of palladium, nickel, and copper-based catalyst systems for cross-coupling reactions with di-halogenated toluenes, offering insights into their performance, selectivity, and mechanistic nuances.
The Challenge of Selectivity with Di-halogenated Arenes
Cross-coupling reactions on di-halogenated substrates present a significant synthetic challenge: achieving selective mono-functionalization versus di-functionalization. This selectivity is governed by a delicate interplay of electronic and steric factors of the substrate, the nucleophilic partner, and, most critically, the catalyst system. The choice of metal center (Palladium, Nickel, or Copper) and the ancillary ligands dictates the reactivity and selectivity of the transformation.
Palladium Catalysis: The Workhorse of Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for C-C and C-N bond formation.[1] The general mechanism proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2]
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
In the context of di-halogenated toluenes, the oxidative addition step is often rate-determining and crucial for selectivity. The reactivity of the C-X bond generally follows the order I > Br > Cl.[5] However, ligand-controlled selectivity can override this intrinsic reactivity.[6][7] For instance, in dihalopyridines, specific ligands can promote oxidative addition at the C-X bond distal to the nitrogen atom, a typically less reactive site.[6][7] This principle can be extended to di-halogenated toluenes, where the electronic and steric influence of the methyl group can be modulated by the ligand choice.
Nickel Catalysis: A Cost-Effective and Reactive Alternative
Nickel catalysis has emerged as a powerful and more economical alternative to palladium, particularly for the activation of less reactive aryl chlorides.[8] Nickel catalysts can operate through different mechanistic pathways, including Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles, which can offer unique reactivity and selectivity.[8]
Mechanistic Considerations for Nickel-Catalyzed Cross-Coupling
While sharing similarities with palladium, nickel-catalyzed reactions can also proceed via single-electron transfer (SET) pathways, which can be advantageous for certain transformations. The choice of ligand is equally critical in nickel catalysis to control the reaction's outcome.
Caption: Plausible catalytic cycles in nickel-catalyzed cross-coupling.
Copper Catalysis: A Classical yet Evolving Field
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Sonogashira coupling, have a long history and are experiencing a resurgence due to the low cost and low toxicity of copper.[9][10] Copper catalysis is particularly relevant for C-N and C-O bond formation, as well as for the coupling of terminal alkynes.[9][10]
Mechanistic Pathways in Copper-Catalyzed Reactions
The mechanism of copper-catalyzed cross-coupling is still a subject of debate but is generally believed to involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles. In the case of the Sonogashira reaction, a synergistic interplay between palladium and copper catalysts is often employed, though copper-only systems have been developed.[9][10]
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Regioselectivity: Navigating Reactions with 2,6-Dibromo-4-fluorotoluene
Introduction: The Strategic Value of 2,6-Dibromo-4-fluorotoluene
In the intricate world of synthetic chemistry, the success of a multi-step synthesis often hinges on the precise control of chemical reactions at specific atomic positions. This control, known as regioselectivity, is paramount for minimizing byproduct formation, simplifying purification, and maximizing yield. This compound (CAS 906649-94-3) has emerged as a highly valuable and versatile building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic and steric environment created by its substituents: two reactive bromine atoms, a directing fluorine atom, and a sterically influential methyl group.
This guide provides an in-depth evaluation of the regioselectivity observed in key transformations of this compound. We will dissect the interplay of substituent effects that govern the outcome of metal-halogen exchange, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution reactions. By understanding the causality behind these experimental observations, researchers can strategically leverage this intermediate to construct complex molecular architectures with precision and efficiency.
Understanding the Substituent Landscape
The regiochemical outcome of any reaction on the this compound scaffold is a direct consequence of the combined electronic and steric influences of its four substituents.
-
Methyl Group (-CH₃): As an alkyl group, it is a weak electron-donating group (+I effect) and acts as an ortho, para-director in electrophilic aromatic substitutions.[2][3] Its primary influence in the reactions discussed here is steric; it significantly hinders access to the adjacent C2-bromine atom.
-
Fluorine Atom (-F): Fluorine exhibits a dual electronic nature. It is highly electronegative, creating a strong electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance, donating electron density to the ring (+M effect). For directing effects, the resonance donation is dominant, making fluorine a strong ortho, para-director.[4][5] Crucially, fluorine is a powerful ortho-directing group in lithiation reactions.[6][7]
-
Bromine Atoms (-Br): Like fluorine, bromine atoms are inductively withdrawing (-I) but can also donate electron density via resonance (+M). They are deactivating yet ortho, para-directing groups.[2][4] Their key role in this molecule is as versatile leaving groups, especially in metal-halogen exchange and cross-coupling reactions.
The following diagram illustrates the key positions and the dominant directing and steric influences at play.
References
- 1. nbinno.com [nbinno.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Dibromo-4-fluorotoluene
This guide provides essential, procedural guidance for the safe handling and disposal of 2,6-Dibromo-4-fluorotoluene (CAS No. 906649-94-3). As a key intermediate in pharmaceutical and agrochemical synthesis, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental protection.[1] This document moves beyond a simple checklist to provide the causal reasoning behind each procedural step, empowering researchers to make informed safety decisions.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a fundamental understanding of the chemical's properties and associated risks. This compound is classified as a halogenated organic compound , a designation that dictates its entire waste management lifecycle.[2][3] Its disposal is not merely a suggestion but a regulatory requirement under frameworks like the Resource Conservation and Recovery Act (RCRA).[4][5]
The immediate hazards associated with this compound necessitate strict handling protocols. Exposure can lead to acute health effects, making adherence to safety procedures a critical first line of defense.
| Hazard Classification | Description of Risk | Supporting Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[6][7] | Safety Data Sheet |
| Skin Corrosion/Irritation | Causes skin irritation, requiring immediate washing upon contact.[7][8] | Safety Data Sheet |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[7][8] | Safety Data Sheet |
| Specific Target Organ Toxicity | May cause respiratory irritation.[8] | Safety Data Sheet |
The core directive is absolute: Under no circumstances should this compound or its residues be disposed of via sanitary sewer systems (i.e., down the drain) or in general refuse.[9][10] This is due to its persistence in the environment and its classification as a regulated hazardous waste.
Personal Protective Equipment (PPE): A Self-Validating System of Safety
Before handling the primary container or any waste materials, ensure the proper PPE is selected and worn correctly. The choice of PPE is directly informed by the hazard profile and provides the most immediate barrier to exposure.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (double-gloving is recommended for extended tasks).[9] | Provides a chemical-resistant barrier against dermal absorption.[8] Nitrile has good compatibility, but always check manufacturer data. |
| Eye & Face Protection | ANSI-approved chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[8][11] | Protects against accidental splashes that can cause serious eye irritation. |
| Skin & Body Protection | Fully-buttoned laboratory coat. A chemical-resistant apron is recommended for transfers of larger quantities.[9] | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | Not typically required for routine handling within a certified chemical fume hood. Use a NIOSH-approved respirator if working outside a fume hood or during a large spill response.[9] | Protects against the inhalation of vapors or mists, which can cause respiratory irritation.[8] |
Experimental Protocol: Waste Collection and Segregation
The segregation of halogenated and non-halogenated waste streams is one of the most critical and cost-impactful procedures in a laboratory.[3] Co-mingling can create complex, expensive, and sometimes dangerous waste mixtures.
Objective: To safely collect and store waste this compound and contaminated materials for final disposal.
Materials:
-
Designated hazardous waste container (HDPE or other compatible plastic carboy).[9][12]
-
Hazardous Waste Tag (provided by your institution's Environmental Health & Safety department).
-
Secondary containment bin.
Procedure:
-
Container Selection: Obtain a clean, dry waste container specifically designated for "Halogenated Organic Waste."[2][3] Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE). The use of metal safety cans is not recommended as halogenated solvents can degrade to form acids that corrode metal.[9]
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[3] Fill out all required information, clearly listing "this compound" and any other chemical constituents with their estimated percentages.
-
Waste Transfer: Conduct all transfers of waste into the container within a certified chemical fume hood to minimize inhalation exposure.
-
Secure Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[3][9][12] This prevents the release of vapors into the laboratory atmosphere.
-
Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8][9]
-
Storage: Place the sealed waste container in a designated satellite accumulation area (SAA).[3][10] The container must be kept in a secondary containment bin to control any potential leaks.
-
Arranging Disposal: Once the container is full, or if it has been in the SAA for an extended period (e.g., one year), complete the "date filled" section on the tag and contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[10][13]
Experimental Protocol: Spill Management
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
Minor Spill (Cleanable in <10 minutes by trained personnel)
-
Alert & Isolate: Alert personnel in the immediate area. Ensure ignition sources are removed.[14]
-
Ventilate: Ensure the chemical fume hood is operating or that the area is otherwise well-ventilated.[6]
-
Contain & Absorb: Wearing the appropriate PPE (Section 2), cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or dry chemical absorbent.[6][9][10]
-
Collect: Carefully sweep or scoop the absorbent material into a designated, sealable container for hazardous waste disposal.[6][15]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Label & Dispose: Label the container with a hazardous waste tag, detailing the contents, and arrange for disposal through your EHS department.[3]
Major Spill (Beyond the capacity of local personnel)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS department and emergency services.[3]
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Deny Entry: Prevent personnel from re-entering the area until cleared by emergency responders.
Final Disposal Pathway: From Laboratory to Destruction
The ultimate fate of this compound waste is destruction via an approved method, managed by a licensed hazardous waste disposal facility.[6][8][11] For halogenated organic compounds, the primary technology is high-temperature incineration at a permitted facility.[2] This process is necessary to break the robust carbon-halogen bonds and prevent the release of the compound into the environment. Land disposal of this type of waste is strictly prohibited or heavily restricted by regulations.[4]
The following diagram illustrates the decision-making workflow for the proper management and disposal of this chemical.
Caption: Decision workflow for handling and disposing of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. p2infohouse.org [p2infohouse.org]
- 5. epa.gov [epa.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ethz.ch [ethz.ch]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dibromo-4-fluorotoluene
As researchers and drug development professionals, our work with novel chemical intermediates like 2,6-Dibromo-4-fluorotoluene is foundational to innovation. This compound, with its unique arrangement of reactive sites, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its utility in synthesis is matched by the imperative for rigorous safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our primary goal is to create a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is the critical first step in defining a robust PPE strategy. Based on data from analogous compounds, this chemical is classified as hazardous.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.
The key hazards include:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust or vapors may cause respiratory system irritation.[2][4]
-
Harmful if Inhaled (Acute Toxicity, Category 4): Some similar brominated and fluorinated compounds are classified as harmful if inhaled.[3][5][6][7]
These classifications necessitate the use of specific engineering controls and PPE to create a reliable barrier between the researcher and the chemical.
Core Protective Equipment: Your Essential Barrier
Engineering controls, such as a certified chemical fume hood, are the primary line of defense and are mandatory for handling this compound.[5][8][9] PPE serves as the critical final barrier.
Eye and Face Protection
Direct splashes of this compound, whether in solid or solution form, can cause serious eye irritation.[2][4] Therefore, protection must be comprehensive.
-
Chemical Safety Goggles: ANSI Z87.1 compliant (or equivalent) safety goggles are required at all times. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.[10]
-
Face Shield: When handling larger quantities (typically >5 g) or performing operations with a higher risk of splashing (e.g., solution transfers, heating), a face shield must be worn in addition to safety goggles to protect the entire face.[8][10]
Skin and Body Protection
Preventing dermal contact is crucial. The appropriate combination of gloves and lab attire is non-negotiable.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[10][11] For prolonged handling or immersion, it is essential to consult the manufacturer's permeation data. Always inspect gloves for holes or tears before use. Use proper glove removal technique to avoid contaminating your skin.[12]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, protects your skin and personal clothing from contamination.[9][10]
-
Full-Length Trousers and Closed-Toe Shoes: Shorts and sandals are never appropriate in a laboratory setting. Full-length pants and non-porous, closed-toe shoes are required to protect the lower body and feet from potential spills.[10][13]
Respiratory Protection
Inhalation of dust or aerosols can lead to respiratory irritation.[2][4]
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed within a properly functioning chemical fume hood.[8][9][10] This is the primary method for preventing respiratory exposure.
-
Respirator: In the rare event that engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. All users must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard.[9]
PPE Specification Summary
The following table provides a quick reference for the minimum required PPE for common laboratory tasks involving this compound.
| Body Part | Recommended PPE | Rationale and Key Specifications |
| Eyes/Face | Chemical Safety Goggles. Add a Face Shield for high-splash-risk tasks. | Protects against splashes and dust that can cause serious eye irritation.[2][3][4] Must be ANSI Z87.1 compliant. |
| Hands | Chemical-Resistant Nitrile Gloves. | Prevents skin contact and irritation.[2][7] Inspect before use and change immediately if contaminated. |
| Body | Flame-Resistant Lab Coat, Full-Length Pants, Closed-Toe Shoes. | Protects skin from accidental spills and contamination.[9][10][13] The lab coat must be kept fully buttoned. |
| Respiratory | Primary: Certified Chemical Fume Hood. Secondary: NIOSH-approved respirator. | All handling must occur in a fume hood to prevent inhalation of dust or vapors.[5][8] Respirators are for non-routine or emergency situations only. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is essential for safety. This protocol integrates PPE use into the entire handling process.
Part 1: Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the certification is current.
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[8][9][14]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment before starting. Cover the work surface inside the fume hood with disposable bench paper.[10]
-
Don PPE: Put on your lab coat, safety goggles, and gloves. Ensure you have selected the correct PPE for the task as outlined in the table above.
Part 2: Handling (Inside Chemical Fume Hood)
-
Weighing Solids: Carefully weigh the solid compound, minimizing the creation of dust.[8] Use a spatula for transfers.
-
Preparing Solutions: Slowly add the solid this compound to the solvent to avoid splashing. Keep containers closed when not actively in use.[8]
-
During Reaction: Conduct all transfers and manipulations within the fume hood. If you must leave the immediate area, ensure the reaction is stable and containers are capped.
Part 3: Post-Handling and Decontamination
-
Decontaminate: Clean all non-disposable equipment and the work surface within the fume hood.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination:
-
Remove outer gloves (if double-gloving).
-
Remove face shield (if used).
-
Remove lab coat.
-
Remove inner gloves using the proper technique.[12]
-
Remove safety goggles.
-
-
Personal Hygiene: Immediately wash hands and any potentially exposed skin thoroughly with soap and water.[2][3][5]
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for safely handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
Emergency Response and Disposal
First Aid:
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][5]
Disposal Plan: All waste, including unused product and contaminated consumables like gloves and bench paper, must be disposed of as hazardous chemical waste.[2][3][5]
-
Waste Collection: Use a designated, sealed, and clearly labeled hazardous waste container.[9][10]
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[5][12]
By integrating this expert guidance into your daily laboratory operations, you build a culture of safety that goes beyond mere compliance. This structured approach to PPE and handling ensures that valuable research with intermediates like this compound can proceed with confidence and, most importantly, with the well-being of the scientist at the forefront.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. capotchem.com [capotchem.com]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
